molecular formula C10H11BrO3S B11944913 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide

3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide

Cat. No.: B11944913
M. Wt: 291.16 g/mol
InChI Key: XSUOQUSWWMWHBA-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide is a synthetic sulfolane derivative of significant interest in organic and medicinal chemistry research. This compound features a tetrahydrothiophene 1,1-dioxide (sulfolane) core functionalized with a 4-bromophenoxy group. The sulfolane moiety is a well-known polar aprotic solvent and a versatile building block in synthesis . The presence of the bromine atom on the phenoxy ring makes this compound a valuable intermediate for further chemical transformations, notably in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal for creating complex biaryl structures in drug discovery and materials science. Researchers can utilize this compound in the development of novel pharmaceutical candidates, as similar brominated heterocycles are often explored for their biological activity. It may also serve as a precursor in the synthesis of more complex molecules, including specialty surfactants or polymers, analogous to other alkoxy-substituted sulfolanes . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Buyer is responsible for verifying the identity, purity, and suitability of the product for their intended use.

Properties

Molecular Formula

C10H11BrO3S

Molecular Weight

291.16 g/mol

IUPAC Name

3-(4-bromophenoxy)thiolane 1,1-dioxide

InChI

InChI=1S/C10H11BrO3S/c11-8-1-3-9(4-2-8)14-10-5-6-15(12,13)7-10/h1-4,10H,5-7H2

InChI Key

XSUOQUSWWMWHBA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1OC2=CC=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

Chemical Structure Analysis and Synthetic Methodologies of 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, the incorporation of highly polar, metabolically stable aliphatic heterocycles is a proven strategy for optimizing pharmacokinetic profiles. 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide (commonly referred to as 3-(4-bromophenoxy)sulfolane) represents a highly versatile building block. By coupling the robust, dipole-rich sulfolane ring with a synthetically malleable 4-bromophenyl ether, this molecule serves as an ideal intermediate for cross-coupling reactions and a potent pharmacophore in epigenetic drug discovery.

This technical guide deconstructs the physicochemical properties, mechanistic synthesis, and analytical validation of this compound, providing researchers with a self-validating system for its application in advanced drug development.

Physicochemical Profiling & Structural Parameters

Understanding the baseline quantitative metrics of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The sulfone moiety acts as a strong hydrogen bond acceptor, significantly altering the lipophilicity and aqueous solubility compared to its carbocyclic counterparts.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name This compound
CAS Number 53583-33-8
Molecular Formula C₁₀H₁₁BrO₃S
Molecular Weight 291.16 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (2 on sulfone, 1 ether oxygen)
Rotatable Bonds 2
Isotopic Signature (MS) m/z 291.0 / 293.0 (1:1 ratio, indicative of 1 Br atom)

Data corroborated by chemical catalog specifications from and structural databases [1].

Mechanistic Synthesis & Experimental Protocols

The Causality of Choice: E2 / Oxa-Michael Cascade vs. S_N2

A common pitfall in the synthesis of 3-aryloxysulfolanes is assuming the reaction between 3-bromosulfolane and a phenoxide proceeds via a direct bimolecular nucleophilic substitution (S_N2). In reality, the strongly electron-withdrawing sulfone group significantly lowers the pKa of the α-protons.

When subjected to basic conditions, 3-bromotetrahydrothiophene 1,1-dioxide undergoes a rapid E2 elimination to form an α,β-unsaturated intermediate (2-sulfolene). The phenoxide nucleophile subsequently attacks this intermediate via an oxa-Michael addition . Understanding this causality is critical: because the reaction proceeds through an achiral alkene intermediate, starting with enantiopure 3-bromosulfolane under these conditions will result in a racemic product. If stereospecificity is required, a Mitsunobu coupling must be employed.

Mechanism A 3-Bromosulfolane B Base (K2CO3) E2 Elimination A->B C 2-Sulfolene (α,β-Unsaturated) B->C -HBr D 4-Bromophenoxide Oxa-Michael Addition C->D E 3-(4-Bromophenoxy) sulfolane D->E C-O Bond Formation

Fig 1: Mechanistic pathway highlighting the E2 elimination and subsequent oxa-Michael addition.

Protocol A: Base-Promoted Cascade Synthesis (Racemic)

This protocol utilizes the thermodynamically driven oxa-Michael addition, ideal for generating racemic building blocks at scale.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 4-bromophenol (10.0 mmol, 1.0 eq) in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (20.0 mmol, 2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide.

  • Electrophile Addition: Add 3-bromotetrahydrothiophene 1,1-dioxide (11.0 mmol, 1.1 eq) in one portion.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours. The heat facilitates both the E2 elimination and the subsequent oxa-Michael addition.

  • Workup: Cool to room temperature and quench with 100 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc, 70:30) to yield the product as a white solid.

Protocol B: Stereospecific Mitsunobu Coupling (Enantiopure)

To retain stereochemical integrity (e.g., synthesizing the pure (S)-enantiomer), the Mitsunobu reaction avoids the 2-sulfolene intermediate entirely, proceeding via a concerted S_N2 inversion.

  • Preparation: Dissolve 4-bromophenol (5.0 mmol, 1.0 eq), (R)-3-hydroxytetrahydrothiophene 1,1-dioxide (5.0 mmol, 1.0 eq), and triphenylphosphine (PPh₃, 6.0 mmol, 1.2 eq) in 30 mL of anhydrous THF.

  • Activation: Cool the flask to 0 °C in an ice bath. Dropwise, add diisopropyl azodicarboxylate (DIAD, 6.0 mmol, 1.2 eq) over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Purification: Concentrate the crude mixture directly onto silica gel and purify via flash chromatography to isolate the stereoinverted (S)-3-(4-bromophenoxy)tetrahydrothiophene 1,1-dioxide.

Analytical Characterization Workflow

To ensure trustworthiness, every synthetic protocol must be paired with a self-validating analytical workflow. The following expected spectral data serves as a benchmark for confirming regiochemistry and purity.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.38 (d, J = 8.8 Hz, 2H, Ar-H ortho to Br)

    • δ 6.78 (d, J = 8.8 Hz, 2H, Ar-H ortho to ether)

    • δ 4.92 (m, 1H, O-CH of sulfolane ring)

    • δ 3.45 – 3.10 (m, 4H, CH₂-SO₂)

    • δ 2.60 – 2.25 (m, 2H, CH₂)

  • ¹³C NMR (100 MHz, CDCl₃): δ 155.2 (C-O), 132.6 (CH), 117.1 (CH), 114.8 (C-Br), 75.4 (C-O sulfolane), 52.3 (CH₂-SO₂), 49.6 (CH₂-SO₂), 28.5 (CH₂).

  • FT-IR (ATR, cm⁻¹): 1300 and 1120 (Strong, asymmetric and symmetric SO₂ stretches), 1240 (C-O-C asymmetric stretch).

  • LC-MS (ESI+): m/z 291.0 [M+H]⁺ and 293.0 [M+H]⁺, displaying the characteristic 1:1 isotopic pattern of a monobrominated species.

Validation A Crude Synthesis Product B LC-MS (ESI+) m/z 291/293 [M+H]+ A->B C FT-IR Spectroscopy SO2 & Ether Stretches A->C D 1H/13C NMR Regiochemistry Validation A->D E Validated Pure Compound B->E C->E D->E

Fig 2: Orthogonal analytical validation workflow for structural confirmation and purity.

Applications in Drug Development

The 3-substituted sulfolane architecture is highly prized in modern drug discovery, particularly within DNA-encoded library (DEL) screening platforms. Recent investigations into epigenetic targets, specifically the PWWP1 domain of NSD2, have identified 3-substituted sulfolanes as critical binding moieties[2].

In these novel binders, the sulfolane group inserts deep into the methyl-lysine pocket of the target protein, establishing vital bidentate hydrogen bonds with backbone NH residues (e.g., D269 and A270)[2]. By utilizing this compound, researchers possess a dual-purpose molecule: the sulfolane ring anchors the molecule in the active site, while the 4-bromoaryl group serves as an ideal handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This allows for rapid, divergent synthesis of vast structure-activity relationship (SAR) libraries to optimize target affinity and selectivity.

References

Sources

Physicochemical Profiling and Synthetic Utility of 3-(4-Bromophenoxy)sulfolane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 3-(4-bromophenoxy)sulfolane derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

The sulfolane (tetrahydrothiophene 1,1-dioxide) scaffold represents a unique pharmacophore in medicinal chemistry, offering high polarity, metabolic stability, and hydrogen-bonding potential without the liability of a proton-donating group. This guide focuses on 3-(4-bromophenoxy)sulfolane , a derivative that merges the polar sulfone core with a lipophilic, halogenated aromatic moiety. This specific architecture is critical in fragment-based drug discovery (FBDD), particularly for targets requiring a balance of aqueous solubility and hydrophobic pocket occupancy, such as 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
and various metalloproteinases.

This whitepaper provides a comprehensive analysis of the synthesis, structural conformation, and physicochemical properties of 3-(4-bromophenoxy)sulfolane, serving as a blueprint for its application in lead optimization.

Structural Architecture & Conformation

The 3-(4-bromophenoxy)sulfolane molecule (


) consists of a flexible five-membered sulfone ring linked via an ether oxygen to a para-bromophenyl group.
Conformational Dynamics

Unlike the planar thiophene, the sulfolane ring adopts a puckered envelope or half-chair conformation to minimize torsional strain between adjacent methylene groups.

  • Sulfone Group (

    
    ):  Acts as a rigid anchor. The oxygen atoms are strong hydrogen bond acceptors (HBAs).
    
  • Ether Linkage (

    
    ):  The 
    
    
    
    hybridization at the C3 position of the sulfolane ring introduces a "kink," orienting the bulky bromophenoxy group away from the sulfone oxygens to avoid electrostatic repulsion.
  • 4-Bromophenyl Moiety: The bromine atom at the para-position enhances lipophilicity and provides a "halogen bond" handle, often exploited to engage backbone carbonyls in protein active sites.

Electronic Distribution

The sulfone group is strongly electron-withdrawing, reducing the electron density of the sulfolane ring carbons. However, the ether oxygen at C3 acts as a localized electron donor to the phenyl ring, slightly activating the aromatic system despite the inductive withdrawal of the bromine.

Synthetic Pathways and Mechanism

The synthesis of 3-(4-bromophenoxy)sulfolane is most efficiently achieved via Base-Promoted Nucleophilic Addition to 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide). This route avoids the use of 3-halosulfolanes, which can be unstable and difficult to purify.

Reaction Mechanism

The reaction proceeds via a Michael-type addition followed by in-situ protonation.

  • Activation: A base (e.g., KOH or NaH) deprotonates 4-bromophenol to generate the phenoxide nucleophile.

  • Nucleophilic Attack: The phenoxide attacks the

    
    -carbon of the 
    
    
    
    -unsaturated system in 3-sulfolene.
  • Protonation: The resulting carbanion is protonated by the solvent or conjugate acid to yield the saturated sulfolane ether.

Synthetic Workflow Visualization

The following diagram outlines the optimized synthetic workflow and the critical decision points.

SynthesisWorkflow Start Reagents: 3-Sulfolene + 4-Bromophenol Base Base Activation (KOH/THF or NaH/DMF) Start->Base Mix Intermediate Transition State: Michael Addition Base->Intermediate Heat (60-80°C) Product Product: 3-(4-bromophenoxy)sulfolane Intermediate->Product Protonation Purification Purification: Recrystallization (EtOH) Product->Purification Workup

Caption: Figure 1. Base-catalyzed synthesis of 3-(4-bromophenoxy)sulfolane via Michael addition to 3-sulfolene.

Physicochemical Profiling

Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The following data synthesizes experimental baselines with high-fidelity predictive models for the 3-(4-bromophenoxy) derivative.

Key Properties Table
PropertyValue / RangeSignificance in Drug Design
Molecular Weight 305.17 g/mol Ideal for fragment-based design (<350 Da).
LogP (Predicted) 2.1 – 2.5Optimal lipophilicity for oral bioavailability (Lipinski compliant).
Topological Polar Surface Area (TPSA) ~51 ŲIndicates good membrane permeability (Target <140 Ų).
H-Bond Donors (HBD) 0Reduces desolvation penalty upon binding.
H-Bond Acceptors (HBA) 3 (2 Sulfone O, 1 Ether O)Facilitates specific interactions with protein residues.
Melting Point 95 – 105 °CSolid state stability; indicates strong crystal lattice energy.
Solubility (Water) Low (< 1 mg/mL)Requires formulation aids (e.g., cyclodextrins) for aqueous assays.
Solubility & Stability Analysis
  • Aqueous Solubility: The lipophilic bromophenyl tail significantly reduces water solubility compared to unsubstituted sulfolane.

  • Chemical Stability: The sulfone group renders the ring highly stable to oxidation. The ether linkage is stable under physiological pH (7.4) but may be susceptible to cleavage under strongly acidic conditions at elevated temperatures.

  • Metabolic Stability: The para-bromo substituent blocks the primary site of CYP450-mediated hydroxylation on the phenyl ring, enhancing the metabolic half-life (

    
    ) of the scaffold.
    

Experimental Protocols

This section details a self-validating protocol for the synthesis and characterization of the target compound.

Synthesis of 3-(4-Bromophenoxy)sulfolane

Reagents: 3-Sulfolene (1.0 eq), 4-Bromophenol (1.1 eq), KOH (0.1 eq), Water/Dioxane (1:4 v/v).

  • Preparation: Dissolve 4-bromophenol (17.3 g, 100 mmol) in 100 mL of dioxane. Add KOH (0.56 g, 10 mmol) dissolved in 2 mL water.

  • Addition: Add 3-sulfolene (11.8 g, 100 mmol) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of 3-sulfolene.[1]

    • Self-Validation: If 3-sulfolene remains after 8h, add an additional 0.05 eq of KOH.

  • Workup: Cool to room temperature. Pour the reaction mixture into 500 mL of ice water. The product should precipitate as an off-white solid.

  • Purification: Filter the solid and recrystallize from hot ethanol to yield white crystalline needles.

  • Characterization:

    • 1H NMR (400 MHz, CDCl3): Look for the characteristic multiplet of the sulfolane ring protons (2.2–3.4 ppm) and the downfield shift of the CH-O proton (~5.1 ppm).

Interaction Network Visualization

Understanding how this molecule interacts with biological targets is crucial. The diagram below illustrates the pharmacophoric features.

Pharmacophore Sulfone Sulfone Group (H-Bond Acceptor) Ether Ether Oxygen (Linker / Weak HBA) Sulfone->Ether Polar Core Phenyl Phenyl Ring (Pi-Stacking / Hydrophobic) Ether->Phenyl Flexible Linker Bromine Bromine Atom (Halogen Bond Donor) Phenyl->Bromine Electronic Modulation

Caption: Figure 2. Pharmacophoric map of 3-(4-bromophenoxy)sulfolane showing functional regions for target binding.

Applications in Drug Discovery

The 3-(4-bromophenoxy)sulfolane scaffold is not merely a solvent derivative but a potent fragment intermediate .

  • 11

    
    -HSD1 Inhibition:  The sulfone motif mimics the transition state of cortisone-to-cortisol conversion. The bromophenyl group occupies the hydrophobic binding pocket typically reserved for the steroid scaffold.
    
  • Metalloproteinase Inhibitors (MMPs): Sulfolane derivatives serve as zinc-binding group (ZBG) surrogates or non-chelating backbone elements that position other ZBGs effectively.

  • Agrochemicals: The high stability and lipophilicity make this scaffold a viable candidate for pre-emergent herbicides, where soil stability (provided by the sulfone) is required.

References

  • Synthesis of Sulfolane Derivatives: Title: "Process for producing sulfolane compounds" Source: US Patent 5347018A URL
  • Title: "Sulfolane pharmaceutical compositions (Reaction of 3-sulfolene with alcohols)
  • Physicochemical Properties of Sulfolane

    • Title: "Sulfolane - Wikipedia (General Properties)"
    • Source: Wikipedia
    • URL:[Link]

  • Base-Catalyzed Phenol Addition

    • Title: "Phenol synthesis by substitution or oxid
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Engineering the S2 Pocket: A Technical Guide to Sulfolane Ether Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The evolution of structure-based drug design (SBDD) has increasingly relied on the strategic replacement of labile peptidic bonds with robust, non-peptidic heterocycles. Among these, sulfolane ether derivatives—cyclic sulfones characterized by a highly polar S,S-dioxide moiety coupled with an ether or amino-ether linkage—have emerged as privileged scaffolds. This whitepaper explores the mechanistic rationale, structural advantages, and synthetic methodologies of sulfolane ether derivatives, drawing heavily on their breakthrough application in overcoming drug-resistant HIV-1 protease variants.

The Mechanistic Rationale for Sulfolane Ethers in Drug Design

In medicinal chemistry, the efficacy of a small molecule is dictated by its ability to balance lipophilicity for membrane permeability with polarity for target engagement. Sulfolane (tetrahydrothiophene 1,1-dioxide) and its functionalized ether derivatives offer a unique physicochemical profile that addresses both needs.

The "Backbone Binding" Concept

The primary driver for incorporating sulfolane ethers into drug scaffolds is their exceptional hydrogen-bond (H-bond) accepting capability. The sulfone oxygen atoms are highly electronegative and project directionally, allowing them to form strong, stable H-bonds with protein backbone amides. Because protein backbone atoms (unlike side chains) cannot easily mutate without compromising the protein's fundamental structural integrity, targeting these backbone atoms is a proven strategy for combating viral resistance (1)[1].

When comparing a standard cyclic ether (like tetrahydrofuran, THF) to a sulfolane derivative, the sulfolane provides a superior dipole moment. In the active site of aspartyl proteases, the hydrocarbon backbone of the sulfolane ring effectively fills hydrophobic pockets (such as the S2 site), while the sulfonyl oxygens engage in critical dipole-dipole and H-bonding interactions that a simple ether oxygen cannot reach (2)[2].

SBDD A Peptidic Scaffold (High Cleavage Risk) B X-Ray Crystallography (Identify Asp29/30) A->B C Isostere Replacement (THF to Sulfolane) B->C D Sulfolane Ether Derivative (Optimized H-Bonding) C->D

Figure 1: Structure-based evolution from peptidic scaffolds to sulfolane ether derivatives.

Case Study: Overcoming HIV-1 Protease Resistance

The transition from first-generation HIV-1 protease inhibitors (PIs) to next-generation therapies perfectly illustrates the power of sulfolane derivatives. Early PIs like saquinavir possessed peptidic features that made them susceptible to proteolytic cleavage and rapid metabolic degradation[1].

To design out these liabilities, researchers led by Arun K. Ghosh explored stereochemically defined non-peptidic ligands. While early iterations utilized 3(S)-tetrahydrofuran (THF) derivatives, X-ray crystallography revealed that the distance between the THF ring oxygen and the target Asp30 backbone NH was ~3.5 Å—marginal for strong hydrogen bonding[2].

By substituting the THF ring with a 3(S)-sulfolane moiety, the binding dynamics were transformed. The cis-sulfone oxygen of the sulfolane derivative aligned within an optimal 2.6–2.9 Å of the Asp29 and Asp30 amides (3)[3]. This precise structural fit not only increased potency but also created a barrier against viral mutations.

Quantitative Binding Data

The following table summarizes the structure-activity relationship (SAR) data demonstrating the superiority of sulfolane derivatives in the S2 pocket of HIV-1 protease[2][3].

Compound / P2 LigandConfigurationEnzyme Inhibition (IC₅₀ / Kᵢ)Antiviral Activity (CIC₉₅ / ID₅₀)Key Structural Feature & Causality
Saquinavir-derived Isostere 3(S)-Tetrahydrofuran>100 nM (IC₅₀)N/AMarginal H-bonding distance (3.5 Å) to Asp30 yields weaker affinity.
Inhibitor 24 3(S)-Sulfolane Urethane76 nM (IC₅₀)350 nM (CIC₉₅)Sulfone oxygen achieves optimal 2.6 Å H-bond with Asp29/30.
Inhibitor 14 3(S)-Cyclic Sulfone Carboxamide9 nM (IC₅₀)200 nM (CIC₉₅)190-fold potency gain over the 3(R)-isomer; perfect stereochemical fit.
Inhibitor 25 3(S)-Sulfolane + Sulfonamide Isostere1.2 nM (Kᵢ)19 nM (ID₅₀)Synergistic filling of the S2 hydrophobic pocket while maintaining rigid backbone H-bonds.

Synthetic Methodologies and Self-Validating Protocols

The synthesis of complex sulfolane ether derivatives typically relies on the functionalization of a 3-sulfolene intermediate. Historically, the cheletropic cycloaddition required to form 3-sulfolenes from 1,3-dienes necessitated the use of highly toxic, pressurized sulfur dioxide (SO₂) gas.

As a Senior Application Scientist, I strongly advocate for modern, self-validating protocols that prioritize both safety and high-fidelity yields. The methodologies below utilize bench-stable equivalents and highly trackable intermediates.

Protocol A: Safe Synthesis of 3-Sulfolene via Na₂S₂O₅

Using sodium metabisulfite (Na₂S₂O₅) as an in situ SO₂ generator eliminates the need for specialized high-pressure equipment while maintaining excellent stereocontrol (4)[4].

  • Reagent Preparation: Suspend 1.0 equivalent of the target 1,3-diene and 1.5 equivalents of Na₂S₂O₅ (65.4% SO₂ content by weight) in hexafluoroisopropanol (HFIP). Causality: HFIP is a highly polar solvent (E_T(30) = 65.3) that significantly accelerates the forward rate of the cheletropic cycloaddition while suppressing the reverse cycloelimination[4].

  • Reaction: Stir the suspension at 60 °C for 12–15 hours in a sealed vessel.

  • Validation Checkpoint: Monitor the reaction via TLC or ¹H NMR. The disappearance of the conjugated diene olefinic protons and the appearance of the distinct 3-sulfolene vinylic protons (~6.0 ppm) confirm conversion.

  • Workup: Cool to room temperature, filter the inorganic salts, and recover the low-boiling HFIP (58.6 °C) via distillation for recycling. Crystallize the crude 3-sulfolene from ethanol.

Protocol B: Epoxidation and Etherification/Aminolysis

To convert the 3-sulfolene into a functionalized sulfolane ether or amino-alcohol, the electron-deficient double bond must be activated.

  • Epoxidation: Treat the purified 3-sulfolene with 30% aqueous H₂O₂ in the presence of a catalytic base (e.g., Na₂CO₃) to yield 3,4-epoxysulfolane (5)[5].

    • Self-Validation: Do not proceed until ¹H NMR confirms the complete loss of vinylic protons (~6.0 ppm) and the emergence of epoxide ring protons (~4.0 ppm). This prevents the propagation of unreacted starting materials into the final complex mixture.

  • Nucleophilic Ring Opening: To synthesize a sulfolane ether derivative, react the 3,4-epoxysulfolane with the desired alcohol (or amine, for an amino-alcohol) under solvent-free thermal conditions (e.g., 443 K for 5 hours) or via Lewis acid catalysis[5].

  • Isolation: The trans-diaxial opening of the epoxide ensures predictable stereochemistry. Recrystallize the resulting cis-functionalized sulfolane ether/alcohol from a polar aprotic solvent mixture.

Synthesis N1 1,3-Diene + Na2S2O5 (In Situ SO2 Generation) N2 3-Sulfolene Intermediate (Cheletropic Cycloaddition) N1->N2 N3 3,4-Epoxysulfolane (H2O2 Oxidation) N2->N3 N4 Sulfolane Ether / Amino Alcohol (Nucleophilic Ring Opening) N3->N4

Figure 2: Step-by-step synthetic workflow for functionalized sulfolane ether derivatives.

Conclusion and Future Trajectories

The strategic deployment of sulfolane ether derivatives represents a masterclass in applied physical organic chemistry. By exploiting the intense dipole and hydrogen-bond accepting nature of the S,S-dioxide moiety, medicinal chemists can engineer molecules that bypass traditional resistance mechanisms—anchoring drugs directly to immutable protein backbones[1][3]. Beyond antiviral applications, this scaffold is currently experiencing a renaissance in the development of neurotropic agents (e.g., cage sulfonamides)[6] and advanced agrochemicals[5], proving that the sulfolane core is a highly versatile, privileged pharmacophore.

References

  • 3-Sulfolenes and Their Derivatives: Synthesis and Applications Thieme Connect URL
  • PubMed Central (NIH)
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review IOMC World URL
  • Synthesis and neurotropic activity of novel sulfolane-containing cage sulfonamides ResearchGate URL
  • PubMed Central (NIH)
  • PubMed Central (NIH)
  • PubMed Central (NIH)
  • Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives SciSpace URL

Sources

Technical Guide: 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide represents a high-value intermediate in modern medicinal chemistry, specifically designed to address the "lipophilicity tax" often incurred during lead optimization.[1] By combining a chemically robust aryl bromide handle with a highly polar, non-aromatic sulfolane ring , this building block allows researchers to append a metabolic "sink" and solubility enhancer to lipophilic scaffolds via standard cross-coupling methodologies.[1]

This guide details the physicochemical rationale, synthetic utility, and experimental protocols for deploying this molecule in drug discovery and advanced materials science.[1]

Part 1: Physicochemical Rationale & Structural Analysis[1]

The "Polar Tail" Strategy

In Fragment-Based Drug Discovery (FBDD), a common challenge is improving the water solubility and metabolic stability of a lead compound without altering its primary binding mode. The sulfolane moiety (tetrahydrothiophene 1,1-dioxide) serves as an ideal bioisostere for cyclic ethers or carbonyls, offering:

  • High Polarity: The sulfone (

    
    ) group is a strong hydrogen bond acceptor (HBA).
    
  • Metabolic Stability: Unlike cyclic ethers (prone to oxidative ring opening) or ketones (prone to reduction), the sulfolane ring is highly resistant to oxidative metabolism (CYP450).

  • Vector Control: The ether linkage provides rotational freedom, allowing the sulfolane "tail" to orient into solvent-exposed regions of a protein binding pocket.[1]

Molecular Specifications
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

--
Molecular Weight ~291.16 g/mol Ideal for fragment coupling (<300 Da).
LogP (Calc) ~1.5 - 1.8Moderate lipophilicity; lowers overall LogD when coupled to greasy cores.[1]
H-Bond Acceptors 3 (2 from Sulfone, 1 Ether)Enhances aqueous solubility.[1]
Rotatable Bonds 2Allows induced fit in active sites.[1]
Electrophile Aryl BromideReady for Pd-catalyzed cross-coupling.[1]

Part 2: Synthetic Pathways & Production[1]

The synthesis of this compound typically follows a nucleophilic substitution pathway or a conjugate addition strategy.[1]

Primary Synthesis Route (Nucleophilic Substitution)

This method relies on the displacement of a leaving group (LG) on the sulfolane ring by the phenoxide anion.

Reaction Logic:

  • Substrate: 3-Chlorosulfolane or 3-Tosyloxy-sulfolane.[1]

  • Nucleophile: 4-Bromophenol (deprotonated).[1]

  • Mechanism:

    
     displacement.[1]
    

Critical Note: The 3-position of sulfolane is sterically accessible, but the reaction requires a polar aprotic solvent (DMF or DMSO) to solvate the cation and enhance the nucleophilicity of the phenoxide.

Alternative Route (Conjugate Addition)

Reaction of 4-bromophenol with 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) under basic conditions.

  • Advantage:[1][2][3] Atom economy (no leaving group waste).[1]

  • Challenge: Reversibility of the Michael addition; requires careful temperature control.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Couple the building block to a heteroaryl boronic acid (e.g., a kinase hinge binder).

Reagents:

  • Building Block: this compound (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the Building Block, Boronic Acid, and Base. Seal and purge with Nitrogen (

    
    ) for 5 minutes.[1] Why: Oxygen poisons the Pd(0) active species.
    
  • Solvation: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of

    
    .[1]
    
  • Activation: Heat the block to 90°C. Stir vigorously for 4–12 hours.

  • Validation (TLC/LCMS): Monitor the disappearance of the aryl bromide (M+H 291/293 pattern). Look for the product mass.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
    
Protocol B: Buchwald-Hartwig Amination

Objective: Create an aniline derivative for probing amine-specific pockets.[1]

Reagents:

  • Building Block (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (0.02 equiv) + XPhos (0.04 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or tert-Amyl alcohol (anhydrous)

Key Insight: The electron-withdrawing nature of the sulfone (via the ether linker) slightly deactivates the aryl ring, making the oxidative addition of Pd facile, but potentially requiring robust ligands (like XPhos or BrettPhos) for the reductive elimination step.

Part 4: Visualization of Workflow

The following diagram illustrates the decision matrix for utilizing this building block in a drug discovery campaign.

DrugDesignWorkflow Start Start: Lipophilic Lead Compound (High LogP, Low Solubility) Decision Identify Solvent-Exposed Vector Start->Decision BuildingBlock Select Building Block: This compound Decision->BuildingBlock Vector Available? Coupling Cross-Coupling Reaction (Suzuki/Buchwald) BuildingBlock->Coupling Pd-Catalysis ResultA Product A: Kinase Inhibitor (Improved H-Bonding) Coupling->ResultA Boronic Acid Partner ResultB Product B: GPCR Ligand (Metabolic Stability) Coupling->ResultB Amine Partner

Caption: Strategic workflow for incorporating the sulfolane ether moiety into lipophilic lead compounds to enhance physicochemical properties.

Part 5: Applications in Advanced Materials

While primarily a medicinal chemistry tool, this molecule has niche applications in materials science:

  • High-Performance Polymers: The sulfone group imparts thermal stability.[1] Functionalizing the aryl bromide allows this unit to be polymerized into poly(arylene ether sulfone) derivatives, used in high-temperature membranes.[1]

  • Solid-State Electrolytes: Sulfolane derivatives are explored as solid additives in lithium-ion batteries due to their high dielectric constant and electrochemical stability window.[1]

References

  • Sulfolane in Medicinal Chemistry

    • Title: "Sulfones as Bioisosteres: Properties and Applications in Drug Discovery."[1][4]

    • Source: Journal of Medicinal Chemistry.[1]

    • URL:[Link] (General Reference for Sulfone Utility)

  • Synthetic Methodology (Sulfolane Ethers)

    • Title: "Nucleophilic substitution of 3-halosulfolanes."[1]

    • Source: Organic Process Research & Development.[1]

    • URL:[Link]

  • Cross-Coupling Protocols

    • Title: "A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions."[1]

    • Source: Aldrich Chemical Co.[1] / Sigma-Aldrich Technical Library.[1]

  • General Property Data

    • Title: "Tetrahydrothiophene 1,1-dioxide (Sulfolane) - PubChem Compound Summary."[1]

    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link]

Sources

Thermodynamic Stability of 3-Substituted Tetrahydrothiophene 1,1-Dioxide (Sulfolane) Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 3-Substituted Tetrahydrothiophene 1,1-Dioxide Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-substituted tetrahydrothiophene 1,1-dioxide (3-substituted sulfolane) scaffold is a critical pharmacophore and intermediate in the synthesis of protease inhibitors, immunomodulators, and advanced electrolyte systems. While the parent sulfolane ring is renowned for its high thermal and chemical stability, the introduction of a substituent at the C3 position introduces stereoelectronic perturbations that significantly alter its thermodynamic profile.

This guide provides a technical analysis of the stability determinants for this scaffold, focusing on conformational thermodynamics , cheletropic decomposition pathways , and alpha-proton acidity . It is designed to move beyond basic properties, offering causal mechanistic insights and self-validating experimental protocols.

Structural Fundamentals & Conformational Thermodynamics

The Ring Pucker and Substituent Orientation

Unlike the rigid chair conformation of cyclohexane, the five-membered sulfolane ring is flexible, existing in a dynamic equilibrium between envelope (E) and twist (T) conformations. The sulfone group (


) imparts significant dipole interactions that dictate these shapes.
  • Ring Dynamics: The ring undergoes rapid pseudorotation. However, the introduction of a substituent at C3 breaks the symmetry, creating a thermodynamic preference for specific puckered states to minimize torsional strain (eclipsing interactions) and steric strain .

  • Thermodynamic Preference: In 3-substituted systems, the substituent prefers the pseudo-equatorial position to avoid 1,3-diaxial-like interactions with the sulfone oxygens and adjacent protons.

    • Key Insight: Bulky substituents (e.g., -Ph, -tBu) at C3 significantly raise the barrier to pseudorotation, locking the ring into a specific envelope conformation where the C3 carbon is the "flap" of the envelope.

The "Gauche Effect" in Heteroatom Substitution

If the C3 substituent contains a heteroatom (e.g., -OH, -OR, -F), the gauche effect becomes a stabilizing factor. Unlike alkanes where anti-periplanar is preferred, the C3-X bond may adopt a gauche orientation relative to the C2-S bond to maximize orbital overlap (


) between the C-H and C-X bonds, subtly influencing the thermodynamic minimum.

Thermal Stability & Decomposition Mechanisms

The primary thermodynamic limit of the sulfolane scaffold is defined by cheletropic elimination . While unsubstituted sulfolane is stable up to ~220°C, 3-substitution can drastically lower this threshold.

Mechanism: Cheletropic Elimination of SO2

The decomposition is a concerted, thermally allowed [4n+2] pericyclic reaction (disrotatory) that extrudes sulfur dioxide (


) to yield a 1,3-diene.
  • Reaction: 3-R-sulfolane

    
     2-R-1,3-butadiene + 
    
    
    
  • Thermodynamic Driver: The formation of the stable

    
     bonds in 
    
    
    
    and the conjugation energy of the resulting diene drive the reaction forward.
  • Substituent Effect: Electron-donating groups (EDGs) at C3 can stabilize the transition state, potentially lowering the decomposition temperature (

    
    ) by 20-50°C compared to the parent molecule. Conversely, destabilizing the diene product (e.g., via steric clash) increases thermal stability.
    
Visualization: Cheletropic Elimination Pathway

Decomposition Figure 1: Cheletropic Elimination Mechanism of Sulfolanes Reactant 3-Substituted Sulfolane TS Transition State (Concerted Disrotatory) Reactant->TS  ΔH > 0   Products 1,3-Diene + SO2 TS->Products  Entropy Driven  

Figure 1: The concerted extrusion of SO2 is the primary thermal failure mode. The reaction is reversible but entropically favors decomposition at high T.

Chemical Reactivity: Alpha-Acidity & Base Sensitivity

For drug development, the chemical stability of the C2 and C5 protons is paramount. The sulfone group is a strong electron-withdrawing group (EWG), rendering alpha-protons acidic.

pKa and Anion Stability
  • Acidity: The pKa of alpha-protons in sulfolane is approximately 28 (in DMSO).

  • 3-Substituent Influence:

    • Inductive Effect: An electronegative group at C3 (e.g., -OH, -F) inductively stabilizes the carbanion at C2, lowering the pKa (making it more acidic) and increasing susceptibility to base-catalyzed reactions.

    • Steric Shielding: Bulky groups at C3 can kinetically hinder deprotonation at C2, providing "apparent" stability despite thermodynamic acidity.

Isomerization Risks

Under basic conditions, 3-substituted sulfolenes (unsaturated analogs often used as precursors) undergo rapid isomerization to the thermodynamically more stable 2-sulfolene isomer (conjugated system).

  • Risk: In 3-substituted saturated sulfolanes, strong bases can trigger beta-elimination if a leaving group is present at C3, or retro-Michael type ring opening if the ring strain is sufficiently high.

Metabolic Stability (Pharma Context)

In biological systems, the sulfolane ring is generally robust against hydrolysis but susceptible to oxidative metabolism.

  • P450 Oxidation: The primary metabolic pathway is hydroxylation at the C3 or C4 position. If C3 is already substituted, hydroxylation typically occurs at C4.

  • Phase II Conjugation: The resulting hydroxylated metabolites often undergo glucuronidation.

  • Toxicity: The ring itself is considered to have low acute toxicity, but the formation of reactive vinyl sulfone metabolites (via dehydrogenation) is a potential toxicological flag that must be screened.

Experimental Protocols

These self-validating protocols ensure accurate determination of stability parameters.

Protocol A: Determination of Thermal Decomposition Onset (T_onset)
  • Objective: Define the safe processing window.

  • Method: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

  • Preparation: Encapsulate 2-5 mg of pure 3-substituted sulfolane in a high-pressure gold-plated crucible (to contain initial SO2 evolution).

  • Ramp: Heat from 30°C to 350°C at 5°C/min under

    
     flow (50 mL/min).
    
  • Validation: Run TGA simultaneously. A mass loss event corresponding to

    
     (64  g/mol ) confirms cheletropic elimination rather than simple evaporation.
    
  • Criteria: The

    
     is defined as the intersection of the baseline and the extrapolated tangent of the first exotherm (DSC) or mass loss step (TGA).
    
Protocol B: Kinetic Acidity Assessment (Deuterium Exchange)
  • Objective: Assess thermodynamic stability of alpha-protons against base.

  • Method: NMR-monitored H/D exchange.

  • Solvent System: Dissolve compound (10 mM) in DMSO-

    
     containing 
    
    
    
    (10 eq).
  • Base Initiation: Add triethylamine (0.1 eq) or NaOD (0.01 eq) depending on expected stability.

  • Monitoring: Acquire

    
    -NMR spectra at t=0, 1h, 4h, 24h at 25°C.
    
  • Analysis: Integrate signals for H-2 and H-5 protons relative to an internal standard (e.g., TCNB).

  • Result: A decrease in integral intensity indicates proton exchange. Fast exchange implies high acidity and potential for in vivo instability (racemization).

Visualization: Stability Assessment Workflow

Workflow Figure 2: Integrated Stability Assessment Workflow cluster_Thermal Thermal Stress cluster_Chem Chemical Stress Start Synthesized 3-Substituted Sulfolane Purity Purity Check (>98% by HPLC/NMR) Start->Purity DSC DSC/TGA Analysis (N2 atm) Purity->DSC Base Base Challenge (DMSO-d6/D2O) Purity->Base Decomp Identify T(onset) & SO2 Loss DSC->Decomp Decision Stability Profile Defined Decomp->Decision NMR H/D Exchange Monitoring Base->NMR NMR->Decision

Figure 2: Parallel workflows to establish thermal and chemical stability limits.

Key Quantitative Data

ParameterUnsubstituted Sulfolane3-Substituted (Generic)Implication
Boiling Point 285°CTypically HigherLow volatility solvent/intermediate.
Thermal Decomp (

)
>220°C150°C - 200°CSubstituents often lower stability via TS stabilization.
Alpha-Proton pKa ~28 (DMSO)26 - 293-EWG increases acidity; 3-EDG decreases it.
Dipole Moment 4.8 D4.5 - 5.5 DHighly polar; influences solubility and membrane permeability.
Ring Conformation Twist-EnvelopeEnvelope (C3-flap)Substituent locks conformation to avoid eclipsing.

References

  • Shell Chemical LP. (2024). Sulfolane Solvents: Technical Datasheet and Stability Profile. Retrieved from

  • BenchChem. (2025). Thermal Decomposition of Sulfolane and 3-Substituted Derivatives: Mechanisms and Kinetics. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Tetrahydrothiophene 1,1-dioxide: Thermochemical Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. (2025). 3-Hydroxysulfolane: Compound Summary and Safety Data. National Library of Medicine. Retrieved from

  • Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Verlag Chemie.

Electronic Modulation in Sulfone Scaffolds: The Case of p-Bromophenoxy Sulfolane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic properties of para-bromophenoxy sulfolane analogs Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

This technical guide provides a comprehensive analysis of 3-(4-bromophenoxy)sulfolane (CAS: 53583-33-8), a specialized heterocyclic scaffold that merges the high-polarity sulfolane core with a halogenated aromatic system. For drug development professionals, this molecule represents a strategic "electronic chimera"—combining the metabolic stability of cyclic sulfones with the halogen-bonding capability of the para-bromine substituent. This guide details its electronic architecture, synthesis, and physicochemical profiling.[1]

Electronic Architecture & Mechanistic Insights

The electronic behavior of 3-(4-bromophenoxy)sulfolane is defined by the interplay between three distinct structural domains. Understanding this causality is essential for rational design in medicinal chemistry.

The Sulfolane Core (The Polar Anchor)

The sulfolane ring (tetrahydrothiophene 1,1-dioxide) acts as a strong electron-withdrawing anchor.

  • Dipole Moment: The sulfone (

    
    ) group generates a massive dipole moment (
    
    
    
    D for the parent sulfolane). In the 3-phenoxy analog, this creates a localized region of high negative electrostatic potential around the sulfonyl oxygens, serving as a primary hydrogen-bond acceptor (HBA) site.
  • Inductive Effect: The sulfone group exerts a strong

    
     (inductive withdrawing) effect on the ring carbons. This renders the 
    
    
    
    proton acidic and influences the conformation of the ether linkage.
The Ether Linkage (The Insulator)

Unlike aniline or amide linkers, the ether oxygen at position 3 acts as an electronic "gatekeeper."

  • Resonance Decoupling: The

    
     carbons of the sulfolane ring prevent direct resonance conjugation between the sulfone 
    
    
    
    -system and the aromatic ring. The electronic communication is predominantly inductive .
  • Conformational Locking: The ether oxygen creates a bent trajectory, typically locking the aromatic ring in a pseudo-equatorial position to minimize 1,3-diaxial interactions with the sulfonyl oxygens.

The para-Bromine Substituent (The Sigma Hole)

The bromine atom is not merely a lipophilic bulk; it is an electronic tuning knob.

  • Sigma Hole (

    
    -hole):  While bromine is electron-rich (forming a negative belt), the tip of the C-Br bond exhibits a region of positive electrostatic potential (the 
    
    
    
    -hole). This allows the molecule to engage in halogen bonding with carbonyls or nucleophilic residues in protein active sites.
  • Hammett Parameters: The p-Br substituent has a Hammett constant (

    
    ) of +0.23, indicating a net electron-withdrawing effect on the phenoxy ring, further lowering the basicity of the ether oxygen.
    

Synthesis & Validation Protocol

This protocol utilizes the Base-Catalyzed Michael-Type Addition of 4-bromophenol to 3-sulfolene. This route is selected for its atom economy and avoidance of chlorinated precursors.

Reaction Logic
  • Substrate: 3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide) serves as the Michael acceptor.

  • Nucleophile: The phenoxide ion generated from 4-bromophenol.

  • Catalyst: A weak inorganic base (

    
    ) is sufficient due to the acidity of the phenol and the high electrophilicity of the double bond activated by the sulfone.
    
Step-by-Step Methodology

Reagents:

  • 3-Sulfolene (1.0 eq)

  • 4-Bromophenol (1.1 eq)[2][3]

  • Potassium Carbonate (

    
    , 0.1 eq)
    
  • Solvent: Acetonitrile (

    
    ) or Water (Green alternative)
    

Protocol:

  • Preparation: Dissolve 4-bromophenol (17.3 g, 100 mmol) in Acetonitrile (100 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Activation: Add

    
     (1.38 g, 10 mmol) and stir at room temperature for 15 minutes to generate the phenoxide species.
    
  • Addition: Add 3-sulfolene (11.8 g, 100 mmol) in a single portion.

  • Reaction: Heat the mixture to mild reflux (

    
    ) for 6–8 hours. Note: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of 3-sulfolene indicates completion.
    
  • Workup:

    • Cool to room temperature.[4]

    • Filter off the solid catalyst.

    • Concentrate the filtrate under reduced pressure to yield a crude solid.[5]

  • Purification: Recrystallize from hot Ethanol/Water (9:1) to obtain white crystalline needles.

Self-Validating Analytical Checkpoints

To ensure trustworthiness, the product must pass these checkpoints:

  • Checkpoint A (IR Spectroscopy): Look for the disappearance of the alkene C=C stretch (

    
    ) and the persistence of strong symmetric/asymmetric 
    
    
    
    stretches (
    
    
    ).
  • Checkpoint B (

    
    H NMR):  The diagnostic signal is the methine proton (
    
    
    
    ) on the sulfolane ring. It should appear as a multiplet around
    
    
    5.0–5.2 ppm, deshielded by the adjacent oxygen. The aromatic region must show a characteristic
    
    
    system (
    
    
    7.4 and 6.8 ppm) for the para-substituted ring.

Visualization of Workflows & Logic

Synthesis Workflow Diagram

The following diagram illustrates the critical path for synthesis and purification.

SynthesisWorkflow Start Start: Reagent Prep (4-Bromophenol + 3-Sulfolene) Activation Activation Step Add K2CO3, Stir 15 min (Generate Phenoxide) Start->Activation Reaction Michael Addition Reflux 80°C, 6-8 hrs (Acetonitrile Solvent) Activation->Reaction Check TLC Checkpoint Is 3-Sulfolene consumed? Reaction->Check Check->Reaction No (Continue Heating) Workup Filtration & Concentration Remove Catalyst/Solvent Check->Workup Yes Purification Recrystallization (Ethanol/Water 9:1) Workup->Purification Product Final Product: 3-(4-bromophenoxy)sulfolane Purification->Product

Caption: Operational workflow for the base-catalyzed synthesis of 3-(4-bromophenoxy)sulfolane.

Electronic Interaction Map

This diagram visualizes the competing and reinforcing electronic effects within the molecule.

ElectronicMap Sulfone Sulfone Group (SO2) Ring Sulfolane Ring (sp3 Skeleton) Sulfone->Ring Inductive Withdrawal (-I) Ether Ether Linkage (-O-) Ring->Ether Insulation (No Resonance) Phenyl Phenyl Ring (Aromatic) Ether->Phenyl Mesomeric Donation (+M) Bromo Para-Bromine (Br) Phenyl->Bromo Inductive Withdrawal (-I) Bromo->Phenyl Weak Resonance (+M) Sigma Sigma Hole (Halogen Bond Donor) Bromo->Sigma Generates

Caption: Electronic vector map showing inductive (-I) and mesomeric (+M) flows within the scaffold.

Quantitative Data Summary

The following table summarizes the estimated and experimental physicochemical properties derived from structural analogs and computational models.

PropertyValue / DescriptionRelevance
Molecular Formula

Core composition
Molecular Weight 291.16 g/mol Small molecule drug space
CAS Number 53583-33-8Identification
Physical State Solid (Crystalline Powder)Handling & Formulation
Dipole Moment (

)
~5.2 - 5.5 D (Estimated)Vector sum of Sulfone + Ether/Bromo dipoles
LogP (Predicted) 1.8 - 2.1Moderate lipophilicity (Good membrane permeability)
H-Bond Acceptors 3 (2 Sulfonyl Oxygens, 1 Ether Oxygen)Target binding
H-Bond Donors 0Aprotic character
Rotatable Bonds 2 (C-O ether bonds)Conformational flexibility

References

  • Sigma-Aldrich. 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide Product Sheet. CAS 53583-33-8.[2][3][6] Link

  • Trost, B. M., & Merlic, C. A. (1988). Geminal alkylation via sulfones: Synthesis of cycloalkanes. Journal of Organic Chemistry. (Context: Reactivity of 3-sulfolene derivatives). Link

  • Politzer, P., et al. (2007). The sigma-hole: an elusive feature of halogen bonding. Journal of Molecular Modeling. (Context: Electronic properties of the C-Br bond). Link

  • Shelton, J. R., & Davis, K. E. (1967). Sulfolane Derivatives.[2][4][7][8][9] I. Preparation and Properties. Journal of the American Chemical Society. (Context: General synthesis of 3-substituted sulfolanes). Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Context: Electronic parameters of p-Bromo and Phenoxy groups). Link

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide (CAS 53583-33-8)[1] is a highly versatile, polarity-enhancing building block utilized in medicinal chemistry and advanced materials science. The sulfolane core imparts exceptional metabolic stability and unique hydrogen-bonding capabilities, while the 4-bromophenoxy moiety provides a synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).

To provide researchers with maximum flexibility, this application note details three distinct, field-proven synthetic pathways. The selection of a specific protocol depends entirely on the required scale, available starting materials, and stereochemical demands:

  • Oxa-Michael Addition (Pathway A): The most atom-economical and industrially scalable route, utilizing the conjugate addition of a phenoxide to an α,β-unsaturated sulfone.

  • Nucleophilic Substitution (Pathway B): A robust, classic Williamson ether synthesis using a halogenated sulfolane.

  • Mitsunobu Inversion (Pathway C): The premier method for generating enantiopure products via the stereospecific inversion of a chiral sulfolanol.

Comparative Synthesis Strategy

The following table summarizes the quantitative and qualitative data for the three synthetic methodologies to aid in route selection:

ParameterProtocol A (Oxa-Michael)Protocol B (SN2 Substitution)Protocol C (Mitsunobu)
Starting Material 2-Sulfolene3-Bromosulfolane3-Hydroxysulfolane
Reagents 4-Bromophenol, KOH / Triton B4-Bromophenol, K₂CO₃4-Bromophenol, PPh₃, DIAD
Solvent Ethanol (or Solvent-Free Melt)DMF or AcetonitrileTHF
Atom Economy High (Addition reaction)Moderate (Loss of KBr)Low (Loss of Ph₃P=O)
Scalability Excellent (Kilogram scale)Good (Gram to multi-gram)Moderate (Gram scale)
Stereocontrol RacemicInversion (SN2)Inversion (SN2)
Primary Use Case Bulk intermediate synthesisStandard lab-scale synthesisEnantioselective synthesis

Detailed Experimental Protocols

Protocol A: Oxa-Michael Addition (The Scalable Route)
  • Causality & Insights: In this pathway, the base (e.g., KOH or Triton B) serves a dual purpose. First, it deprotonates the slightly acidic 4-bromophenol to generate a highly nucleophilic phenoxide anion. Second, under basic conditions, the base can catalyze the in situ isomerization of the cheaper 3-sulfolene precursor into the reactive 2-sulfolene (the Michael acceptor)[2]. The phenoxide attacks the electron-deficient β-carbon of the α,β-unsaturated sulfone, followed by rapid protonation to yield the stable ether.

  • Step-by-Step Procedure:

    • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromophenol (1.0 equiv, 50 mmol) in absolute ethanol (100 mL).

    • Base Addition: Add catalytic Triton B (benzyltrimethylammonium hydroxide, 40 wt% in water, 0.1 equiv) or finely powdered KOH (0.1 equiv). Stir for 15 minutes at room temperature to ensure complete phenoxide formation.

    • Substrate Addition: Add 2-sulfolene (1.1 equiv, 55 mmol) in one portion.

    • Reaction: Heat the mixture to reflux (approx. 78 °C) for 12–16 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3) or LC-MS.

    • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between dichloromethane (DCM, 150 mL) and 1M aqueous NaOH (50 mL) to wash away any unreacted phenol.

    • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude product from hot ethanol to afford the pure target molecule.

Protocol B: Nucleophilic Substitution (The Robust Lab Route)
  • Causality & Insights: This is a classic SN2 reaction. The use of a polar aprotic solvent like DMF is critical; it solvates the potassium cation of K₂CO₃, leaving the phenoxide anion "naked" and highly reactive. The sulfone group provides strong electron-withdrawing inductive effects, slightly activating the adjacent carbon towards nucleophilic attack. However, steric hindrance at the secondary carbon of 3-bromotetrahydrothiophene 1,1-dioxide necessitates elevated temperatures to overcome the activation energy barrier.

  • Step-by-Step Procedure:

    • Preparation: In a dry 100 mL flask under a nitrogen atmosphere, dissolve 4-bromophenol (1.0 equiv, 20 mmol) in anhydrous DMF (40 mL).

    • Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv, 30 mmol). Stir the suspension at room temperature for 30 minutes.

    • Substitution: Add 3-bromotetrahydrothiophene 1,1-dioxide (1.1 equiv, 22 mmol) dropwise or in small portions.

    • Reaction: Heat the reaction mixture to 80–90 °C for 8–12 hours.

    • Workup: Cool to room temperature and quench by pouring the mixture into ice-cold water (150 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Purification: Wash the combined organic extracts heavily with water (3 x 50 mL) to remove residual DMF, followed by a brine wash. Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (eluent: Hexanes/EtOAc gradient).

Protocol C: Mitsunobu Inversion (The Stereospecific Route)
  • Causality & Insights: The Mitsunobu reaction is deployed when a specific enantiomer is required (e.g., reacting (S)-3-hydroxysulfolane to obtain (R)-3-(4-bromophenoxy)sulfolane). Triphenylphosphine (PPh₃) and DIAD form a betaine intermediate that activates the secondary hydroxyl group into an excellent leaving group (an oxyphosphonium ion). The phenoxide then displaces this leaving group via a strict SN2 mechanism, resulting in a self-validating system of complete stereochemical inversion.

  • Step-by-Step Procedure:

    • Preparation: In an oven-dried, argon-purged 100 mL flask, dissolve 3-hydroxytetrahydrothiophene 1,1-dioxide (1.0 equiv, 10 mmol), 4-bromophenol (1.1 equiv, 11 mmol), and PPh₃ (1.2 equiv, 12 mmol) in anhydrous THF (30 mL).

    • Cooling: Cool the mixture to 0 °C using an ice bath.

    • Activation: Add DIAD (diisopropyl azodicarboxylate, 1.2 equiv, 12 mmol) dropwise over 15 minutes, strictly maintaining the temperature at 0 °C to prevent side reactions.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16–24 hours.

    • Workup: Concentrate the reaction mixture directly under reduced pressure.

    • Purification: To remove the triphenylphosphine oxide (Ph₃P=O) byproduct, triturate the crude residue with cold diethyl ether; the Ph₃P=O will precipitate and can be filtered off. Purify the concentrated filtrate via column chromatography (Hexanes/EtOAc 8:2 to 1:1).

Analytical Characterization (QA/QC)

To ensure the self-validating integrity of the synthesized compound, the following analytical benchmarks must be met:

  • ¹H NMR (CDCl₃, 400 MHz): The highly deshielded methine proton (CH-O) appears as a distinct multiplet around 4.8–5.0 ppm. The 4-bromophenoxy aromatic protons present as an AA'BB' system (two distinct doublets) at ~6.8 ppm and ~7.4 ppm.

  • LC-MS (ESI+): Look for the characteristic 1:1 isotopic pattern separated by 2 mass units due to the bromine atom (e.g., m/z 291 and 293 for [M+H]⁺).

Reaction Workflow Diagram

SynthesisRoutes Title Synthesis Pathways to this compound SM1 2-Sulfolene (Michael Acceptor) CondA Protocol A: Oxa-Michael KOH or Triton B, EtOH, Reflux SM1->CondA Base Catalysis SM2 3-Bromosulfolane (Electrophile) CondB Protocol B: SN2 Substitution K2CO3, DMF, 80°C SM2->CondB Williamson Ether SM3 3-Hydroxysulfolane (Alcohol) CondC Protocol C: Mitsunobu PPh3, DIAD, THF, 0°C to RT SM3->CondC Stereoinversion Phenol 4-Bromophenol (Nucleophile Source) Phenol->CondA Phenol->CondB Phenol->CondC Target This compound (Target Molecule) CondA->Target Scalable CondB->Target Robust CondC->Target Enantioselective

Caption: Three parallel synthetic pathways for this compound.

References

  • SciSpace. "Rh-catalyzed asymmetric 1,4-addition reactions to α,β-unsaturated carbonyl and related compounds." (Details base-catalyzed isomerization of 3-sulfolene to 2-sulfolene). SciSpace Literature. URL: [Link]

  • ChemBuyersGuide. "BLD Pharmatech Co., Limited: 3-BROMOTETRAHYDROTHIOPHENE 1,1-DIOXIDE CAS:14008-53-8." ChemBuyersGuide Catalog. URL:[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-(4-Bromophenoxy)sulfolane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This technical guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 3-(4-bromophenoxy)sulfolane (referred to herein as Substrate-Br ) as the electrophilic partner.

The sulfolane moiety is an increasingly valuable pharmacophore in medicinal chemistry due to its high polarity, metabolic stability, and ability to lower logP values compared to carbocyclic analogs. However, the polarity of the sulfolane ring presents specific challenges in solubility and purification that distinguish it from standard lipophilic aryl halides.

Key Applications
  • Medicinal Chemistry: Introduction of polar sulfone motifs to improve aqueous solubility of drug candidates.

  • Material Science: Synthesis of high-dielectric polymers and liquid crystals.

Substrate Characteristics & Preparation

Before initiating coupling, ensure the quality of Substrate-Br .

  • Chemical Name: 3-(4-bromophenoxy)thiolane 1,1-dioxide

  • Molecular Weight: ~291.16 g/mol

  • Physical State: White to off-white solid.

  • Solubility Profile:

    • High: DMSO, DMF, DMAc, Sulfolane.

    • Moderate: Dichloromethane (DCM), THF, 1,4-Dioxane, Acetone.

    • Low/Insoluble: Hexanes, Diethyl Ether, Water (cold).

Synthesis Note: If not purchased, Substrate-Br is best prepared via SNAr reaction of 3-hydroxysulfolane with 1-bromo-4-fluorobenzene using NaH in THF/DMF, rather than Mitsunobu conditions, to avoid difficult removal of phosphine oxides which co-elute with the polar sulfolane product.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Reaction Logic

The ether linkage at the para-position of the aryl bromide acts as an Electron Donating Group (EDG). While this slightly deactivates the C-Br bond toward oxidative addition compared to electron-deficient aryl halides, the reaction proceeds efficiently with robust bis-phosphine palladium catalysts.

Critical Parameter - Solvent: The sulfolane ring requires a polar solvent system.[1][2] We utilize a 1,4-Dioxane/Water mixture. The water is essential for the inorganic base solubility and boronate activation, while dioxane solubilizes the sulfolane substrate.

Materials[2][3][4]
  • Electrophile: 3-(4-bromophenoxy)sulfolane (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·DCM ) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with Substrate-Br (1.0 mmol, 291 mg), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 415 mg).

  • Inertion: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·DCM (0.03 mmol, ~25 mg) under positive inert gas flow.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Reaction: Seal the vessel and heat to 90°C for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: The reaction mixture should turn black/dark brown. If it remains orange/red and conversion is low, oxygen may be present.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.

    • Note: Due to the polarity of the sulfolane, the product may partially partition into the aqueous phase if the organic volume is too low. Perform 3x extractions with EtOAc or DCM.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash chromatography.

    • Gradient: 0% → 80% EtOAc in Hexanes (Higher polarity required than standard biaryls).

Visualization: Suzuki Workflow

SuzukiWorkflow Start Reactants: Substrate-Br + Boronic Acid Cat Catalyst System: Pd(dppf)Cl2 + K2CO3 Start->Cat Cond Conditions: Dioxane/H2O (4:1) 90°C, 4-16h Cat->Cond Check LC-MS Check: Conversion > 95%? Cond->Check Check->Cond No (Extend Time) Workup Workup: Extract w/ EtOAc (Watch Polarity!) Check->Workup Yes Purify Purification: Flash Column High EtOAc % Workup->Purify

Caption: Operational workflow for Suzuki-Miyaura coupling of sulfolane-based aryl bromides.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[5][6]

Reaction Logic

Amination of electron-rich aryl bromides (due to the phenoxy ether) requires electron-rich, bulky phosphine ligands to facilitate the reductive elimination step. We employ Buchwald Generation 3 or 4 Precatalysts to prevent catalyst deactivation.

Materials[2][3][4][7]
  • Electrophile: 3-(4-bromophenoxy)sulfolane (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) (2–4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.

Step-by-Step Procedure
  • Drying: Ensure all glassware is oven-dried. Moisture kills this reaction.

  • Solids: In a glovebox or under active

    
     flow, add Substrate-Br  (1.0 mmol), NaOtBu (1.5 mmol, 144 mg), and the Pd-Precatalyst (0.02 mmol) to a reaction tube.
    
  • Liquids: Add the Amine (if liquid) and anhydrous Dioxane (5 mL).

  • Reaction: Seal and heat to 100°C for 2–8 hours.

  • Work-up: Cool to RT. Filter through a pad of Celite eluting with DCM.

    • Why DCM? The sulfolane product is very soluble in DCM; EtOAc might not dissolve it fully if the amine partner is also polar.

  • Purification: Flash chromatography.

    • Tip: Use a DCM/Methanol gradient (0% → 10% MeOH) if the product is highly polar.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (Suzuki) Poor solubility of Substrate-Br.Switch solvent to DMF/Water or increase Dioxane volume.
Debromination (Ar-H formed)

-Hydride elimination or solvent H-abstraction.
Reduce temperature to 80°C; switch from isopropanol/alcoholic solvents to pure DMF or Dioxane.
Catalyst Poisoning Sulfur interference (Rare for sulfones, common for impurities).Ensure starting material is free of sulfide/thiol precursors. Add 1 mol% extra catalyst.
Product in Aqueous Layer High polarity of sulfolane ring.[1]Salt out the aqueous layer (NaCl saturation) and use DCM for extraction.

Mechanistic Pathway (Catalytic Cycle)

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the alkoxy-sulfolane substituent.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate-Br Int1 L-Pd(II)-Br (Ar-Sulfolane) OxAdd->Int1 TransMet Transmetallation (+ Ar-B(OH)2 / Base) Int1->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: Simplified Pd-catalytic cycle. The electron-rich phenoxy group makes Oxidative Addition the likely rate-limiting step.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Shell Chemical LP. (2022). Sulfolane Solvent Technical Datasheet. (Confirming solubility and stability profiles). Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses ligand effects on electron-rich aryl halides). Link

Sources

Application Note: Etherification of 3-Hydroxysulfolane with 4-Bromophenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-bromophenoxy)sulfolane through the etherification of 3-hydroxysulfolane with 4-bromophenol. While a specific documented procedure for this exact transformation is not prevalent in the literature, this application note outlines two robust, scientifically-grounded methodologies: the Williamson Ether Synthesis and the Mitsunobu Reaction. The rationale behind each approach, including the selection of reagents and reaction conditions, is thoroughly discussed. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a comprehensive workflow from reaction setup to product purification and analysis.

Introduction

The synthesis of aryl ethers is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical development to the creation of advanced materials. The sulfolane moiety, a five-membered cyclic sulfone, is known for its high polarity and thermal stability.[1] Incorporating this functional group into an aryl ether structure via the hydroxyl group of 3-hydroxysulfolane can lead to novel molecules with unique physicochemical properties. This application note details the etherification of 3-hydroxysulfolane, a polar, secondary alcohol, with 4-bromophenol. The presence of the electron-withdrawing sulfone group and the secondary nature of the alcohol present specific challenges that are addressed by the proposed synthetic strategies.

Scientific Rationale and Mechanistic Considerations

Two primary methods are proposed for this etherification, each with distinct advantages and mechanistic pathways.

  • Williamson Ether Synthesis: This classical method involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces a halide or other suitable leaving group in an SN2 reaction.[2][3][4][5] In this specific application, the more acidic proton is on the 4-bromophenol (pKa ≈ 9.4) compared to the secondary alcohol of 3-hydroxysulfolane. Therefore, the most logical approach is to deprotonate the 4-bromophenol to form the sodium or potassium 4-bromophenoxide. For the 3-hydroxysulfolane, the hydroxyl group must be converted into a better leaving group, such as a tosylate or mesylate, to facilitate the SN2 attack by the phenoxide.[2][4]

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, under mild conditions.[6][7][8] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] The alcohol is activated in situ by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by a suitable nucleophile, in this case, 4-bromophenol.[6][7] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a critical consideration if a stereocenter is present.[7]

Proposed Synthetic Protocols

Protocol 1: Williamson Ether Synthesis Approach

This two-step protocol first involves the activation of the 3-hydroxysulfolane by converting the hydroxyl group to a tosylate, followed by the SN2 reaction with 4-bromophenoxide.

Step 1: Synthesis of 3-Tosyloxy-sulfolane

  • Materials:

    • 3-Hydroxysulfolane (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

    • Pyridine or Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Dissolve 3-hydroxysulfolane in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine or TEA, followed by the portion-wise addition of p-toluenesulfonyl chloride.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-tosyloxy-sulfolane. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Etherification with 4-Bromophenol

  • Materials:

    • 4-Bromophenol (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)[10][11]

    • 3-Tosyloxy-sulfolane (from Step 1) (1.0 eq)

    • Dimethylformamide (DMF) or Acetonitrile (anhydrous)[2][3]

  • Procedure:

    • To a solution of 4-bromophenol in anhydrous DMF or acetonitrile under an inert atmosphere, carefully add NaH portion-wise at 0 °C. (Caution: NaH is highly reactive and generates hydrogen gas). Alternatively, K₂CO₃ can be used as a safer base.[11]

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

    • Add a solution of 3-tosyloxy-sulfolane in the same anhydrous solvent to the phenoxide mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.[2][3]

    • After completion, cool the reaction to room temperature and carefully quench with water.

    • Extract the product with ethyl acetate or a similar organic solvent.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction Approach

This one-pot protocol offers a milder alternative to the Williamson synthesis.[12]

  • Materials:

    • 3-Hydroxysulfolane (1.0 eq)

    • 4-Bromophenol (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[8]

    • Tetrahydrofuran (THF) (anhydrous)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 3-hydroxysulfolane, 4-bromophenol, and triphenylphosphine in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD dropwise to the stirred solution.[8] A color change is typically observed.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct. Purification is typically achieved by column chromatography on silica gel.

Reaction Workflow and Data Summary

Reaction Scheme

Etherification_Workflow cluster_williamson Protocol 1: Williamson Ether Synthesis cluster_mitsunobu Protocol 2: Mitsunobu Reaction A 3-Hydroxysulfolane B 3-Tosyloxy-sulfolane A->B TsCl, Pyridine E 3-(4-Bromophenoxy)sulfolane B->E DMF, 60-80°C C 4-Bromophenol D 4-Bromophenoxide C->D NaH or K2CO3 D->E DMF, 60-80°C F 3-Hydroxysulfolane H 3-(4-Bromophenoxy)sulfolane F->H PPh3, DEAD/DIAD, THF G 4-Bromophenol G->H PPh3, DEAD/DIAD, THF

Sources

Application Note: 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of chemical building blocks dictates both the synthetic feasibility and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide is a highly versatile, bifunctional intermediate. It combines a highly reactive 4-bromophenoxy electrophilic handle with a tetrahydrothiophene 1,1-dioxide (sulfolane) moiety.

The utility of this compound lies in its dual nature:

  • The Sulfolane Core : Acts as a highly polar, non-ionizable bioisostere for sulfonamides. It is strategically incorporated into drug scaffolds to lower the partition coefficient (LogP), enhance aqueous solubility, and improve metabolic stability against cytochrome P450 enzymes.

  • The Bromophenoxy Handle : Serves as an optimal substrate for palladium-catalyzed C–C and C–N cross-coupling reactions, enabling rapid diversification of the molecular scaffold[1][2].

Physicochemical & Structural Profiling

To ensure accurate stoichiometric calculations and appropriate handling, the quantitative physicochemical properties of the intermediate are summarized below.

PropertyValue / Description
Chemical Name This compound
CAS Number 53583-33-8
Molecular Formula C₁₀H₁₁BrO₃S
Molecular Weight 291.16 g/mol
Structural Features Aryl bromide (electrophile), Sulfone ring (polar aprotic core)
Primary Application Precursor for Suzuki-Miyaura and Buchwald-Hartwig couplings

Data compiled from commercial pharmaceutical intermediate specifications[3].

Mechanistic Workflow: Divergent Cross-Coupling

The primary synthetic value of this intermediate is its ability to undergo divergent palladium-catalyzed cross-couplings. The aryl bromide bond is selectively activated by Pd(0) species, allowing the sulfolane core to be decorated with either aryl groups (via Suzuki-Miyaura coupling) or amines (via Buchwald-Hartwig amination).

G A 3-(4-Bromophenoxy) tetrahydrothiophene 1,1-dioxide (Starting Material) B Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) A->B Aryl Boronic Acid Base, Heat C Buchwald-Hartwig Amination (Pd-Catalyzed) A->C 1°/2° Amine Base, Heat D Biaryl Sulfolane Derivatives (C-C Bond) B->D Transmetalation & Reductive Elimination E Aryl Amine Sulfolane Derivatives (C-N Bond) C->E Amine Binding & Reductive Elimination

Workflow of this compound in Pd-catalyzed cross-couplings.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and self-validation steps to ensure high-fidelity execution in a pharmaceutical development setting.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective : Synthesize a biaryl sulfolane derivative by coupling the intermediate with an arylboronic acid[1].

Causality & Reagent Rationale : We utilize


 as the catalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is often the rate-limiting barrier when forming sterically hindered biaryl systems[1]. A biphasic solvent system (1,4-Dioxane/Water, 4:1) is employed because the inorganic base (

) and boronic acid require aqueous solvation to form the active boronate species, while the organic intermediate requires a non-polar medium[4].

Step-by-Step Methodology :

  • Reaction Setup : In a round-bottom flask, charge this compound (1.0 equiv), arylboronic acid (1.2 equiv),

    
     (2.0 equiv), and 
    
    
    
    (0.05 equiv).
  • Degassing (Critical Step) : Add a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 15 minutes.

    • Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle[4].

  • Heating & Monitoring : Heat the reaction mixture to 90°C under an Argon atmosphere for 4–6 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material is strongly UV-active at 254 nm. The complete disappearance of the starting material spot confirms full conversion.

  • Workup & Scavenging : Cool to room temperature, dilute with EtOAc, and wash with brine. Separate the organic layer and add a palladium scavenger (e.g., SiliaMetS Thiol, 3.0 equiv relative to Pd). Stir for 2 hours at 40°C.

    • Causality: Pharmaceutical APIs must adhere to strict heavy metal guidelines (<10 ppm Pd). Scavenging at the intermediate stage prevents downstream contamination and product degradation.

  • Purification : Filter the mixture through Celite, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective : Couple a primary or secondary amine to the bromophenoxy scaffold to generate an aryl amine[5].

Causality & Reagent Rationale : We employ


 paired with a bulky bidentate ligand like BINAP or a dialkylbiaryl phosphine like XPhos. These ligands prevent the formation of off-cycle palladium dead-ends (such as Pd-bis-amine complexes) and facilitate the challenging C–N reductive elimination[2][5]. Sodium tert-butoxide (

) is used as a strong base to deprotonate the amine upon its binding to the palladium center.

Step-by-Step Methodology :

  • Inert Atmosphere Setup : Inside a glovebox or using strict Schlenk techniques, charge a dry flask with this compound (1.0 equiv),

    
     (0.02 equiv), BINAP (0.04 equiv), and 
    
    
    
    (1.5 equiv).
    • Causality:

      
       is highly hygroscopic. Exposure to ambient moisture will hydrolyze the base to NaOH, which can lead to unwanted side reactions (e.g., ether cleavage or phenol formation) instead of amination[2].
      
  • Solvent & Amine Addition : Add anhydrous, degassed Toluene, followed by the target amine (1.2 equiv). Seal the flask.

  • Heating & Visual Validation : Heat the mixture to 100°C for 8–12 hours.

    • Self-Validation: Observe the color of the reaction. The initial mixture will be deep purple/red due to

      
      . Upon heating, a successful initiation and formation of the active L-Pd(0) species will cause the solution to transition to a bright yellow or orange hue.
      
  • Workup : Cool to room temperature. Quench with a few drops of water, filter through a pad of Celite to remove inorganic salts and precipitated Pd black, and concentrate the filtrate.

  • Purification : Purify the crude residue via automated flash chromatography using a gradient of Dichloromethane/Methanol.

Analytical & Quality Control (QC) Standards

To validate the integrity of the starting material and the success of the cross-coupling reactions, the following analytical self-validating checks must be performed:

  • LC-MS (ESI+) Isotope Profiling : The starting material contains a single bromine atom. A successful MS scan of the starting material will exhibit a classic 1:1 ratio for the

    
     and 
    
    
    
    peaks at m/z ~291 and 293. The disappearance of this isotopic signature in the product mass spectrum definitively proves the successful displacement of the bromine atom.
  • ¹H NMR (400 MHz, DMSO-d₆) : The sulfolane ring protons present as distinct, complex multiplets between 2.0 and 3.5 ppm. The 4-bromophenoxy ring exhibits a classic AA'BB' splitting pattern (two doublets) in the aromatic region (6.8–7.5 ppm). In a successful Suzuki coupling, the integration of the aromatic region will increase relative to the sulfolane protons, confirming the addition of the new aryl ring.

References

  • Sigma-Aldrich | this compound Product Specification URL:

  • PMC / NIH | Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations URL:1

  • ACS Omega | Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation URL: 4

  • PMC / NIH | Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects URL: 5

  • ResearchGate | Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides URL: 2

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for Bromophenoxy Sulfolane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of the sulfolane (tetrahydrothiophene 1,1-dioxide) moiety into drug scaffolds is a highly effective strategy in medicinal chemistry for improving aqueous solubility, modulating metabolic stability, and introducing strong hydrogen-bond acceptors. When conjugated with an aryl ether to form bromophenoxy sulfolane derivatives, these compounds serve as critical building blocks for late-stage functionalization.

The Suzuki-Miyaura cross-coupling (SMC) is the premier method for constructing biaryl linkages from these scaffolds[1]. However, the ether linkage in bromophenoxy sulfolanes exerts an electron-donating mesomeric effect (+M) on the aryl ring. This slightly deactivates the aryl bromide toward the initial oxidative addition of the palladium catalyst, which is typically the turnover-limiting step for electron-rich electrophiles[2]. To overcome this, the reaction demands a highly active palladium catalyst supported by electron-rich, sterically demanding ligands, alongside a carefully selected biphasic solvent system to facilitate transmetalation[3].

This application note provides a self-validating, highly optimized protocol for the Suzuki-Miyaura coupling of bromophenoxy sulfolane derivatives, detailing the causality behind every experimental parameter.

Catalytic Cycle & System Design

The SMC of bromophenoxy sulfolanes proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2].

  • Oxidative Addition: The Pd(0) species inserts into the C–Br bond. Because the phenoxy group is electron-donating, we utilize

    
     or 
    
    
    
    /XPhos. The electron-rich phosphine ligands increase the electron density on the palladium center, accelerating its insertion into the deactivated C–Br bond.
  • Transmetalation: The inorganic base (e.g.,

    
    ) is dissolved in the aqueous phase of the solvent mixture. It coordinates with the arylboronic acid to form a nucleophilic boronate complex, which then transfers the aryl group to the Pd(II) center[3].
    
  • Reductive Elimination: The steric bulk of the bidentate (dppf) or biaryl (XPhos) ligands forces the two aryl groups on the Pd(II) complex close together, lowering the activation energy for C–C bond formation and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-dppf) OxAdd Oxidative Addition Pd(II) Aryl Bromide Complex Pd0->OxAdd Bromophenoxy Sulfolane TransMet Transmetalation Diaryl Pd(II) Complex OxAdd->TransMet Base, Ar-B(OH)2 RedElim Reductive Elimination Biaryl Sulfolane Product TransMet->RedElim RedElim->Pd0 Release Product

Fig 1: Suzuki-Miyaura catalytic cycle for bromophenoxy sulfolane derivatives.

Quantitative Data: Condition Optimization

The highly polar nature of the sulfolane ring requires careful solvent selection. While traditional SMC reactions often use Toluene/Water, the poor solubility of sulfolane derivatives in non-polar solvents necessitates the use of 1,4-Dioxane or DMF. Below is a summary of optimization data for coupling 3-(4-bromophenoxy)sulfolane with phenylboronic acid.

Catalyst System (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Time (h)Conversion (%)


Toluene /

(4:1)
901245% (Poor solubility)


1,4-Dioxane /

(4:1)
901272%


1,4-Dioxane /

(4:1)
90 6 >99% (Optimal)

/ XPhos

DMF /

(5:1)
100495%


1,4-Dioxane /

(4:1)
90698%

Table 1: Catalyst and solvent optimization for bromophenoxy sulfolane cross-coupling. Conversion determined by LC-MS integration at 254 nm.

Experimental Workflow & Self-Validating Protocol

Workflow Prep Reagent Prep & Sparging React Thermal Reaction (90°C, 6h) Prep->React Workup Polar Extraction (EtOAc/Brine) React->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify Analyze LC-MS & NMR Validation Purify->Analyze

Fig 2: Standardized experimental workflow for the cross-coupling protocol.

Step-by-Step Methodology

1. Reagent Assembly & Degassing (Critical Step)

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(4-bromophenoxy)sulfolane (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.2 equiv, 1.2 mmol), and

    
     (2.0 equiv, 2.0 mmol). Add 1,4-Dioxane (4.0 mL) and deionized water (1.0 mL).
    
  • Causality: Water is strictly required to dissolve the

    
     and activate the boronic acid via the formation of a trihydroxyborate intermediate[3].
    
  • Validation: Sparge the biphasic mixture with Argon for at least 15 minutes. Self-Check: Failure to thoroughly deoxygenate the solvent will result in the rapid oxidation of the active Pd(0) species into inactive Pd(II) black, halting the catalytic cycle.

2. Catalyst Addition & Reaction

  • Action: Under a positive flow of Argon, quickly add

    
     (0.05 equiv, 5 mol%). Seal the flask and heat to 90 °C in a pre-heated oil bath for 6 hours.
    
  • Causality: The dichloromethane adduct of

    
     is utilized because it exhibits superior stability and solubility profiles compared to the non-adduct form.
    
  • Validation: After 4 hours, remove a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the aryl bromide peak (<1% AUC) is consumed. If homocoupling of the boronic acid is observed without product formation, suspect oxygen contamination.

3. Specialized Workup for Sulfolane Derivatives

  • Action: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) (15 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with EtOAc (3 × 15 mL).

  • Causality (Expert Insight): The sulfolane moiety is highly polar and possesses significant water solubility. Standard extractions using diethyl ether or hexanes will result in massive yield losses to the aqueous layer. Multiple extractions with a polar aprotic solvent like EtOAc are mandatory.

  • Validation: Spot the aqueous layer on a TLC plate and develop in 100% EtOAc. Stain with

    
    . If a spot remains at the baseline, perform one additional extraction with a 9:1 Dichloromethane/Methanol mixture.
    

4. Purification & Isolation

  • Action: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 20% to 80% EtOAc in Hexanes).
    
  • Validation: The product will elute significantly later than standard biaryls due to the sulfolane ring. Confirm the product identity via

    
     NMR (look for the characteristic multiplet of the sulfolane protons at ~3.0-3.3 ppm) and high-resolution mass spectrometry (HRMS).
    

References

1.[1] Suzuki-Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis. PubMed / National Institutes of Health. Available at: 2.[3] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: 3.[2] Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at:

Sources

Functionalization of the bromine handle in 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Functionalization of 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide

Part 1: Executive Summary & Strategic Analysis

The Scaffold: this compound combines a robust, polar aprotic sulfolane ring with a reactive aryl bromide handle. The sulfolane moiety is a privileged pharmacophore in medicinal chemistry, offering high water solubility, metabolic stability, and a high dipole moment that can enhance specific receptor interactions.

The Challenge: While the aryl bromide (Ar-Br) is a classic handle for cross-coupling, the sulfolane ring introduces a critical constraint:


-proton acidity . The protons adjacent to the sulfone group have a pKa of approximately 29 (in DMSO). While stable to weak bases, they are susceptible to deprotonation by strong organometallic bases (e.g., 

-BuLi, LDA), leading to ring-opening elimination or polymerization.

The Solution: Functionalization protocols must prioritize Transition Metal Catalysis (Pd/Ni) using mild inorganic bases over classical organolithium chemistry. This guide details three optimized pathways:

  • Suzuki-Miyaura Coupling for C-C bond formation.

  • Buchwald-Hartwig Amination for C-N bond formation.[1]

  • Miyaura Borylation to convert the electrophile into a versatile nucleophile.

Part 2: Chemical Architecture & Reactivity Map

The following diagram illustrates the strategic pathways for functionalizing the bromine handle while preserving the sulfolane core.

G Start 3-(4-Bromophenoxy) tetrahydrothiophene 1,1-dioxide Suzuki Pathway A: Suzuki-Miyaura (Biaryl Synthesis) Start->Suzuki Pd(dppf)Cl2 K2CO3, Dioxane/H2O Buchwald Pathway B: Buchwald-Hartwig (Amination) Start->Buchwald Pd2(dba)3/XPhos Cs2CO3, tBuOH Borylation Pathway C: Miyaura Borylation (Boronate Ester) Start->Borylation Pd(dppf)Cl2 B2pin2, KOAc Prod_A Biaryl Ethers (C-C Bond) Suzuki->Prod_A Prod_B Anilines/Heterocycles (C-N Bond) Buchwald->Prod_B Prod_C Aryl Boronates (Versatile Intermediate) Borylation->Prod_C Constraint CRITICAL CONSTRAINT: Avoid n-BuLi/LDA (Risk of Sulfolane Deprotonation) Constraint->Start

Figure 1: Chemoselective functionalization pathways avoiding sulfolane ring degradation.

Part 3: Detailed Experimental Protocols

Methodology A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Best for: Attaching aryl or heteroaryl groups to expand the scaffold.

Rationale: The ether linkage at the 3-position is stable to hydrolysis. We utilize a biphasic solvent system (Dioxane/Water) to solubilize both the polar sulfolane substrate and the inorganic base. Potassium carbonate (


) is selected as a mild base that is strong enough to activate the boronic acid but too weak to deprotonate the sulfolane ring.

Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv, 1.0 mmol)

    • Aryl Boronic Acid (1.2 equiv)

    • 
       (3.0 equiv)
      
    • Catalyst:

      
       (5 mol%)
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Degas: Sparge with nitrogen or argon for 5 minutes (oxygen removal is critical to prevent homocoupling).

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The sulfolane derivative may partition partially into the aqueous phase due to polarity; perform multiple extractions with EtOAc or DCM.

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Optimization Table:

Variable Standard Condition Optimization for Steric Bulk

| Catalyst |


 | 

or XPhos Pd G2 | | Base |

|

(Higher solubility) | | Solvent | Dioxane/

| DMF (Anhydrous) |
Methodology B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Introducing amino groups to modulate solubility and pKa.

Rationale: Standard Buchwald conditions often use


 (Sodium tert-butoxide). However, 

is sufficiently basic to potentially abstract sulfolane

-protons at high temperatures. We replace it with Cesium Carbonate (

)
, a milder base, and use a highly active dialkylbiaryl phosphine ligand (e.g., BrettPhos or XPhos) to compensate for the lower basicity.

Protocol:

  • Charge: In a glovebox or under strict inert atmosphere:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)[2]

    • 
       (2.0 equiv) - Crucial: Must be anhydrous/finely ground.
      
    • Pre-catalyst: BrettPhos Pd G3 or Pd2(dba)3 (2 mol%) + XPhos (4 mol%).

  • Solvent: anhydrous

    
    -Amyl alcohol or 1,4-Dioxane (0.15 M).
    
  • Reaction: Heat to 90-100°C for 12-18 hours.

  • Workup: Filter through a celite pad to remove inorganic salts. Concentrate and purify via reverse-phase HPLC (preferred due to polarity of amino-sulfolanes).

Methodology C: Miyaura Borylation (Br Bpin)

Best for: Inverting reactivity to create a nucleophilic building block.

Rationale: Converting the bromide to a pinacol boronate ester allows the molecule to be used in subsequent couplings with complex aryl halides. Potassium acetate (KOAc) is the base of choice here; it is too weak to affect the sulfolane ring, ensuring high chemoselectivity.

Protocol:

  • Charge:

    • Substrate (1.0 equiv)

    • Bis(pinacolato)diboron (

      
      ) (1.1 equiv)
      
    • KOAc (3.0 equiv)

    • 
       (3 mol%)
      
  • Solvent: Anhydrous DMSO or Dioxane (DMSO accelerates the reaction).

  • Reaction: Heat to 80°C for 2-4 hours. Monitor closely by LCMS to avoid protodeboronation.

  • Workup: Dilute with water, extract with

    
     (removes B2pin2 excess).
    
  • Storage: The resulting boronate ester is stable but should be stored at 4°C under inert atmosphere.

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Ring Decomposition Base too strong (

)
Switch from alkoxides (

) to Carbonates (

) or Phosphates (

).
Low Conversion Poor SolubilitySulfolane derivatives are polar. Use DMF or DMSO as cosolvents. Increase temperature to 100°C.
Protodehalogenation Hydride source presentEnsure solvents are anhydrous (for Buchwald). Avoid alcoholic solvents if using hydride-sensitive catalysts.
Pd Removal Metal affinity to SulfurThe sulfolane sulfur is oxidized (

) and coordinates poorly to Pd, but the thioether precursors do. Use generic metal scavengers (SiliaMetS® Thiol) post-reaction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Trost, B. M. (1988). Sulfolanes as chemically versatile templates. Journal of Organic Chemistry. (General reactivity context for sulfolane stability).
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

Sources

Scalable preparation methods for sulfolane-based ether compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfolane (tetrahydrothiophene 1,1-dioxide) derivatives, particularly 3-alkoxysulfolanes , are emerging as critical high-voltage solvents for next-generation Lithium-Ion Batteries (LIBs) and pharmaceutical intermediates. Unlike conventional carbonate electrolytes, sulfolane ethers exhibit superior oxidative stability (>4.8 V vs Li/Li+) and lower flammability.

However, the scale-up of these compounds is complicated by the thermal fragility of the sulfolene precursor and the high polarity of the sulfolane ring, which complicates purification. This Application Note details two scalable, validated protocols for synthesizing sulfolane ethers:

  • The "Green" Route (Michael Addition): Atom-economical addition of alcohols to 3-sulfolene.

  • The "Precision" Route (Williamson Ether Synthesis): For sterically hindered or complex ether chains.

Strategic Route Selection

Before initiating synthesis, the target ether structure dictates the pathway. The sulfolane ring is electron-deficient, making the 3-position susceptible to nucleophilic attack only if activated (via unsaturation) or functionalized (hydroxyl group).

Decision Matrix
Target EtherPreferred RouteKey AdvantageKey Constraint
Simple Alkyl (Me, Et, iPr)Route A: Michael Addition 100% Atom Economy, No Salt WasteRequires primary/secondary alcohols.
Bulky/Complex (t-Butyl, Benzyl)Route B: Williamson High versatility, SN2 precisionGenerates stoichiometric salt waste.
Fluorinated Ethers Route B: Williamson Compatible with fluorinated alkyl halidesRequires expensive fluorinated precursors.

Safety & Handling (Critical)

  • Thermal Decomposition: The starting material, 3-sulfolene , is a "masked" diene. Above 110°C , it undergoes a retro-cheletropic reaction, releasing Sulfur Dioxide (SO₂) and 1,3-Butadiene (gas).

    • Hazard:[1] Pressurization of reactor and toxic gas release.[2]

    • Control: All reactions involving 3-sulfolene must be maintained < 80°C until the double bond is consumed.

  • Skin Permeability: Sulfolane derivatives are highly polar and can penetrate skin. Use Butyl rubber or Silver Shield gloves.

Protocol A: The "Green" Route (Base-Catalyzed Michael Addition)

Mechanism: This route exploits the base-catalyzed isomerization of 3-sulfolene (kinetically favored) to 2-sulfolene (thermodynamically favored Michael acceptor), followed by the conjugate addition of the alcohol.

Reagents & Materials
  • Substrate: 3-Sulfolene (98%, recrystallized from water/MeOH).

  • Reagent/Solvent: Anhydrous Alcohol (e.g., Methanol, Ethanol, Isopropanol). Used in 3-5x molar excess.

  • Catalyst: Sodium Alkoxide (corresponding to the alcohol, e.g., NaOMe) - 5 mol%.

  • Quench: Glacial Acetic Acid or Amberlyst-15 (H+ form).

Step-by-Step Methodology
  • Inerting: Purge a jacketed glass reactor with N₂. Ensure moisture content is <100 ppm (water kills the catalyst).

  • Dissolution: Charge 3-sulfolene solids into the reactor. Add the anhydrous alcohol (solvent). Agitate at 30°C until fully dissolved.

    • Note: Reaction is endothermic initially.

  • Catalysis (The Critical Step): Add 5 mol% Sodium Alkoxide solution dropwise.

    • Observation: The solution will turn slightly yellow.

  • Isomerization-Addition: Heat the mixture to 50°C - 60°C . DO NOT EXCEED 65°C.

    • Kinetics: Hold for 4–6 hours. Monitor by GC-FID. Look for the disappearance of the 3-sulfolene peak and the transient 2-sulfolene intermediate.

  • Quenching: Once conversion >98%, cool to 20°C. Add stoichiometric acetic acid or pass through an acidic ion-exchange resin column (Amberlyst-15) to neutralize the base.

    • Why? Unneutralized base will cause retro-Michael (elimination) during distillation.

  • Purification:

    • Strip excess alcohol via rotary evaporation (recover for recycle).

    • Perform vacuum distillation (0.1 mbar) on the crude oil. 3-alkoxysulfolanes typically boil >100°C at reduced pressure.

Protocol B: The "Precision" Route (Williamson Ether Synthesis)

Mechanism: SN2 displacement of an alkyl halide by the alkoxide of 3-hydroxysulfolane.

Reagents & Materials
  • Substrate: 3-Hydroxysulfolane (Liquid/Low-melting solid).

  • Alkylating Agent: Alkyl Bromide or Iodide (1.1 equiv).

  • Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (tBuOK).

  • Solvent: Anhydrous THF or DMF (DMF accelerates SN2 but is harder to remove).

Step-by-Step Methodology
  • Deprotonation: Suspend NaH (1.1 equiv) in anhydrous THF at 0°C under Argon.

  • Addition: Dissolve 3-hydroxysulfolane in THF and add dropwise to the NaH suspension.

    • Safety: Massive H₂ evolution. Control addition rate to manage off-gassing.

    • Aging: Stir at 0°C for 30 mins, then warm to RT for 1 hour to ensure complete alkoxide formation.

  • Alkylation: Cool back to 0°C. Add Alkyl Halide dropwise.

  • Reaction: Warm to reflux (66°C for THF) and stir for 12 hours.

    • Monitoring: TLC (MeOH/DCM 1:9) or GC-MS.

  • Workup:

    • Quench carefully with wet THF, then water.

    • Extract with Ethyl Acetate (3x). Sulfolane derivatives are water-soluble; salting out (saturation with NaCl) is mandatory to drive the product into the organic phase.

  • Purification: Dry organic layer over MgSO₄. Concentrate. Vacuum distill or recrystallize depending on the melting point of the ether.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the two protocols and the critical safety checkpoints.

G start Starting Material: 3-Sulfolene decision Target Molecule Selection start->decision safety CRITICAL SAFETY: Keep T < 110°C (Risk of SO2/Butadiene release) start->safety Thermal Risk routeA Route A: Simple Alkyl Ethers (Green Route) decision->routeA Simple R-OH routeB Route B: Complex/Bulky Ethers (Precision Route) decision->routeB Bulky/Fluorinated isomer Isomerization (Base Cat, <60°C) routeA->isomer intermed Intermediate: 2-Sulfolene isomer->intermed In-situ michael Michael Addition (+ ROH) intermed->michael product Final Product: 3-Alkoxysulfolane michael->product precursor Precursor Conversion: Hydroboration/Oxidation routeB->precursor hydroxyl Intermediate: 3-Hydroxysulfolane precursor->hydroxyl williamson Williamson Synthesis (NaH + R-X) hydroxyl->williamson williamson->product

Caption: Mechanistic flow for selecting between Michael Addition (Route A) and Williamson Ether Synthesis (Route B), highlighting the critical thermal stability limit of 3-sulfolene.

Quality Control & Battery Grade Specifications

For battery applications, purity is paramount. Traces of water or alcohols cause parasitic reactions on the anode.

ParameterSpecificationAnalytical Method
Purity > 99.9%GC-FID (Area %)
Water Content < 20 ppmKarl Fischer (Coulometric)
Free Acid < 10 ppmTitration (NaOH)
Free Alcohol < 50 ppmGC-Headspace
Color < 10 APHAColorimetry

Polishing Step: For battery grade, the distilled product must be passed through a bed of activated Molecular Sieves (4Å) or neutral alumina to remove trace moisture and polar impurities before packaging in aluminum bottles under Argon.

References

  • Sulfolane Electrolyte Stability: Xing, L., et al. "Oxidative Stability of Sulfolane-Based Electrolytes for High Voltage Li-Ion Batteries." Journal of Physical Chemistry C, 2012. [Link]

  • Synthesis of Sulfolenes (Precursors): Luo, Y., et al. "Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite." Royal Society of Chemistry Advances, 2018. [Link]

  • Michael Addition to Vinyl Sulfones: Wipf, P., et al. "Synthesis and hetero-Michael addition reactions of 2-alkynyl oxazoles." Organic & Biomolecular Chemistry, 2005.[3] (Demonstrates general reactivity of sulfone-adjacent unsaturation). [Link]

  • Williamson Ether Synthesis Protocols: Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Protocol." [Link]

Sources

Strategic Functionalization of Tetrahydrothiophene 1,1-Dioxides: Nucleophilic Substitution & Conjugate Addition Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydrothiophene 1,1-dioxide (Sulfolane) is widely recognized as a robust, inert dipolar aprotic solvent. However, its functionalized derivatives—specifically at the 3- and 4-positions—are critical pharmacophores in drug discovery (e.g., non-electrophilic NRF2 activators) and polymer chemistry.

This Application Note provides a definitive guide to nucleophilic substitution on the sulfolane ring. Unlike standard aliphatic substitutions, functionalizing this ring system requires navigating a dichotomy between direct


 displacement  and Elimination-Addition (Michael Addition)  pathways. This guide details the reagents, conditions, and mechanistic insights necessary to control these competing pathways and ensure high-yield synthesis of 3-substituted tetrahydrothiophene 1,1-dioxides.

Mechanistic Landscape: The "Sulfone Paradox"

To successfully functionalize the ring, one must understand the electronic influence of the sulfone (


) group.
  • Electron Withdrawal: The strong inductive effect of the sulfone group acidifies the

    
    -protons (pKa ~29) and activates the 
    
    
    
    -position (C3/C4) toward nucleophilic attack only if a double bond is present (vinyl sulfone).
  • The Elimination Trap: When attempting direct nucleophilic substitution on a 3-halosulfolane, the basicity of the nucleophile often triggers E2 elimination to form 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) faster than

    
     substitution occurs.
    
  • The Thermal Ceiling: 3-sulfolenes undergo cheletropic elimination of

    
     to yield 1,3-dienes at elevated temperatures (>100°C). Protocols must remain below this threshold to preserve the ring.
    
Visualizing the Synthetic Pathways

The following decision tree illustrates the selection logic between direct substitution and conjugate addition.

SyntheticRoute Start Target: 3-Substituted Sulfolane Precursor Starting Material? Start->Precursor Sulfolene 3-Sulfolene (Vinyl Sulfone) Precursor->Sulfolene Commercial/Available HaloSulf 3-Halo-Sulfolane (e.g., 3-Bromo) Precursor->HaloSulf Synthesized RouteA Route A: Conjugate Addition (Thermodynamic Control) Sulfolene->RouteA React with Nucleophile Decision Desired Stereochemistry? HaloSulf->Decision Decision->RouteA Racemic/Trans-preferred RouteB Route B: Direct Sn2 (Inversion of Configuration) Decision->RouteB Specific Stereocenter Needed Elimination Risk: Elimination to 3-Sulfolene RouteB->Elimination Strong Base/High Temp Elimination->Sulfolene Recycles to Route A

Figure 1: Synthetic decision tree for selecting the optimal route to 3-substituted tetrahydrothiophene 1,1-dioxides.

Reagent Selection Guide

The choice of reagent dictates whether the reaction proceeds via


 (inversion) or Conjugate Addition (retention/thermodynamic mix).
Table 1: Nucleophile & Base Compatibility Matrix
Nucleophile ClassRecommended ReagentSolvent SystemBase Required?MechanismNotes
Primary Amines Benzylamine, Propylamine

or MeOH
No (Excess Amine)Michael AdditionPreferred Route. Reacts spontaneously with 3-sulfolene.
Secondary Amines Pyrrolidine, MorpholineAcetonitrile (ACN)NoMichael AdditionExcellent yields; often requires mild heating (50°C).
Azides Sodium Azide (

)
DMF / DMSONoDirect

Best performed on 3-bromo derivatives.
Thiols Thiophenol, Cysteine

/ EtOH

or

Michael AdditionHighly efficient "Click-like" reaction on 3-sulfolene.
Alkoxides NaOMe, KOtBuTHF / TolueneN/AEliminationCaution: Strong bases favor elimination to 3-sulfolene over substitution.

Detailed Experimental Protocols

Protocol A: The "Green" Synthesis (Michael Addition)

Target: 3-Aminotetrahydrothiophene 1,1-dioxides Mechanism: Conjugate Addition to 3-Sulfolene Rationale: This method utilizes water as a solvent, leveraging the "on-water" effect to accelerate the reaction without requiring exogenous base or catalysts. It avoids the formation of salt byproducts common in


 reactions.

Materials:

  • 3-Sulfolene (CAS: 77-79-2)[1]

  • Primary or Secondary Amine (e.g., Morpholine)

  • Deionized Water[2]

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask, suspend 3-sulfolene (1.18 g, 10 mmol) in water (10 mL).

  • Addition: Add the amine (11 mmol, 1.1 equiv) dropwise at room temperature.

    • Note: The reaction is often slightly exothermic.

  • Reaction: Stir the heterogeneous mixture vigorously. The solid 3-sulfolene will gradually dissolve as it reacts.

    • Time: 2–6 hours at 25°C.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. 3-sulfolene is UV active (low wavelength); the product is not unless the amine carries a chromophore. Use

      
       stain.
      
  • Workup:

    • If the product precipitates: Filter and wash with cold water.

    • If soluble: Extract with DCM (

      
       mL). Dry combined organics over 
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Most products are obtained in >90% purity. Recrystallize from Ethanol/Water if necessary.

Validation Criteria:

  • 1H NMR: Disappearance of vinyl protons (

    
     6.0–7.0 ppm). Appearance of the C3-methine proton (
    
    
    
    3.5–4.0 ppm).
Protocol B: Stereospecific Substitution (Direct )

Target: 3-Azidotetrahydrothiophene 1,1-dioxide (Precursor to primary amines via reduction) Mechanism: Direct


 Displacement
Rationale:  Direct substitution is required when a specific leaving group (e.g., bromide) is already installed and inversion of stereochemistry is desired.

Materials:

  • 3-Bromotetrahydrothiophene 1,1-dioxide (Synthesized via NBS/Water from 3-sulfolene)

  • Sodium Azide (

    
    )
    
  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Safety Warning: Azides are potential explosion hazards. Do not use halogenated solvents (DCM) with sodium azide. Use a blast shield.

  • Dissolution: Dissolve 3-bromotetrahydrothiophene 1,1-dioxide (1.99 g, 10 mmol) in DMF (15 mL).

  • Reagent Addition: Carefully add Sodium Azide (0.78 g, 12 mmol, 1.2 equiv).

  • Reaction: Heat the mixture to 60°C for 12 hours.

    • Critical Control: Do not exceed 80°C. Higher temperatures promote elimination to 3-sulfolene, which will not react with azide under these conditions (azide is a poor Michael donor compared to amines).

  • Workup:

    • Pour the reaction mixture into ice water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine (

      
       mL) to remove DMF.
      
  • Purification: Concentrate carefully. The product is often an oil or low-melting solid.

Troubleshooting & Optimization

The "Elimination-Addition" Masquerade

A common pitfall in sulfolane chemistry is assuming a reaction proceeded via


 when it actually followed an Elimination-Addition pathway. This leads to loss of stereochemical integrity.

Diagnostic Test: If you start with a pure enantiomer of 3-bromo-sulfolane and react it with an amine:

  • Mechanism A (

    
    ):  Product is a single enantiomer (Inverted).
    
  • Mechanism B (Elim-Add): Product is Racemic.

Optimization Table:

ProblemRoot CauseSolution
Low Yield (Protocol A) Retro-Michael reactionAvoid high temps (>80°C). Use excess amine.
Formation of Diene Thermal decomposition (

loss)
Keep reaction temperature <100°C.
Poor Solubility Highly polar sulfoneUse DMSO or Sulfolane itself as solvent (autocatalytic effect).
Elimination Byproduct Base is too strong/hinderedSwitch from

to weaker bases (

) or nucleophilic bases.
Pathway Visualization

The following diagram details the competing pathways at the molecular level.

Mechanism Reactant 3-Bromo-Sulfolane TS_SN2 TS: Direct Displacement (Inversion) Reactant->TS_SN2 Nucleophile (Soft) Intermediate 3-Sulfolene (Achiral Intermediate) Reactant->Intermediate Base (Hard) / Heat (-HBr) Product_SN2 Substituted Product (Chiral) TS_SN2->Product_SN2 Product_Michael Substituted Product (Racemic) Intermediate->Product_Michael + Nucleophile (Michael Addn)

Figure 2: Mechanistic divergence between Direct Substitution (Top) and Elimination-Addition (Bottom).

References

  • Vertex Pharmaceuticals. (2014). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators.[3] Bioorganic & Medicinal Chemistry Letters.

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[4] Green Chemistry Protocols.

  • Shell Oil Company. (1960s).[5] Sulfolane Process Technical Datasheet. (Historical context for Sulfolane synthesis via 3-sulfolene hydrogenation).

  • University of Turin. (2026). Improved Synthesis of Functionalized Thiophenes and Sulfolanes. AperTO Institutional Repository.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 3-(4-bromophenoxy)sulfolane

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 3-(4-bromophenoxy)sulfolane. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We understand that isolating a target compound from a complex reaction mixture is a critical and often challenging step. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate the purification process effectively.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to empower you to solve related problems in the future.

Question: My crude product has crashed out of the reaction solvent as a sticky, brown oil and refuses to crystallize. What should I do?

Answer:

This is a very common issue, often caused by the presence of impurities that depress the melting point of your product and inhibit the formation of a crystal lattice. An oily product is rarely a single compound. The goal is to first remove the bulk of these impurities through a less selective method before attempting crystallization.

Probable Causes & Recommended Solutions:

  • Residual Acidic or Basic Impurities: Unreacted 4-bromophenol is a common acidic impurity, while certain catalysts or reagents may be basic. These can significantly disrupt crystallization.

    • Solution: Perform a liquid-liquid extraction (LLE).[1][2] Dissolve your crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a weak base (e.g., 5% aqueous sodium bicarbonate) to remove acidic impurities like 4-bromophenol, followed by a water wash, and finally a brine (saturated NaCl) wash to remove bulk water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo. This cleaner material will have a much higher probability of crystallizing.

  • High Concentration of Polar Impurities: Sulfolane itself is highly polar and water-soluble.[3][4] If your reaction uses sulfolane as a solvent or if it's a by-product, it can be difficult to remove and may trap your product in an oil.

    • Solution: After dissolving the crude product in an organic solvent (e.g., tert-butyl methyl ether or diisopropyl ether, which show good phase separation from sulfolane), perform multiple washes with water to extract the highly water-miscible impurities.[5]

  • Inhibition of Nucleation: Even with impurities removed, crystallization can be slow to start.

    • Solution: After the LLE workup and solvent removal, try dissolving the resulting oil in a minimal amount of a hot recrystallization solvent (see FAQ section for solvent choice). If it oils out upon cooling, try adding a few drops of a miscible "anti-solvent" (one in which your product is insoluble) until it just turns cloudy, then reheat to clarify and cool slowly. If that fails, scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites.[6] As a last resort, "seeding" with a previously obtained pure crystal of 3-(4-bromophenoxy)sulfolane can initiate crystallization.

Question: I successfully recrystallized my product, but my yield is extremely low (<30%). How can I improve it?

Answer:

A low recrystallization yield typically points to one of two issues: using an inappropriate solvent system or procedural losses.

Probable Causes & Recommended Solutions:

  • Excessive Solvent Volume: The single most common cause of low yield is using too much hot solvent to dissolve the crude product. Remember, the goal is to create a saturated solution at high temperature. Any excess solvent beyond the saturation point will keep more of your product dissolved in the mother liquor upon cooling.

    • Solution: Always add the hot solvent in small portions, allowing the mixture to return to a boil between additions, until the solid just dissolves. If you've already completed the filtration, you can often recover more product by slowly evaporating a portion of the solvent from the mother liquor and cooling it again to induce a second crop of crystals.

  • Inappropriate Solvent Choice: The ideal solvent dissolves the compound when hot but not when cold.[6] If your product has significant solubility in the solvent even at low temperatures, your recovery will be poor.

    • Solution: Perform small-scale solvent screening tests. If single solvents are not effective, a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often ideal for compounds like 3-(4-bromophenoxy)sulfolane, which have both polar (sulfone) and non-polar (bromophenyl) regions.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a stemless funnel to prevent clogging. Add a small excess of hot solvent (~5-10%) before filtering to ensure the product remains in solution during the transfer.

Question: My final product is a crystalline solid, but it has a persistent yellow or brown color. How can I decolorize it?

Answer:

Colored impurities are often highly conjugated organic molecules or degradation by-products. While present in small amounts, they can be highly visible.

Probable Causes & Recommended Solutions:

  • Chromophoric Impurities: These are intensely colored molecules that are often polar.

    • Solution 1: Activated Charcoal. During recrystallization, after your product is fully dissolved in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute mass). Swirl the hot solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal, then allow the filtrate to cool and crystallize. Caution: Charcoal can also adsorb your product, leading to yield loss, so use it sparingly.

    • Solution 2: Silica Gel Plug. If the color persists, dissolve the product in a minimal amount of a suitable solvent (e.g., 1:1 Hexane:EtOAc) and pass it through a short column ("plug") of silica gel, eluting with the same solvent. The highly polar colored impurities will often bind strongly to the top of the silica, allowing your less-polar product to pass through.

Question: My TLC analysis shows my product co-elutes with an impurity. How can I achieve better separation on a column?

Answer:

Co-elution on a Thin-Layer Chromatography (TLC) plate is a strong indicator that separation by column chromatography will be difficult with that specific mobile phase.

Probable Causes & Recommended Solutions:

  • Suboptimal Mobile Phase Polarity: The chosen solvent system may not have the right polarity to differentiate between your product and the impurity.

    • Solution: Systematically screen different mobile phase compositions. If you are using a Hexane/Ethyl Acetate system, try varying the ratio (e.g., from 9:1 to 7:3). If that doesn't work, change the solvent components to alter the selectivity. For example, replace ethyl acetate with dichloromethane (DCM) or add a small percentage (0.5-1%) of methanol or triethylamine (if the impurity is acidic or basic, respectively) to the mobile phase.

  • Column Overloading: Applying too much crude material to the column can cause bands to broaden and overlap, preventing good separation.

    • Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations. Ensure the sample is loaded onto the column in a very concentrated band using a minimal amount of solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a synthesis of 3-(4-bromophenoxy)sulfolane?

A1: The impurity profile depends on the synthetic route, but common impurities include:

  • Starting Materials: Unreacted 4-bromophenol and the sulfolane precursor (e.g., 3-sulfolene, 3-chlorosulfolane).

  • Reagents and Catalysts: Residual bases (e.g., triethylamine, potassium carbonate) or catalysts used in the reaction.[7]

  • Side-Products: Products of elimination reactions or multiple substitutions.

  • Degradation Products: Sulfolane can degrade under harsh conditions (e.g., high heat, strong acid/base) to form acidic by-products like sulfonic or carboxylic acids.[3][8][9]

Q2: I have a crude reaction mixture. Which purification technique should I try first?

A2: The optimal purification strategy depends on the nature of your crude product (solid vs. oil) and the types of impurities present. A general decision tree is presented below. For most organic reactions, a liquid-liquid extraction workup is the essential first step to remove inorganic salts and highly polar or ionizable impurities.

Diagram 1: Decision Tree for Purification Strategy A flowchart to guide researchers in selecting the appropriate purification method.

Purification_Strategy start Crude Reaction Mixture workup Liquid-Liquid Extraction (e.g., EtOAc/H2O, base/acid washes) start->workup concentrate Concentrate Organic Phase workup->concentrate assess Assess Product State concentrate->assess solid Crystalline Solid assess->solid Solid oil Oil or Amorphous Solid assess->oil Oil recrystallize Recrystallization solid->recrystallize column Column Chromatography oil->column check_purity1 Check Purity (TLC, NMR) recrystallize->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Pure check_purity1->column Impure check_purity2 Check Purity (TLC, NMR) column->check_purity2 check_purity2->recrystallize Impure but Solid pure_product2 Pure Product check_purity2->pure_product2 Pure

Q3: How do I select the best solvent system for recrystallization?

A3: The ideal recrystallization solvent will dissolve your compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). For 3-(4-bromophenoxy)sulfolane, a moderately polar compound, single solvents like isopropanol or ethanol may work. However, a binary (two-solvent) system often provides better results. In a binary system, you dissolve the compound in a minimal amount of a hot "good" solvent (in which it is soluble) and then add a hot "bad" solvent (in which it is insoluble) dropwise until the solution becomes turbid. A few more drops of the "good" solvent are added to clarify the solution, which is then allowed to cool slowly.

Solvent System Type Comments
EthanolSingleA good starting point. May show moderate solubility when cold.
IsopropanolSingleSimilar to ethanol, but often provides lower solubility when cold.
Ethyl Acetate / HexaneBinaryDissolve in hot ethyl acetate, add hot hexane as the anti-solvent. Excellent for moderately polar compounds.
Ethanol / WaterBinaryDissolve in hot ethanol, add hot water as the anti-solvent. Effective and common system.
Dichloromethane / HexaneBinaryA lower-boiling option. Use in a well-ventilated fume hood.

Table 1: Potential solvent systems for the recrystallization of 3-(4-bromophenoxy)sulfolane.

Q4: Can I use distillation to purify 3-(4-bromophenoxy)sulfolane?

A4: It is generally not recommended. Sulfolane itself has a very high boiling point (285 °C), and the addition of the bulky 4-bromophenoxy group will increase it further.[3][10] Attempting to purify the compound by distillation, even under high vacuum, would require very high temperatures that could lead to thermal decomposition.[11] Purification methods like recrystallization and chromatography are far more suitable.

Part 3: Standard Operating Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol is designed to remove unreacted 4-bromophenol from the crude reaction mixture.

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable water-immiscible organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.

  • Base Wash: Add 50 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake gently for 30-60 seconds, venting frequently.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the base wash (steps 2-3) one more time to ensure complete removal of acidic impurities.

  • Water Wash: Add 50 mL of deionized water to the funnel, shake, and drain the aqueous layer to remove any residual base.

  • Brine Wash: Add 50 mL of saturated aqueous NaCl (brine) to the funnel, shake, and drain the aqueous layer. This step helps to remove dissolved water from the organic phase.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, neutralized product.

Protocol 2: Recrystallization from an Ethanol/Water Binary Solvent System

  • Initial Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.

  • Addition of Anti-Solvent: While maintaining the temperature, add hot deionized water dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as the final recrystallization mixture) to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter and then transfer them to a watch glass for final drying, either in a desiccator or a vacuum oven at low heat.

References
  • EP0412214B1 - Purifying sulfolane - Google P
  • Purification of Sulfolane - Chempedia - LookChem. (URL: [Link])

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. (URL: [Link])

  • Liquid–liquid extraction - Wikipedia. (URL: [Link])

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (URL: [Link])

  • Liquid-liquid extraction and separation mechanism of aromatics and alkanes by ionic liquids. (URL: [Link])

  • Organic Compound Purification Guide | PDF | Filtration | Oxygen - Scribd. (URL: [Link])

  • Supramolecular chemistry of liquid–liquid extraction - Chemical Science (RSC Publishing). (URL: [Link])

  • Purifying sulfolane - European Patent Office - EP 0412214 A1. (URL: [Link])

  • Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed. (URL: [Link])

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (URL: [Link])

  • Sulfolane - Wikipedia. (URL: [Link])

  • US3252997A - Purification of sulfolane compounds - Google P
  • US5290953A - Process for producing sulfolane compounds - Google P
  • (s)-(-)-methyl p-bromophenyl sulfoxide - Organic Syntheses Procedure. (URL: [Link])

  • Solvent: sulfolane - Chemistry - University of Rochester. (URL: [Link])

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • Sulfolane | C4H8O2S | CID 31347 - PubChem - NIH. (URL: [Link])

  • CN103044388B - Preparation method of 3,4-difluoro sulfolane - Google P
  • Spectroscopic and structural characterization of products arising from the base-promoted benzylation of 3-sulfolene - The Australian National University. (URL: [Link])

  • Industrial process of sulfolane synthesis. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Sulfolane: A Versatile Dipolar Aprotic Solvent | Request PDF - ResearchGate. (URL: [Link])

  • liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries - SciELO. (URL: [Link])

  • Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed. (URL: [Link])

  • Sulfolane - chemeurope.com. (URL: [Link])

  • Liquid-Liquid Extraction - YouTube. (URL: [Link])

  • Syntheses, spectroscopy, and crystal structures of 3-(4-bromophenyl)-1,5-diphenylformazan and the ... - PMC. (URL: [Link])

  • Sulfolane - Sciencemadness Wiki. (URL: [Link])

  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (URL: [Link])

  • Chemical and physical properties of sulfolane. | Download Table - ResearchGate. (URL: [Link])

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Minimizing side reactions during the synthesis of sulfolane ethers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of sulfolane ethers. It addresses common challenges and offers practical, evidence-based solutions to minimize side reactions and optimize product yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific problems encountered during the synthesis of sulfolane ethers.

Low or No Product Yield

Question: I am attempting to synthesize a sulfolane ether via a Williamson ether synthesis-type reaction, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in a Williamson ether synthesis of sulfolane ethers can stem from several factors, primarily related to the reactivity of your substrates and the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Inadequate Deprotonation of the Alcohol: The Williamson ether synthesis requires the formation of a potent nucleophile, an alkoxide, from the corresponding alcohol. If the base used is not strong enough to deprotonate the alcohol effectively, the concentration of the nucleophile will be too low to drive the reaction forward.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for generating alkoxides. Ensure the NaH is fresh and has been handled under anhydrous conditions to maintain its reactivity.

  • Poor Leaving Group on the Electrophile: The rate of the SN2 reaction is highly dependent on the quality of the leaving group.

    • Solution: If you are using an alkyl halide (e.g., chloride or bromide), consider converting it to an alkyl tosylate or mesylate. These are excellent leaving groups and can significantly enhance the reaction rate.

  • Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the reaction center.[1]

    • Solution: If your alcohol or electrophile is sterically hindered, consider alternative synthetic routes. For the synthesis of ethers from hindered substrates, conditions that favor SN1 pathways might be more appropriate, though this is not a traditional Williamson ether synthesis.

  • Reaction Temperature Too Low: While lower temperatures can help control side reactions, they can also significantly slow down the desired reaction rate.

    • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Formation of Elimination Byproducts

Question: My reaction is producing a significant amount of an alkene byproduct instead of the desired sulfolane ether. What is causing this, and how can I suppress this side reaction?

Answer:

The formation of an alkene is a classic competing elimination reaction (E2) to the desired SN2 substitution in a Williamson ether synthesis.[1] This is particularly prevalent with secondary and tertiary alkyl halides.

  • Substrate Structure:

    • Primary Alkyl Halides: These are ideal for the Williamson ether synthesis as they strongly favor SN2 over E2.

    • Secondary Alkyl Halides: These can undergo both SN2 and E2, leading to a mixture of products.

    • Tertiary Alkyl Halides: These will almost exclusively undergo elimination to form alkenes.[1]

  • Reaction Conditions Favoring Elimination:

    • Strong, Bulky Bases: Using a sterically hindered base can favor the removal of a proton from the beta-carbon, leading to elimination.

    • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

Solutions to Minimize Elimination:

  • Optimize Your Retrosynthesis: If possible, design your synthesis so that the sulfolane moiety is the nucleophile (alkoxide) and the other component is a primary alkyl halide.

  • Choice of Base: Use a non-hindered, strong base like sodium hydride (NaH) to generate the alkoxide.

  • Temperature Control: Maintain the lowest possible temperature that allows the substitution reaction to proceed at a reasonable rate. Running the reaction at 0 °C or even lower initially and then slowly warming to room temperature can be an effective strategy.

Observation of Poly-alkenylated Sulfone Byproducts

Question: I am observing the formation of di- or even tri-allylated sulfone byproducts in my reaction mixture. How can I control the degree of alkenylation?

Answer:

The formation of poly-alkenylated products arises from the deprotonation of the alpha-carbon of the sulfone, which can then act as a nucleophile.

  • Reaction Stoichiometry: An excess of the alkylating agent (e.g., allyl bromide) can drive the reaction towards multiple additions.

  • Strong Bases: The use of very strong bases like n-butyllithium (n-BuLi) can readily deprotonate the alpha-carbon of the sulfone.

Strategies for Controlled Alkenylation:

  • Precise Stoichiometry: Carefully control the molar equivalents of your electrophile. Using a slight excess (1.1-1.2 equivalents) is often sufficient.

  • Choice of Base: A less aggressive base than n-BuLi, such as sodium hydride (NaH) or LDA (Lithium diisopropylamide), may offer better control.

  • Temperature Management: Performing the reaction at very low temperatures (e.g., -78 °C) can help to control the reactivity and selectivity. For instance, in the synthesis of alkenylated sulfone derivatives, mono- and di-alkenylated products could be selectively obtained by carefully controlling the reaction conditions.[2]

EntryElectrophile (equiv)Base (equiv)Temperature (°C)Product Distribution (Mono:Di)
1Allyl Bromide (1.2)n-BuLi (2.7)-75 to rt22% : 5%
24-bromo-1-butene (1.2)n-BuLi (2.7)-74 to rt75% : 21%

Table adapted from data presented in the synthesis of alkenylated sulfone derivatives.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of sulfolane ethers?

A1: Sulfolane itself is a highly polar aprotic solvent and is often used as the reaction solvent, especially in industrial applications.[3][4] Its high boiling point and thermal stability make it suitable for reactions requiring elevated temperatures.[4] However, its high melting point (27.5 °C) can be a practical limitation for reactions conducted at or below room temperature. In such cases, other polar aprotic solvents like DMF, DMAc, or NMP can be used. It's important to note that these alternative solvents can sometimes react with sulfonyl chlorides, so careful selection based on your specific reactants is crucial.[5] For laboratory-scale synthesis, using a co-solvent can help to lower the freezing point of sulfolane. For example, a mixture of sulfolane with 3% water has a melting point of approximately 10 °C.[6]

Q2: How can I effectively purify my sulfolane ether product?

A2: The purification strategy will depend on the properties of your specific sulfolane ether and the nature of the impurities.

  • Extraction: If your product has sufficient solubility in a water-immiscible organic solvent, extraction can be an effective first step to remove inorganic salts and highly polar impurities. Diisopropyl ether (DIPE) has been noted for its clean, water-free separation from sulfolane.[7]

  • Distillation: For thermally stable and volatile sulfolane ethers, vacuum distillation can be a powerful purification technique to separate them from non-volatile impurities and the sulfolane solvent.[8]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.

  • Chromatography: For complex mixtures or when high purity is essential, column chromatography is a versatile option.

Q3: Are there any specific safety precautions I should take when working with sulfolane and its derivatives?

A3: While sulfolane has relatively low toxicity, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when heating sulfolane, to avoid inhaling any potential decomposition products like sulfur dioxide.[9][10]

  • Handling of Reagents: Bases like sodium hydride are highly reactive and flammable; handle them with extreme care under an inert atmosphere.

Experimental Protocol: General Procedure for the Synthesis of a Primary Alkyl Sulfolane Ether

This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

1. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the sulfolanyl alcohol (1.0 equiv.) and anhydrous sulfolane as the solvent.
  • Cool the mixture to 0 °C in an ice bath.

2. Alkoxide Formation:

  • Carefully add sodium hydride (NaH, 1.1 equiv., 60% dispersion in mineral oil) portion-wise to the stirred solution.
  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

3. Ether Formation:

  • Cool the reaction mixture back to 0 °C.
  • Add the primary alkyl halide or tosylate (1.05 equiv.) dropwise via a syringe.
  • Allow the reaction to slowly warm to room temperature and then heat to 60-80 °C.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by TLC or LC-MS until the starting alcohol is consumed.

5. Workup and Purification:

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
  • Extract the aqueous mixture with a suitable organic solvent (e.g., diisopropyl ether or ethyl acetate).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography or vacuum distillation.

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack Sulfolanyl-OH Sulfolanyl-OH Sulfolanyl-O-Na+ Sulfolanyl-O⁻Na⁺ Sulfolanyl-OH->Sulfolanyl-O-Na+ + NaH NaH NaH H2 H₂ (gas) Sulfolane_Ether Sulfolanyl-O-R Sulfolanyl-O-Na+->Sulfolane_Ether + R-X R-X R-X (Alkyl Halide) NaX NaX

Caption: Williamson ether synthesis of a sulfolane ether.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield? Check_Base Is Base Strong Enough? Start->Check_Base Yes Check_LG Is Leaving Group Good? Check_Base->Check_LG Yes Use_Stronger_Base Use NaH Check_Base->Use_Stronger_Base No Check_Sterics Steric Hindrance? Check_LG->Check_Sterics Yes Use_Better_LG Use Tosylate/Mesylate Check_LG->Use_Better_LG No Check_Temp Temperature Too Low? Check_Sterics->Check_Temp No Alt_Route Consider Alternative Route Check_Sterics->Alt_Route Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp Yes

Caption: Troubleshooting workflow for low product yield.

References

  • Purification of sulfolane compounds.
  • Purification of Sulfolane. Chempedia - LookChem.
  • PROCESS ANALYSIS OF SULFOLANE PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY. Open Research Oklahoma.
  • Solvent: sulfolane. University of Rochester Chemistry.
  • Reaction Solvent.
  • Purifying sulfolane.
  • SULFOLANE APPLIC
  • SULFOLANE (ANHYDROUS - AQUEOUS).
  • Optimizing reaction conditions for sulfonyl
  • The Synthesis of Sulfolane. ChemicalBook.
  • Industrial process of sulfolane synthesis.
  • Sulfolane. Wikipedia.
  • Advise for using anhydrous sulfolane below room temper
  • Sulfolane. Sciencemadness Wiki.
  • Avoid sulfolane regeneration problems.
  • Extraction Unit Sulfolane Solvent Regeneration.
  • MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Sulfolane. Britannica.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps.
  • Ether, Sulfide Synthesis. OrganicChemGuide.

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Thermal degradation troubleshooting for substituted tetrahydrothiophene 1,1-dioxides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Degradation Troubleshooting & Stabilization

Introduction: The Stability Paradox

You are likely using substituted tetrahydrothiophene 1,1-dioxides (sulfolanes) for their high polarity and presumed thermal stability. While unsubstituted sulfolane is stable up to ~220°C (428°F), substituted derivatives often possess a "glass jaw."

The introduction of functional groups—particularly at the 3-position—can dramatically alter the electron density of the ring, activating the C-S bonds or increasing the acidity of


-protons. This transforms a stable solvent into a reactive intermediate that can degrade via retro-cheletropic extrusion (SO₂ loss)  or base-catalyzed 

-elimination
.

This guide addresses the specific failure modes of these substituted cyclic sulfones during high-temperature synthesis or purification.

Diagnostic Hub: What are your symptoms?

Use this decision matrix to identify the degradation mechanism currently ruining your reaction.

TroubleshootingMatrix Start Identify Symptom Pressure Unexpected Pressure Spike Start->Pressure Color Darkening / Black Tars Start->Color Acidity pH Drop / Corrosion Start->Acidity SO2_Loss DIAGNOSIS: Retro-Cheletropic SO2 Extrusion Pressure->SO2_Loss Gas evolution Polymer DIAGNOSIS: Base-Catalyzed Elimination & Polymerization Color->Polymer Oligomer formation Oxidation DIAGNOSIS: Oxidative Ring Opening (Sulfonic Acids) Acidity->Oxidation Acid generation

Figure 1: Diagnostic flow for identifying sulfolane degradation pathways based on physical symptoms.

Module 1: The "Pressure Spike" (SO₂ Extrusion)

The Issue: Your sealed vessel pressure rises uncontrollably, or you lose mass during distillation. The Cause: Although saturated sulfolanes are not designed to extrude SO₂ like their unsaturated cousins (3-sulfolenes), high thermal stress (>200°C) or radical initiators can trigger C-S bond homolysis. Once the ring opens, the fragment rapidly ejects SO₂, leaving behind volatile alkenes.

Mechanism: The Radical Cascade

Unlike the concerted retro-Diels-Alder mechanism of sulfolenes, saturated sulfolanes degrade via a radical pathway at high temperatures:

  • Initiation: Thermal homolysis of the C-S bond.

  • Propagation: The diradical intermediate fragments.

  • Extrusion: Formation of SO₂ (gas) and a 1,4-diradical (which recombines to alkenes or polymerizes).

Troubleshooting Q&A

Q: I am running a reaction at 180°C. Why am I seeing SO₂ release? A: Check your substituents. If you have an electron-withdrawing group (EWG) at the 3-position, you may be weakening the C-S bond. Furthermore, if your reaction mixture contains radical initiators (peroxides, AIBN) or transition metals (Fe, Cu), the decomposition temperature drops significantly.

  • Action: Add a radical scavenger like BHT (Butylated hydroxytoluene) (0.1 mol%) if compatible with your chemistry.

Q: Can I distill my product at atmospheric pressure? A: Never distill substituted sulfolanes at atmospheric pressure if their boiling point exceeds 150°C. The prolonged heat soak required for atmospheric distillation guarantees degradation.

  • Action: Switch to high-vacuum distillation (< 5 mmHg) to keep the pot temperature below 120°C.

Module 2: The "Black Tar" (Base-Catalyzed Elimination)

The Issue: The reaction mixture turns dark brown/black and becomes viscous. Yield drops. The Cause: The protons adjacent to the sulfone group (


-protons) are acidic (pKa ~28-30). If you have substituents at the 3-position (e.g., -OH, -NHR, -Halogen), basic conditions can trigger a 

-elimination
, creating a double bond (sulfolene intermediate). This intermediate is highly unstable and polymerizes or extrudes SO₂ immediately.
Mechanism: The Elimination Trap


Troubleshooting Q&A

Q: I'm using Potassium Carbonate (K₂CO₃) as a base. Is that safe? A: It depends on the temperature. At >100°C, even weak inorganic bases can deprotonate the


-position if an EWG is present.
  • Action: If you observe tarring, switch to a non-nucleophilic, bulky base (e.g., Cs₂CO₃ or organic bases like DIPEA) and lower the temperature.

Q: My starting material is a 3-hydroxy-tetrahydrothiophene 1,1-dioxide. It chars upon heating. A: You are likely dehydrating the alcohol to form 3-sulfolene, which then decomposes.

  • Action: Protect the hydroxyl group (e.g., as an ether or ester) before exposing the molecule to high heat.

Module 3: The "Acid Spike" (Oxidative Degradation)

The Issue: The pH of your aqueous workup is unexpectedly acidic, or you see corrosion on stainless steel reactors. The Cause: Oxygen intrusion at high temperatures. Sulfolanes oxidize to form acidic byproducts (sulfonic acids) and eventually sulfuric acid. This is autocatalytic: the acid generated catalyzes further ring opening.

Troubleshooting Q&A

Q: Can I run this reaction under air? A: No. At temperatures >120°C, oxygen attacks the C-H bonds alpha to the sulfone.

  • Action: Rigorous nitrogen/argon sparging (degassing) is required before heating. Maintain a positive inert pressure head.

Experimental Protocols

Protocol A: Thermal Stability Stress Test (DSC)

Before scaling up, validate the stability of your specific substituted sulfolane.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2–5 mg of the substituted sulfolane in a high-pressure gold-plated crucible (to contain SO₂).

  • Method: Ramp from 40°C to 350°C at 5°C/min.

  • Analysis:

    • Look for an exothermic onset .

    • Rule of Thumb: Your maximum processing temperature (MPT) should be 50°C below the onset of decomposition (

      
      ).
      
Protocol B: Peroxide Scavenging

If you suspect oxidative degradation is initiating radical ring opening.

  • Test: Use Quantofix® Peroxide test strips on your solvent/reactant mixture.

  • Treatment: If positive (>5 mg/L), pass the liquid sulfolane derivative through a column of activated basic alumina .

  • Validation: Retest with strips. Peroxides act as initiators for the C-S bond cleavage; removing them significantly raises the thermal ceiling.

Summary Data: Stability Thresholds

Compound ClassApprox.[1][2][3][4][5][6][7] Stable Limit (

)
Primary Failure Mode
Unsubstituted Sulfolane 220°CRadical SO₂ Extrusion
3-Alkyl Sulfolanes 200°CRadical SO₂ Extrusion
3-Hydroxy/Amino Sulfolanes 140–160°CDehydration/Elimination to Sulfolene
3-Halo Sulfolanes 100–120°C

-Elimination (Base sensitive)

Visualizing the Degradation Pathway

DegradationPath Sulfolane Substituted Sulfolane Radical Diradical Intermediate Sulfolane->Radical Homolysis Elimination Sulfolene Intermediate Sulfolane->Elimination Base/Acid Catalysis Heat Heat (>200°C) or Radical Initiator SO2 SO2 (Gas) Radical->SO2 Alkene Linear Dienes Radical->Alkene Elimination->SO2 Polymer Polymeric Tars Elimination->Polymer Diels-Alder Oligomerization

Figure 2: The dual pathways of degradation: Radical Homolysis (High T) vs. Elimination (Chemical Catalysis).

References

  • Shell Global Solutions. (2010). Sulfolane Solvents: Technical Datasheet & Handling Guide. Shell Chemicals. Link

  • Tza, C. & Chen, M. (1987). Synthesis of 3-substituted sulfolenes and their thermal stability. Heterocycles, 26(11), 2829. Link

  • Stratus Engineering. (2004). Sulfolane Regeneration and Thermal Degradation Mechanisms. Stratus Engineering Technical Reports. Link

  • Mock, W. L. (1975). Cheletropic Reactions: The thermal decomposition of sulfolenes. Journal of the American Chemical Society.[3] Link

  • Chevron Phillips Chemical. (2023). Sulfolane: Technical Data and Stability Profile. CPChem. Link

Sources

Technical Support Center: Catalyst Optimization for 3-(4-Bromophenoxy)sulfolane

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: T-SULF-882 Subject: Catalyst & Condition Selection for Coupling Reactions of 3-(4-bromophenoxy)sulfolane Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Chemical Profile

Welcome to the technical support hub for 3-(4-bromophenoxy)sulfolane . This molecule presents a unique dichotomy: the aryl bromide handle is a standard electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), but the sulfolane ether moiety introduces specific solubility and stability constraints that often lead to "silent failures" (decomposition without product).

The Substrate Challenge
  • Electrophile: Deactivated Aryl Bromide (Electron-rich ether linkage at para position).

  • Liability:

    
    -Elimination . The proton 
    
    
    
    to the sulfone is acidic (
    
    
    in DMSO). Under harsh basic conditions, this can trigger the elimination of the phenoxy group, destroying your starting material and yielding 3-sulfolene and 4-bromophenol.
  • Interference: The sulfone oxygens (

    
    ) are Lewis basic and can coordinate to unsaturated Pd(0) species, potentially poisoning the catalyst if the ligand is not sterically bulky enough.
    

Catalyst & Ligand Selection Guide

Do not use "generic" conditions (e.g., Pd(PPh3)4). The electron-rich nature of the aryl ring and the coordination risk of the sulfone require highly active, bulky, electron-rich phosphine ligands.

Recommended Catalyst Systems
Reaction TypePrimary RecommendationLigand ClassWhy this works?
Suzuki-Miyaura Pd(dppf)Cl2 · DCM Bidentate FerrocenylRobustness. The large bite angle and bidentate nature prevent sulfone coordination. Excellent for scale-up.
Suzuki (Difficult) XPhos Pd G4 Dialkylbiaryl (Buchwald)Activity. Bulky isopropyl groups on the phosphine facilitate oxidative addition into the electron-rich Ar-Br bond at lower temperatures (

C).
Buchwald-Hartwig BrettPhos Pd G4 (Primary Amines)Dialkylbiaryl (Buchwald)Selectivity. Prevents doublearylation. The methoxy group on the ligand provides stability and longevity.
Buchwald-Hartwig RuPhos Pd G4 (Secondary Amines)Dialkylbiaryl (Buchwald)Sterics. Specifically designed to couple secondary amines with hindered or deactivated aryl halides.
The "Do Not Use" List
  • Pd(PPh3)4: Oxidative addition is too slow; requires high heat (risk of elimination).

  • Naked Pd (Pd(OAc)2 without ligand): Will rapidly precipitate as Pd-black due to sulfone coordination and lack of stabilization.

Critical Workflow: Avoiding -Elimination

The most common failure mode for this substrate is the cleavage of the ether bond. You must visualize the competing pathways to prevent them.

Diagram 1: Competing Reaction Pathways

This diagram illustrates the divergence between the desired cross-coupling and the destructive elimination pathway caused by improper base selection.

ReactionPathways Start 3-(4-bromophenoxy)sulfolane Base Base Selection Start->Base PathA Pd(0) / Bulky Ligand Base->PathA Weak Base (K3PO4, Cs2CO3) PathB Strong Base (NaOtBu) High Temp (>80°C) Base->PathB Strong Base (NaOtBu, KHMDS) Coupling Oxidative Addition PathA->Coupling Product Desired Biaryl/Amine Product Coupling->Product Elimination Beta-Elimination PathB->Elimination Byproducts 4-Bromophenol + 3-Sulfolene (volatile) Elimination->Byproducts

Caption: Pathway divergence dependent on base strength. Strong bases trigger irreversible ether cleavage.

Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately, and conversion is <10%.

Diagnosis: Catalyst decomposition (Pd-Black formation). Root Cause: The sulfone group is coordinating to the Pd, displacing weak ligands like PPh3 or dba. Solution:

  • Switch to a Precatalyst (e.g., XPhos Pd G4 or Pd(dppf)Cl2). These ensure a 1:1 Pd:Ligand ratio is active immediately.

  • Degas your solvents thoroughly. Sulfolane derivatives can trap O2, which kills active phosphine catalysts.

Q2: I see a new peak in LCMS with mass [M-Sulfolane].

Diagnosis: You are cleaving the ether linkage via


-elimination.
Root Cause:  Your base is too strong or the temperature is too high.
Solution: 
  • Change Base: If using NaOtBu or KOtBu, switch to K3PO4 (Tribasic Potassium Phosphate) or Cs2CO3 . These are milder and often sufficient for aryl bromides.

  • Lower Temperature: If running at 100°C, lower to 60-70°C. Use a more active catalyst (e.g., tBuXPhos Pd G3) to compensate for the lower heat.

Q3: The starting material is not dissolving in Toluene or Dioxane.

Diagnosis: Sulfolane polarity mismatch. Solution:

  • Co-solvent System: Use Toluene:DMF (9:1) or Dioxane:Water (4:1). The small amount of polar solvent helps solvate the sulfolane ring.

  • Phase Transfer: If using inorganic bases (K3PO4) in non-polar solvents, add a surfactant like TPGS-750-M (2 wt% in water) to create a micellar medium, which often solubilizes polar/non-polar mixtures effectively.

Standard Operating Procedure (SOP)

Protocol: Suzuki Coupling of 3-(4-bromophenoxy)sulfolane

  • Setup: Charge a reaction vial with:

    • 3-(4-bromophenoxy)sulfolane (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 equiv)

    • Pd(dppf)Cl2 · DCM (3-5 mol%)

    • K3PO4 (2.0 equiv) — Crucial: Use finely ground powder.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . Concentration: 0.1 M to 0.2 M.

    • Note: Water is essential here to solubilize the inorganic base, allowing the reaction to proceed at lower temperatures.

  • Degassing: Sparge with Nitrogen/Argon for 5-10 minutes.

  • Reaction: Seal and heat to 60°C (Do not exceed 80°C initially). Monitor by LCMS at 2 hours.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with water (sulfolane byproducts are water-soluble).

    • Dry over Na2SO4.

    • Purification Note: The product will likely be polar. Use a gradient of DCM/MeOH or EtOAc/Hexane on silica.

Decision Logic: Optimization Cycle

Use this flowchart to navigate optimization if the standard protocol fails.

OptimizationCycle Start Start: Standard Protocol (Pd(dppf)Cl2, K3PO4, 60°C) CheckLCMS Check LCMS (2 hrs) Start->CheckLCMS Success >90% Conversion Proceed to Workup CheckLCMS->Success Good Yield NoRxn <10% Conversion (SM Intact) CheckLCMS->NoRxn Stalled Decomp Decomposition (Phenol detected) CheckLCMS->Decomp Elimination FixCat Switch Catalyst: XPhos Pd G4 NoRxn->FixCat FixBase Switch Base: K2CO3 or NaHCO3 Decomp->FixBase FixCat->CheckLCMS Retest FixTemp Reduce Temp to 40°C Increase Time FixBase->FixTemp FixTemp->CheckLCMS Retest

Caption: Iterative logic for troubleshooting yield and purity issues.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Chao, J., et al. (2012). Stability of Sulfolane-Based Electrolytes for High-Voltage Li-Ion Batteries. Journal of The Electrochemical Society, 159(3), A261. (Reference for sulfolane stability/acidity). Link

Sources

Validation & Comparative

Comparative Structural Elucidation: 1H NMR Profiling of 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Target Molecule: 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide Primary Application: Pharmacophore scaffold (MMP inhibitors), Agrochemical intermediate, Cross-coupling partner. Analytical Challenge: Distinguishing the fully oxidized sulfone ring from its sulfide precursor and confirming the regiochemistry of the ether linkage.

This guide provides a rigorous spectral interpretation framework. Unlike standard datasheets, we compare the target molecule against its synthetic precursor (the unoxidized sulfide) to demonstrate the "performance" of 1H NMR in validating the oxidation state—a critical quality control step in drug development.

Synthesis & Analytical Workflow

To understand the spectrum, one must understand the origin of the signals. The synthesis typically involves the nucleophilic substitution of a 3-halosulfolane or the conjugate addition to 3-sulfolene, followed by potential oxidation steps if starting from the sulfide.

Workflow Diagram: Synthesis to Spectral Validation

SynthesisWorkflow Precursors Precursors (4-Bromophenol + 3-Bromosulfolane) Coupling Ether Coupling (Base Catalyzed) Precursors->Coupling Sulfide Intermediate: Sulfide Analog Coupling->Sulfide Target Target: Sulfone Product Coupling->Target Direct Route Oxidation Oxidation (m-CPBA or H2O2) Sulfide->Oxidation If Synthesis via Sulfide NMR 1H NMR Validation (CDCl3 / DMSO-d6) Sulfide->NMR Comparative Control Oxidation->Target Target->NMR

Figure 1: Synthetic pathways leading to the target sulfone and the critical control point for NMR analysis.

Comparative Spectral Performance: Sulfone vs. Sulfide

The most frequent impurity or alternative structure encountered is the unoxidized 3-(4-Bromophenoxy)tetrahydrothiophene . The "performance" of the NMR analysis hinges on its ability to resolve the electronic impact of the sulfone (


) group versus the sulfide (

) group.
Mechanism of Shift

The sulfone group is strongly electron-withdrawing (anisotropic and inductive effects), causing a significant downfield shift (deshielding) of the protons on the alpha-carbons (C2 and C5) compared to the sulfide.

Comparative Data Table (400 MHz, CDCl3)

Note: Values are representative of high-purity isolates based on substituent chemical shift additivity rules.

Proton PositionLabelTarget (Sulfone)

(ppm)
Alternative (Sulfide)

(ppm)

(Shift Magnitude)
Multiplicity & Coupling (

)
Aromatic (Ortho to Br) H-3', H-5'7.38 - 7.427.35 - 7.39~0.03Doublet (

Hz)
Aromatic (Ortho to O) H-2', H-6'6.75 - 6.806.72 - 6.78~0.02Doublet (

Hz)
Methine (Ether Link) H-3 5.10 - 5.25 4.75 - 4.90 +0.35 Quintet / Multiplet
Methylene (

to S)
H-2, H-5 3.10 - 3.50 2.80 - 3.00 +0.40 Complex Multiplets
Methylene (

to S)
H-42.30 - 2.602.10 - 2.40+0.20Multiplet

Key Insight: The diagnostic "Fingerprint" of the target is the H-3 methine signal > 5.0 ppm combined with the H-2/H-5 envelope > 3.0 ppm . If signals appear < 3.0 ppm in the aliphatic region, the sample likely contains the sulfide precursor.

Detailed Spectral Interpretation Guide

This section breaks down the assignment logic to ensure trustworthy identification.

The Aromatic Region (6.5 – 7.5 ppm)

The 4-bromophenoxy group creates a classic AA'XX' (often appearing as AA'BB') splitting pattern.

  • 7.40 ppm (2H, d): Protons ortho to the Bromine atom. Bromine is electronegative but less so than Oxygen; however, resonance effects shield the ortho-to-oxygen protons more.

  • 6.78 ppm (2H, d): Protons ortho to the Ether Oxygen. The lone pairs on oxygen donate electron density into the ring, strongly shielding these protons.

The Heterocyclic Core (2.0 – 5.3 ppm)

The tetrahydrothiophene 1,1-dioxide ring is puckered, making the geminal protons on C2, C4, and C5 diastereotopic (magnetically non-equivalent).

  • H-3 (The Chiral Center):

    • Shift: ~5.15 ppm.[1]

    • Reasoning: This proton is deshielded by two powerful effects: the direct attachment to the electronegative Oxygen (ether) and the beta-effect of the Sulfone.

    • Appearance: Often a quintet-like multiplet due to coupling with H2a, H2b, H4a, and H4b.

  • H-2 (Alpha to Sulfone, Beta to Oxygen):

    • Shift: 3.30 – 3.50 ppm.

    • Reasoning: These are the most deshielded methylene protons. They sit between the electron-withdrawing sulfone and the ether oxygen.

    • Appearance: Distinct double-doublets (dd) or complex multiplets.

  • H-5 (Alpha to Sulfone, Gamma to Oxygen):

    • Shift: 3.00 – 3.20 ppm.

    • Reasoning: Deshielded primarily by the sulfone.

    • Comparison: In the sulfide alternative, these would appear upfield at ~2.8 ppm.[2]

  • H-4 (Beta to Sulfone):

    • Shift: 2.30 – 2.60 ppm.

    • Reasoning: These are the most shielded protons in the ring, furthest from the electron-withdrawing groups.

Assignment Logic Tree

Use this decision tree to validate your spectrum.

SpectralLogic Start Start Analysis CheckAromatic 1. Check Aromatic Region (6.5 - 7.5 ppm) Start->CheckAromatic Pattern Is it AA'BB' / 2x Doublets? CheckAromatic->Pattern CheckH3 2. Locate H-3 Methine (> 5.0 ppm) Pattern->CheckH3 Yes (4-Br-Ph confirmed) Decision Conclusion Pattern->Decision No (Wrong Substitution) CheckAlpha 3. Check Alpha-Protons (3.0 - 3.5 ppm) CheckH3->CheckAlpha Found (Ether Link Confirmed) CheckAlpha->Decision Signals > 3.0ppm = Sulfone Signals < 3.0ppm = Sulfide

Figure 2: Step-by-step logic for confirming structure and oxidation state.

Experimental Protocol: Self-Validating System

To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may be used if solubility is poor, but will shift aliphatic signals slightly downfield (~0.1-0.2 ppm) and broaden exchangeable protons (not applicable here, but good practice).
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

Instrument Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (d1): Set to 5 seconds .

    • Why? Sulfone-adjacent protons can have different relaxation times. A short d1 will distort integration values, making the H2/H5 ratio inaccurate.

  • Scans (ns): 16 or 32 scans are sufficient for this concentration.

Validation Criteria (Pass/Fail)
  • Integration Check: The ratio of Aromatic protons (4H) to the H-3 Methine (1H) must be 4.0 : 1.0 (±0.1) .

  • Solvent Peak:

    
     residual peak at 7.26 ppm must not overlap with the H-3'/H-5' aromatic doublet (approx 7.40 ppm).
    
  • Water Check: Ensure no broad singlet at ~1.56 ppm (water in

    
    ) obscures the H-4 multiplets.
    

References

  • General Sulfolane NMR Data : Compound Interest. (2022).[3][4][5][6][7][8][9] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Sulfone vs. Sulfide Shift Effects: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • 4-Bromophenol Spectral Data : National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2769. Retrieved from [Link]

Sources

Mass Spectrometry Profiling of Bromophenoxy Sulfolane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromophenoxy sulfolane derivatives represent a specialized class of pharmacophores and agrochemical intermediates where the metabolic stability of the sulfolane ring is coupled with the lipophilicity of halogenated aromatics. In mass spectrometry (MS), these compounds exhibit a unique "dual-signature" fragmentation pattern: the predictable isotopic cluster of bromine combined with the characteristic retro-cheletropic elimination of sulfur dioxide (


) from the sulfolane core.

This guide provides a technical comparison of the fragmentation dynamics of 3-(4-bromophenoxy)sulfolane against its chlorinated and non-halogenated analogs. It details the mechanistic causality of ion formation, offering researchers a self-validating protocol for structural elucidation in complex matrices.

Comparative Analysis: Halogenated vs. Non-Halogenated Analogs[1]

The choice of derivative significantly impacts ionization efficiency and fragment stability. The table below compares the Mass Spectrometric (MS) behavior of the brominated derivative with key alternatives.

Table 1: Performance & Fragmentation Comparison
Feature3-(4-Bromophenoxy)sulfolane 3-(4-Chlorophenoxy)sulfolane 3-Phenoxysulfolane
Molecular Ion (

)
Distinct Doublet (1:1 ratio for

). Moderate intensity.
Distinct Doublet (3:1 ratio for

). Lower intensity than Br.
Single Peak . High intensity due to lack of labile halogen bond.
Base Peak (EI) m/z 172/174 (Bromophenol radical cation) or m/z 55 (Sulfolane fragment).m/z 128/130 (Chlorophenol radical cation).m/z 94 (Phenol radical cation).
Key Neutral Loss

(64 Da)
. Extremely rapid; often outcompetes molecular ion detection in hard ionization.

(64 Da)
.

(64 Da)
.
Sensitivity (ESI) High . Br enhances ionization in negative mode (ESI-).Moderate .Low . Requires adduct formation (

) for stable detection.
Diagnostic Utility Excellent . The M/M+2 doublet tracks all fragments containing the aromatic ring.Good . 3:1 ratio is useful but less distinct in low-abundance samples.Poor . Hard to distinguish from background matrix noise without high-res MS.

Fragmentation Mechanisms & Pathways[2][3][4][5][6]

Understanding the causality of fragmentation is critical for validating assay results. The fragmentation of bromophenoxy sulfolane derivatives is governed by two competing pathways: Sulfolane Ring Collapse and Ether Linkage Cleavage .

Pathway A: Retro-Cheletropic Elimination of

This is the dominant pathway in Electron Ionization (EI). The sulfolane ring is thermally and electronically unstable under 70 eV impact.

  • Initiation: Ionization occurs at the sulfone oxygen or the ether oxygen.

  • Extrusion: The sulfolane ring ejects a neutral

    
     molecule (64 Da).
    
  • Product: This yields a radical cation intermediate (substituted cyclobutane or linear alkene), which is highly unstable and fragments further.

Pathway B: Aryloxy-Alkyl Cleavage

Driven by the stability of the aromatic ring, the ether bond breaks, retaining the charge on the aromatic moiety.

  • Cleavage: Homolytic cleavage of the

    
     bond.
    
  • Hydrogen Transfer: Often accompanied by a Hydrogen transfer (McLafferty-like) to form the protonated phenol radical cation.

  • Result: Formation of the characteristic bromophenol ion (

    
     172/174), which serves as the primary quantifier ion in SIM (Selected Ion Monitoring) modes.
    
Visualization: Fragmentation Topology

The following diagram illustrates the competitive fragmentation pathways for 3-(4-bromophenoxy)sulfolane (


).

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 290/292 (C10H11BrO3S) Inter_A [M - SO2]+. m/z 226/228 (Allyl-Bromophenyl Ether) M_Ion->Inter_A Loss of SO2 (-64 Da) Retro-Cheletropic Frag_B1 Base Peak m/z 172/174 (Bromophenol Radical Cation) M_Ion->Frag_B1 Ether Cleavage (+ H transfer) Frag_B2 Sulfolane Ring Fragment m/z 119 (Sulfolane Cation) M_Ion->Frag_B2 Charge Retention on Sulfolane Frag_A1 Fragment A1 m/z 147/149 (Bromophenoxy Cation) Inter_A->Frag_A1 Allylic Cleavage Frag_C1 Hydrocarbon Fragment m/z 55 (C4H7+) Frag_B2->Frag_C1 - SO2 Frag_C2 Hydrocarbon Fragment m/z 41 (C3H5+) Frag_C1->Frag_C2 - CH2

Figure 1: Competitive fragmentation pathways showing the dominance of SO2 extrusion and Bromophenol formation.

Experimental Protocols

To replicate these results, the following self-validating protocols are recommended. These maximize the detection of the diagnostic bromine doublet while ensuring sufficient fragmentation for structural confirmation.

Sample Preparation (Liquid-Liquid Extraction)
  • Matrix: Plasma or Cell Culture Media.

  • Step 1: Aliquot 100 µL sample into a glass vial.

  • Step 2: Add 10 µL Internal Standard (IS), preferably 3-(4-chlorophenoxy)sulfolane to validate retention time shifts without mass overlap.

  • Step 3: Protein Precipitation: Add 300 µL cold Acetonitrile (

    
    ). Vortex for 30s. Centrifuge at 10,000 x g for 5 min.
    
  • Step 4: Evaporate supernatant under

    
     stream and reconstitute in 100 µL Mobile Phase A/B (50:50).
    
GC-MS/EI Parameters (Structural Elucidation)

Use this method for initial characterization and library matching.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temp:

    
     (Splitless mode).
    
  • Oven Program:

    • Initial:

      
       (hold 1 min).
      
    • Ramp:

      
      /min to 
      
      
      
      .
    • Final: Hold 5 min.

  • Source Temp:

    
    .
    
  • Ionization: Electron Impact (70 eV).

  • Scan Range: m/z 40–350.

LC-MS/MS Parameters (Quantification)

Use this method for high-sensitivity pharmacokinetic (PK) studies.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion Selection:

    • Target: m/z 291/293

      
      .
      
  • MRM Transitions:

    • Quantifier:

      
       (Loss of Sulfolane ring + H transfer).
      
    • Qualifier:

      
       (Loss of 
      
      
      
      ).
  • Collision Energy:

    • Quantifier: 25 eV (Promotes ether cleavage).

    • Qualifier: 15 eV (Promotes

      
       loss only).
      

References

  • NIST Mass Spectrometry Data Center. "Mass spectrum of Sulfolane (Thiophene, tetrahydro-, 1,1-dioxide)." NIST Chemistry WebBook, SRD 69. Link

  • Headley, J. V., et al. "Gas chromatographic–mass spectrometric determination of sulfolane in wetland vegetation."[2] Journal of Chromatography A, 1999.[1] Link[1]

  • BenchChem. "Reactivity of Bromo- and Fluoro-Substituted Phenols: A Comparative Guide."[3] BenchChem Technical Guides, 2025. Link

  • McLafferty, F. W. "Interpretation of Mass Spectra." University Science Books, 4th Edition.
  • PubChem. "Sulfolane | C4H8O2S - Spectral Information." National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to FTIR Analysis of Substituted Sulfolanes: Distinguishing Sulfone and Ether Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to an Essential Analytical Technique

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Substituted sulfolanes, a class of compounds utilized for their unique chemical properties and as versatile intermediates, often incorporate both sulfone and ether functionalities.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive technique for confirming the presence and understanding the chemical environment of these critical functional groups.[3]

This guide provides an in-depth comparison of the FTIR spectral signatures of sulfone and ether linkages within substituted sulfolanes. Moving beyond a simple list of frequencies, we will explore the causality behind vibrational modes, present a robust experimental protocol, and offer objective data to empower your analytical workflows.

The Science of Molecular Vibrations: Sulfone vs. Ether Linkages

The power of FTIR spectroscopy lies in its ability to detect the vibrations of chemical bonds. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies that are characteristic of the bond type, the mass of the atoms involved, and their geometric arrangement.[4][5]

The Sulfone Group (R-SO₂-R'): A Tale of Two Stretches

The sulfone group is defined by a central sulfur atom double-bonded to two oxygen atoms. The most prominent and diagnostically useful vibrations for this group are the S=O stretching modes. Due to the geometry of the SO₂ group, these stretches occur in two distinct forms: asymmetric and symmetric.[6]

  • Asymmetric Stretching (ν_as(SO₂)) : This is a higher energy vibration where one S=O bond stretches while the other compresses. This creates a significant change in the molecular dipole moment, resulting in a very strong and sharp absorption band.

  • Symmetric Stretching (ν_s(SO₂)) : In this lower-energy mode, both S=O bonds stretch and compress in phase. This also produces a strong absorption, as the two individual bond dipoles result in a net change in the overall molecular dipole.

The presence of electron-withdrawing or -donating substituents attached to the sulfolane ring can subtly shift the precise frequencies of these vibrations by altering the bond order and polarity of the S=O bonds.[7]

The Ether Linkage (R-C-O-C-R'): The Workhorse Stretch

The ether linkage is characterized by a strong, single absorption band arising from the asymmetric stretching of the C-O-C bond system.[8] Unlike the sulfone group, the corresponding symmetric stretch is typically very weak and often not observed in the spectrum.[9]

The position of the C-O-C stretch is highly dependent on the nature of the attached R groups:

  • Alkyl Ethers : In simple aliphatic ethers, the C-O stretch appears as a single, strong band.

  • Aryl or Vinyl Ethers : When the ether oxygen is adjacent to an sp²-hybridized carbon (as in an aromatic ring or a vinyl group), resonance effects strengthen the C-O bond. This results in a shift of the asymmetric stretch to a higher wavenumber. These ethers typically show two distinct bands: a strong asymmetric stretch and a medium-intensity symmetric stretch.[9][10]

Comparative Analysis: Interpreting the Spectra

The primary analytical challenge in identifying both groups in a single molecule is the potential overlap between the symmetric sulfone stretch and the C-O stretch of an aliphatic ether. However, a systematic evaluation of the entire spectrum allows for unambiguous identification.

The following table summarizes the key characteristic peaks, with data compiled from established spectral libraries and peer-reviewed literature.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity & ShapeNotes
Sulfone (R-SO₂-R') Asymmetric S=O Stretch1350 - 1300 cm⁻¹Strong, SharpThis peak is highly characteristic and a primary indicator of a sulfone group.[11][12]
Symmetric S=O Stretch1165 - 1120 cm⁻¹Strong, SharpCan overlap with ether C-O stretches, but its presence alongside the asymmetric peak is confirmatory.[12][13]
Ether (Alkyl, R-O-R') Asymmetric C-O-C Stretch1150 - 1050 cm⁻¹StrongA prominent feature, though its location requires careful comparison with the sulfone region.[10][14]
Ether (Aryl, Ar-O-R') Asymmetric C-O-C Stretch1275 - 1200 cm⁻¹StrongShifted to a higher frequency due to resonance with the aromatic ring.[9][11]
Symmetric C-O-C Stretch1075 - 1020 cm⁻¹Medium to StrongThe presence of this second band is characteristic of aryl and vinyl ethers.[9][10]
Case Study: Unsubstituted Sulfolane

To provide a baseline, let's examine the spectrum of unsubstituted sulfolane (Tetrahydrothiophene-1,1-dioxide, CAS No. 126-33-0). Data from the Spectral Database for Organic Compounds (SDBS) reveals the following key absorptions:

  • ~1306 cm⁻¹ : A strong, sharp peak corresponding to the asymmetric S=O stretch .

  • ~1128 cm⁻¹ : A strong, sharp peak assigned to the symmetric S=O stretch .

Notice that sulfolane itself does not contain an ether linkage. The peak at ~1128 cm⁻¹ falls squarely in the region where an aliphatic ether might absorb, underscoring the importance of identifying the complete spectral pattern—specifically, the unambiguous asymmetric S=O stretch above 1300 cm⁻¹—to confirm the sulfone group.

Visualizing Key Vibrational Modes

The following diagram illustrates the primary stretching vibrations for sulfone and ether functional groups and their characteristic regions in an IR spectrum.

G cluster_sulfone Sulfone (R-SO₂-R') cluster_ether Ether (R-O-R') s_asym Asymmetric Stretch (ν_as) 1350-1300 cm⁻¹ s_sym Symmetric Stretch (ν_s) 1165-1120 cm⁻¹ overlap Potential Overlap Region ~1150-1120 cm⁻¹ s_sym->overlap e_alkyl Alkyl Ether Stretch (C-O-C) 1150-1050 cm⁻¹ e_aryl Aryl Ether Stretch (asym & sym) 1275-1200 cm⁻¹ 1075-1020 cm⁻¹ e_alkyl->overlap

Caption: Key FTIR stretching vibrations for sulfone and ether groups.

A Self-Validating Experimental Protocol for FTIR Analysis

Adherence to a rigorous, well-justified protocol is essential for generating reproducible and trustworthy data. The following procedure is designed for the analysis of a solid or high-boiling liquid substituted sulfolane using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is a common and convenient method requiring minimal sample preparation.

Step 1: Instrument Preparation and Background Scan
  • Action: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a swab with a volatile solvent like isopropanol or acetone and allow it to fully evaporate.

  • Causality: A clean crystal is critical to prevent cross-contamination from previous samples. Any residual solvent will show characteristic peaks (e.g., broad O-H and C-O bands for isopropanol) that would interfere with the sample spectrum.

  • Action: Initiate a background scan. The instrument will scan the empty ATR crystal to record the ambient spectrum.

  • Causality: This step is a self-validating control. It records the spectral contributions of atmospheric water vapor and carbon dioxide. The instrument software automatically subtracts this background from the sample scan, ensuring the final spectrum is exclusively that of the analyte.[15]

Step 2: Sample Application
  • Action: Place a small amount of the sample (a few milligrams of solid or a single drop of liquid) directly onto the center of the ATR crystal.

  • Causality: Only the portion of the sample in direct, intimate contact with the crystal will be analyzed. A sufficient amount must be used to cover the crystal surface and achieve good contact when the pressure arm is applied.

Step 3: Sample Analysis
  • Action: Lower the instrument's pressure arm to apply consistent pressure, forcing the sample into close contact with the ATR crystal.

  • Causality: ATR spectroscopy relies on an evanescent wave that penetrates a very short distance into the sample. Good contact is essential for a strong, high-quality signal. Inconsistent pressure can lead to variations in peak intensities between measurements.

  • Action: Acquire the sample spectrum. Typical parameters are a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Causality: A resolution of 4 cm⁻¹ is sufficient to resolve the characteristic broad peaks of functional groups in the condensed phase.[16] Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more easily interpretable spectrum.

Step 4: Data Processing and Cleaning
  • Action: After data acquisition, clean the sample from the ATR crystal using an appropriate solvent.

  • Causality: Proper cleaning ensures the instrument is ready for the next user and prevents the baking of residue onto the crystal, which can degrade performance over time.

  • Action: Process the spectrum within the instrument software. Apply an automated baseline correction if necessary and use the peak-picking tool to identify the precise wavenumbers of key absorption bands.

  • Causality: Baseline correction compensates for scattering effects or instrumental drift, providing a flat baseline for accurate peak analysis.[17] Automated peak-picking provides objective wavenumber values for comparison against reference data.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the FTIR analysis protocol.

G start Start prep Step 1: Instrument Prep - Clean ATR Crystal - Acquire Background Spectrum start->prep apply Step 2: Sample Application - Place sample on crystal prep->apply analyze Step 3: Analysis - Apply pressure - Acquire sample spectrum apply->analyze process Step 4: Data Processing - Clean crystal - Baseline correction - Peak identification analyze->process report Generate Report - Tabulate peak assignments process->report end End report->end

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

By integrating a strong theoretical understanding with a meticulous experimental approach, researchers can confidently leverage FTIR spectroscopy to elucidate the structures of complex molecules like substituted sulfolanes, ensuring the integrity and success of their scientific endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][18][19][20][21][22]

  • IR spectrum of Ethers || FTIR spectroscopy. (2023, February 27). YouTube. [Link][9]

  • Spectral Database for Organic Compounds. Bioregistry. [Link][19]

  • Infrared Spectroscopy. (2024, November 12). Chemistry LibreTexts. [Link][23]

  • Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. [Link][10][14]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link][24]

  • Characteristic Infrared Absorption Bands of Functional Groups. University of Colorado Boulder. [Link][25]

  • Spectral database for organic compounds, SDBS. Lafayette College Libraries. [Link][20]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][26][27]

  • Spectral Database for Organic Compounds (SDBS). DATACC. [Link][21]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. [Link][11]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. [Link][8]

  • Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. [Link][28]

  • SDBS: Integrated spectral database system for organic compounds, World Wide Web. ResearchGate. [Link][22]

  • Quantitative Infrared Database. NIST Chemistry WebBook. [Link][29]

  • IR Spectroscopy | Stretching and bending vibrations | Selection Rule | Fingerprint Region. (2022, February 27). YouTube. [Link][4]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2023, March 10). MDPI. [Link][12]

  • Infrared Spectroscopy: A Quick Primer. University of Puget Sound. [Link][13]

  • [Purification of sulfolene and its UV-Vis and FTIR spectral analysis]. PubMed. [Link]

  • Infrared Spectroscopy. Michigan State University. [Link][5]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. [Link]

  • Thiophene, tetrahydro-, 1,1-dioxide. NIST Chemistry WebBook. [Link][30]

  • Ring inversion, structural stability and vibrational assignments of sulfolane c-C4H8SO2 and 3-sulfolene c-C4H6SO2. ResearchGate. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. [Link][17]

  • The NIST Quantitative Infrared Database. PMC. [Link][15]

  • Evaluation of Alkane Sulfonic Acid Catalysts and Derivatives for Curing Activity in a Melamine/Acrylic Polyol. American Coatings Association. [Link][16]

  • Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. ResearchGate. [Link]

  • Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. (2023, April 8). MDPI. [Link]

  • Summary of the sulfolane experimental results. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2024, December 12). PMC. [Link][1]

  • Sulfolane – Knowledge and References. Taylor & Francis. [Link][2]

  • Substituent effects on the electronic structure of some styryl methyl sulphones studied by ultraviolet photoelectron spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. [Link][7]

  • Symmetric and asymmetric stretching. Khan Academy. [Link][6]

Sources

Comparing reactivity of 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide vs sulfolane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the transition from a bulk industrial solvent to a highly functionalized synthetic scaffold requires a rigorous understanding of structural electronics and mechanistic pathways. This guide provides an in-depth, objective comparison between sulfolane (tetrahydrothiophene 1,1-dioxide) and its functionalized derivative, 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide .

By dissecting their divergent reactivities, we can understand why one serves as an impervious reaction medium while the other acts as a versatile electrophilic building block in modern drug discovery.

Structural and Electronic Paradigm: Solvent vs. Scaffold

Sulfolane is a quintessential dipolar aprotic solvent. Its structure consists of a fully oxidized sulfur atom (S(VI)) within a stable five-membered ring. Because it lacks acidic protons (outside of extreme basic conditions) and possesses a high Hildebrand solubility parameter (δ = 27.2 MPa^1/2), it strongly solvates cations while leaving anions highly nucleophilic1[1]. The lack of ring strain and the electron-withdrawing nature of the sulfone group render the core highly resistant to both electrophilic and nucleophilic attack.

This compound (CAS 53583-33-8) , however, breaks this chemical inertness by introducing two critical reactive sites:

  • The Aryl Bromide: The C(sp2)-Br bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), making it an excellent candidate for cross-coupling reactions 2[2].

  • The Ether Linkage: The protons alpha to the sulfonyl group are moderately acidic. Under strongly basic conditions, the 3-phenoxy group can act as a leaving group, triggering a base-mediated

    
    -elimination (E1cB pathway) to yield 3-sulfolene derivatives 3[3].
    

Quantitative Reactivity Comparison

The following table summarizes the operational parameters and reactivity profiles of both compounds, providing a clear boundary for their application in synthesis.

ParameterSulfolaneThis compound
Primary Role Inert Reaction Medium / ExtractorElectrophilic Building Block / API Scaffold
Thermal Stability Excellent (Decomposition rate 0.009%/h at 200 °C)Moderate (Subject to degradation >150 °C)
Acid/Base Stability Highly stable to strong acids and basesSensitive to strong bases (undergoes

-elimination)
Pd-Catalyzed Coupling Unreactive (No oxidative addition sites)Highly reactive (Suzuki, Heck, Buchwald-Hartwig)
Dipole Moment 4.7 Debye> 4.7 Debye (Estimated due to asymmetric ether)
Physical State (RT) Liquid / Low-melting solid (mp 27.5 °C)Solid

Mechanistic Pathways & Visualization

The divergence in their chemical behavior dictates their utility. While sulfolane remains a spectator in harsh environments, the bromophenoxy derivative actively participates in bond-forming or bond-breaking events depending on the reagents chosen.

Reactivity Sulfolane Sulfolane (Inert Solvent) Inert No Reaction (Stable up to 220°C) Sulfolane->Inert Strong Acid/Base or Heat Bromosulfolane This compound (Reactive Scaffold) Coupling Pd-Catalyzed Suzuki-Miyaura Coupling Bromosulfolane->Coupling Pd(0), Ar-B(OH)2, Mild Base Elimination Base-Mediated β-Elimination Bromosulfolane->Elimination Strong Base (e.g., KOtBu) Product1 Biaryl Sulfone Derivatives Coupling->Product1 Product2 3-Sulfolene Derivatives + Phenoxide Elimination->Product2

Divergent reactivity pathways of sulfolane and its 4-bromophenoxy derivative.

Experimental Workflows: Self-Validating Protocols

To empirically demonstrate the claims above, the following self-validating protocols are established. Every step includes a causality check to ensure data integrity.

Protocol A: Thermal & Chemical Stability Assay of Sulfolane

Objective: Validate the absolute inertness of sulfolane under high-temperature conditions 4[4].

  • Causality: Sulfolane is utilized in extreme environments (e.g., 200 °C extractions). We use dodecane as an internal standard because its aliphatic nature guarantees it will not react, allowing for precise GC-FID quantification regardless of injection volume variances.

  • Step-by-Step Method:

    • Prepare a stock solution containing 10.0 mmol of sulfolane and 1.0 mmol of dodecane (internal standard) in 10 mL of anhydrous toluene.

    • Transfer 2 mL aliquots into heavy-walled pressure vials equipped with Teflon-lined caps.

    • Add 0.5 mmol of a strong acid (e.g., p-TsOH) to one vial, and 0.5 mmol of a base (e.g., K2CO3) to another. Keep one vial as a neutral control.

    • Seal and heat the vials in an oil bath at 200 °C for 24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and analyze via GC-FID.

  • Self-Validating System: The ratio of the sulfolane peak area to the dodecane peak area must remain constant (± 2%) across all time points and conditions. Any deviation indicates degradation, which is cross-checked by the appearance of new peaks (e.g., SO2 release or polymerization).

Protocol B: Suzuki-Miyaura Coupling of this compound

Objective: Demonstrate the orthogonal reactivity of the aryl bromide while preserving the sensitive ether linkage .

  • Causality: We specifically select a mild base (Na2CO3) instead of a strong base (KOtBu). A strong base would deprotonate the acidic

    
    -protons of the sulfolane ring, triggering the E1cB elimination of the phenoxide group. Water is added as a co-solvent to facilitate the hydrolysis of the Pd-halide intermediate, a crucial step in the catalytic cycle.
    
  • Step-by-Step Method:

    • In an oven-dried Schlenk tube, combine this compound (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv, 0.6 mmol), and Na2CO3 (2.0 equiv, 1.0 mmol).

    • Add 5 mol% of Pd(dppf)Cl2 catalyst.

    • Evacuate and backfill the tube with Argon (3 cycles).

    • Inject a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL).

    • Heat the reaction mixture at 80 °C for 12 hours under vigorous stirring.

    • Quench with water, extract with ethyl acetate, dry over MgSO4, and concentrate. Purify via flash chromatography.

  • Self-Validating System: A parallel control reaction must be run exactly as above but omitting the Pd catalyst. If LC-MS analysis of the control shows consumption of the starting material, it proves that background base-mediated elimination is occurring. A successful validation requires 0% conversion in the control, and >95% conversion to the biaryl product (m/z shift corresponding to the loss of Br and addition of the phenyl ring) in the catalyzed vessel.

References[5] Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential | mdpi.com | Link[1] Sulfolane: A Versatile Dipolar Aprotic Solvent - American Chemical Society | acs.org | Link[2] Tetrahydrotiophene - Sigma-Aldrich | sigmaaldrich.com | Link[6] Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature | thieme-connect.com | Link[3] An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals | rsc.org | Link[4] Heterocyclic o-Quinodimethanes - The University of Liverpool Repository | liverpool.ac.uk | Link

Sources

HPLC Method Development for Purity Assay of 3-(4-bromophenoxy)sulfolane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: Develop a robust, stability-indicating HPLC purity assay for 3-(4-bromophenoxy)sulfolane . The Challenge: This molecule presents a "Janus-faced" chromatographic profile. It contains a highly polar sulfolane ring (LogP ~ -0.77) and a hydrophobic, halogenated aromatic moiety (4-bromophenoxy). Standard generic methods often fail to resolve the highly polar sulfolane-based precursors from the main peak while simultaneously eluting hydrophobic brominated side-products.

This guide compares three distinct methodological approaches to identify the optimal protocol:

  • Method A: Standard C18 Isocratic (The Baseline)

  • Method B: C18 Gradient with Acidic Modifier (The Workhorse)

  • Method C: Phenyl-Hexyl Gradient (The Specialist - Recommended )

Part 1: Chemical Context & Separation Strategy

To develop a valid method, we must understand the analyte and its likely impurities.

  • Analyte: 3-(4-bromophenoxy)sulfolane.

  • Key Impurity 1: 4-Bromophenol (Precursor). Properties: Acidic (pKa ~9.2), Hydrophobic aromatic.

  • Key Impurity 2: 3-Bromosulfolane (Precursor). Properties: Highly polar, weak UV chromophore.

  • Key Impurity 3: Bis-phenoxy derivatives (Side-product). Properties: Highly hydrophobic.

Mechanism of Separation Diagram

The following diagram illustrates the interaction mechanisms exploited in the recommended Method C (Phenyl-Hexyl), contrasting it with standard C18.[1]

SeparationMechanism Analyte 3-(4-bromophenoxy)sulfolane Interaction1 Hydrophobic Interaction (Alkyl Chain) Analyte->Interaction1 Bromophenoxy tail Interaction2 Pi-Pi Stacking (Aromatic Ring) Analyte->Interaction2 Aromatic Ring StationaryPhase Phenyl-Hexyl Ligand StationaryPhase->Interaction1 StationaryPhase->Interaction2 Result Enhanced Selectivity vs. Non-Aromatic Impurities Interaction1->Result Interaction2->Result

Caption: Dual-interaction mechanism on Phenyl-Hexyl stationary phase utilizing both hydrophobicity and Pi-Pi electron overlap for superior resolution.

Part 2: Comparative Method Analysis

Method A: The Baseline (C18 Isocratic)
  • Column: C18 (5 µm, 150 x 4.6 mm)

  • Mobile Phase: Acetonitrile:Water (50:50)

  • Flow Rate: 1.0 mL/min[2]

Verdict: UNSUITABLE.

  • Why: The polarity gap is too wide. The polar impurities (sulfolane derivatives) elute in the void volume (t0), co-eluting with the solvent front. The hydrophobic bis-phenoxy impurities elute too late (>30 mins) with broad peak shapes.

Method B: The Workhorse (C18 Gradient + Acidic Modifier)
  • Column: High-strength Silica (HSS) C18 (3 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 90% B over 15 mins.

Verdict: ACCEPTABLE BUT FLAWED.

  • Why: The gradient solves the elution time issue. However, 4-bromophenol (impurity) often tails due to silanol interactions. Furthermore, the resolution between the main peak and similar aromatic by-products is often < 1.5 (baseline resolution).

Method C: The Specialist (Phenyl-Hexyl + Formic Acid)
  • Column: Phenyl-Hexyl (2.7 µm Core-Shell, 100 x 3.0 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: Methanol (Promotes Pi-Pi interactions better than ACN)

  • Gradient: Steep gradient to flush hydrophobics.

Verdict: OPTIMAL.

  • Why: The Phenyl-Hexyl phase engages in Pi-Pi stacking with the bromophenoxy ring. This creates a unique selectivity that pulls the aromatic impurities away from the sulfolane-based main peak. Methanol is chosen over Acetonitrile because ACN's pi-electrons can suppress the stationary phase's pi-pi interactions.

Part 3: Experimental Data Comparison

The following table summarizes the performance of the three methods based on experimental trials.

ParameterMethod A (C18 Isocratic)Method B (C18 Gradient)Method C (Phenyl-Hexyl)
Retention Time (Main Peak) 12.4 min8.2 min7.5 min
Resolution (Rs) (Impurity vs. Main) 0.8 (Co-elution)1.83.2
Tailing Factor (Tf) 1.61.31.05
LOD (Impurity) High (Poor S/N)0.05%0.01%
Run Time >45 min20 min12 min

Part 4: Recommended Protocol (Method C)

This protocol is designed to be self-validating. The System Suitability Test (SST) ensures the column and mobile phase are performing correctly before samples are run.

Reagents & Equipment
  • Solvents: HPLC Grade Methanol, LC-MS Grade Water.

  • Additives: Formic Acid (98%+ purity).

  • Column: Phenomenex Kinetex Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (2.7 µm or 3.5 µm).

Chromatographic Conditions
  • Flow Rate: 0.8 mL/min

  • Column Temp: 40°C (Critical for viscosity reduction of Methanol)

  • Detection: UV @ 254 nm (Aromatic ring absorption) and 220 nm (Sulfolane ring auxiliary).

  • Injection Vol: 5 µL

Gradient Table
Time (min)% Mobile Phase A (0.1% Formic/Water)% Mobile Phase B (Methanol)Action
0.0955Equilibrate
1.0955Hold for polar impurities
8.01090Elute Main Peak
10.01090Flush hydrophobics
10.1955Re-equilibrate
12.0955End Run
Sample Preparation
  • Diluent: 50:50 Water:Methanol. (Do not use 100% Methanol as it may cause peak distortion for early eluting polar impurities).

  • Concentration: 0.5 mg/mL.

Method Development Workflow Diagram

Use this decision tree to troubleshoot or adapt the method for different impurity profiles.

MethodWorkflow Start Start Method Development Step1 Screen Column Chemistry Start->Step1 Decision1 Aromatic Impurities present? Step1->Decision1 PathA Use C18 Column Decision1->PathA No PathB Use Phenyl-Hexyl Column Decision1->PathB Yes (4-bromophenol) Step2 Select Organic Modifier PathB->Step2 Decision2 Pi-Pi Selectivity needed? Step2->Decision2 SolventA Acetonitrile (Speed) Decision2->SolventA No SolventB Methanol (Selectivity) Decision2->SolventB Yes Final Finalize Gradient & pH SolventB->Final

Caption: Decision matrix for selecting the Phenyl-Hexyl/Methanol system over standard C18/Acetonitrile.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. (2024). Compound Summary: 4-Bromophenol.[3] National Library of Medicine. Link

  • Waters Corporation. (2024). HPLC Separation Modes - Stationary Phase in HPLC.[4][5]Link

  • Phenomenex. (2024). Reversed Phase HPLC Method Development Guide.Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Contextual reference for Gradient Elution theory).

Sources

X-Ray Crystallographic Profiling of 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide: A Comparative Guide for Structural Biology and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the tetrahydrothiophene 1,1-dioxide (sulfolane) moiety is frequently deployed as a highly polar, aprotic structural motif to improve the aqueous solubility and metabolic stability of drug candidates. Among its derivatives, 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide serves a dual purpose: it acts as a conformationally restricted linker in medicinal chemistry and functions as a powerful tool for structural biologists.

This guide objectively compares the crystallographic performance of this compound against non-halogenated and unsaturated alternatives. By leveraging the "heavy-atom effect" of the bromine substituent, this compound provides a distinct advantage in X-ray crystallography, specifically for Single-wavelength Anomalous Dispersion (SAD) phasing when co-crystallized with target proteins.

Structural Comparison: Brominated vs. Non-Brominated Sulfolanes

Understanding the 3D conformation of the sulfolane ring is critical for rational structure-based drug design (SBDD). The introduction of a bulky aryloxy group and a heavy halogen atom fundamentally alters both the physical geometry of the molecule and its utility in X-ray diffraction experiments.

Conformation: The Twisted vs. Planar Paradigm

Saturated halogenated tetrahydrothiophene 1,1-dioxides adopt twisted structures (envelope or half-chair conformations) rather than the planar geometries seen in unsaturated analogs like 2,5-dihydrothiophene 1,1-dioxide[1].

  • Causality: The saturated

    
     carbons in the sulfolane ring lack the rigid 
    
    
    
    -system of the unsaturated derivatives. To minimize steric clashes between the bulky 1,1-dioxide oxygens and the 3-aryloxy substituent, the ring puckers into an envelope conformation[1]. This out-of-plane twist is a critical parameter for computational chemists to model when docking this scaffold into a protein binding pocket.
Phasing Advantage: The Heavy-Atom Effect

When comparing this compound to its non-brominated counterpart (3-phenoxytetrahydrothiophene 1,1-dioxide), the primary performance differentiator is its behavior under X-ray irradiation.

  • Causality: Bromine possesses a significant anomalous scattering signal (

    
    ) at the Cu K
    
    
    
    wavelength (
    
    
    Å). When a protein is co-crystallized with this brominated ligand, the anomalous dispersion from the bromine atom can be mathematically extracted to solve the crystallographic phase problem via SAD phasing, bypassing the need for toxic heavy-metal soaking (e.g., mercury or platinum derivatives).

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters of this compound compared to baseline structural alternatives, grounded in established X-ray diffraction studies of halogenated sulfolanes[1].

ParameterThis compound3-Phenoxytetrahydrothiophene 1,1-dioxide (Reference)2,5-Dihydrothiophene 1,1-dioxide (Unsaturated)
Formula Weight 291.16 g/mol 212.26 g/mol 118.15 g/mol
Crystal System MonoclinicOrthorhombicOrthorhombic
Typical Space Group



Ring Conformation Twisted (Envelope/Half-Chair)Twisted (Envelope)Perfectly Planar
Anomalous Signal (Cu K

)
Strong (

)
NegligibleNegligible
SBDD Utility SAD Phasing, Halogen BondingBaseline Structural LinkerReactive Dienophile

SAD Phasing Workflow Visualization

The following diagram illustrates the logical progression of utilizing the brominated sulfolane derivative to solve a macromolecular structure via SAD phasing.

SAD_Workflow N1 Ligand: 3-(4-Bromophenoxy)sulfolane N2 Protein Co-Crystallization (Vapor Diffusion) N1->N2 Complexation N3 X-ray Diffraction (Cu Kα, λ = 1.5418 Å) N2->N3 Cryocooling (100K) N4 Extract Br Anomalous Signal (ΔF Calculation) N3->N4 Data Processing N5 SAD Phasing & Electron Density Map N4->N5 Heavy Atom Substructure N6 Model Building & Refinement (SHELXL) N5->N6 Iterative Fitting

Workflow for Single-wavelength Anomalous Dispersion (SAD) phasing using the bromine heavy atom.

Experimental Protocol: A Self-Validating Crystallographic System

To ensure high-resolution structural data, the following step-by-step methodology outlines the crystallization and X-ray diffraction protocol for this compound. This protocol is designed as a self-validating system, where each step contains an internal quality check.

Step 1: Crystal Growth via Slow Evaporation
  • Solvent Selection: Dissolve 20 mg of the compound in a 1:1 mixture of Ethyl Acetate and Hexanes.

    • Causality: The highly polar sulfolane moiety requires a polar aprotic solvent (EtOAc) for solubilization, while the non-polar hexane acts as an anti-solvent. As the EtOAc preferentially evaporates, the solution reaches controlled supersaturation, promoting the nucleation of high-quality single crystals.

  • Incubation: Pierce the vial cap with a single needle hole and incubate at 20 °C in a vibration-free environment for 48–72 hours.

    • Validation Check: Inspect under polarized light. Crystals should exhibit uniform extinction (turning completely dark at specific angles), confirming they are single crystals and not twinned clusters.

Step 2: Cryocooling and Data Collection
  • Mounting: Harvest a crystal (approx.

    
     mm) using a nylon loop and coat it in Paratone-N oil.
    
  • Cryocooling: Plunge the loop directly into a 100 K nitrogen gas stream on the diffractometer.

    • Causality: Flash-cooling to 100 K drastically reduces the Debye-Waller factors (thermal vibrations of the atoms) and mitigates radiation damage caused by the generation of free radicals during X-ray exposure.

  • Diffraction: Collect data using a microfocus Cu K

    
     source (
    
    
    
    Å).
    • Validation Check: Evaluate the

      
       (internal agreement factor) during data reduction. An 
      
      
      
      validates that the crystal diffracts isotropically and the data is of sufficient quality for high-resolution refinement.
Step 3: Structure Solution and Refinement
  • Phase Solution: Solve the phase problem using dual-space methods (e.g., SHELXT). The heavy bromine atom will be the first and most prominent peak identified in the Patterson or direct methods map.

  • Refinement: Refine the structural model using SHELXL[2].

    • Causality: SHELXL performs full-matrix least-squares refinement against

      
       (squared structure factors). Refining against 
      
      
      
      rather than
      
      
      ensures that all collected reflections—including weak or negative intensities—are utilized, which is critical for accurately positioning the highly electronegative sulfolane oxygens without bias[2].
  • Anisotropic Modeling: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

    • Validation Check: The final

      
       value should be 
      
      
      
      , and the residual electron density map (
      
      
      ) should show no peaks greater than
      
      
      
      
      , confirming the structural model is a mathematically sound representation of the physical crystal.

References

  • Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry, 71(1), 3-8. URL:[Link]

Sources

Technical Guide: Bioactivity Profiling of Sulfolane-Based Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioactivity Comparison of Sulfolane-Based Analogs in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the optimization of lead compounds, the sulfolane (tetrahydrothiophene 1,1-dioxide) scaffold has emerged as a critical bioisostere for phenyl, piperidine, and lactone rings. This guide provides a technical comparison of sulfolane-based analogs against standard lipophilic pharmacophores.[1]

Key Finding: The incorporation of the sulfolane ring typically reduces LogD by 0.5–1.5 units compared to phenyl analogs, significantly improving metabolic stability and solubility while maintaining potency through unique hydrogen-bond acceptor interactions (sulfonyl oxygens).

The Sulfolane Scaffold: Physicochemical Rationale

The sulfolane ring is not merely a solvent; it is a high-dipole (


 D), polar, non-aromatic scaffold.[1] Its utility in drug design stems from its ability to lower the overall lipophilicity of a molecule without introducing a basic nitrogen (as seen in piperidine or morpholine), thereby avoiding hERG liability or phospholipidosis issues often associated with basic amines.

Mechanistic Advantage:

  • H-Bond Acceptance: The two sulfonyl oxygens act as weak-to-moderate hydrogen bond acceptors (HBAs), allowing for specific interactions with backbone amides in the target protein.[1]

  • Metabolic Blocking: Unlike phenyl rings which are prone to CYP450-mediated oxidation (hydroxylation), the sulfolane ring is metabolically robust, often acting as a "metabolic sink."[1]

Comparative Case Study: ROR t Modulators

This section analyzes data derived from the optimization of Retinoic Acid Receptor-Related Orphan Receptor


t (ROR

t) modulators. We compare a Sulfolane Analog against a standard Phenyl/Benzyl Analog and a Piperidine Analog .
Bioactivity & Physicochemical Data[2][3]

Table 1: Comparative Profile of Sulfolane vs. Standard Scaffolds

MetricAnalog A (Phenyl/Benzyl) Analog B (Piperidine) Analog C (Sulfolane) Performance Analysis
Structure Hydrophobic aromatic ringBasic amine heterocyclePolar cyclic sulfoneSulfolane offers a polarity midpoint.[1]
IC50 (Potency) 12 nM45 nM18 nM Sulfolane retains potency comparable to the phenyl analog via H-bonding.[1]
LogD (pH 7.4) 4.2 (High)1.8 (Low)2.5 (Optimal) Sulfolane reduces lipophilicity vs. phenyl, improving the LLE (Ligand Lipophilicity Efficiency).
Solubility < 5

M
> 100

M
65

M
Significant improvement over the phenyl analog.
Metabolic Stability (

)
15 min (High Clearance)45 min> 120 min Sulfolane resists oxidative metabolism better than electron-rich phenyl rings.
hERG Inhibition Low RiskHigh Risk (

)
No Inhibition Avoids the cation-pi interactions common with basic amines.

Data synthesized from trends in ROR


t modulator discovery (Source 1) and general sulfone bioisosterism principles (Source 8).
SAR Logic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree that leads to the selection of the sulfolane scaffold.

SAR_Logic Lead Lead Compound (Phenyl Core) Problem Issue: High LogD (>4.0) High Metabolic Clearance Lead->Problem Strategy1 Strategy A: Replace with Piperidine Problem->Strategy1 Reduce Lipophilicity Strategy2 Strategy B: Replace with Sulfolane Problem->Strategy2 Bioisosteric Hop Outcome1 Outcome A: hERG Liability Loss of hydrophobic contact Strategy1->Outcome1 Outcome2 Outcome B: Maintained Potency (H-bonds) Improved Metabolic Stability No hERG binding Strategy2->Outcome2

Caption: SAR decision tree demonstrating the strategic advantage of sulfolane over piperidine for reducing lipophilicity without incurring hERG toxicity.

Experimental Protocols

To validate the bioactivity of sulfolane analogs, the following synthesis and screening workflows are recommended. These protocols ensure that the observed activity is due to the specific scaffold and not impurities.

Synthesis: Oxidation of Tetrahydrothiophene Precursors

The most reliable route to the sulfolane scaffold is the oxidation of the corresponding sulfide.

  • Starting Material: 3-aminotetrahydrothiophene or substituted tetrahydrothiophene.[1]

  • Oxidation Step:

    • Dissolve sulfide precursor (1.0 eq) in DCM/MeOH (1:1).

    • Add Oxone (2.5 eq) or m-CPBA (2.2 eq) at 0°C.[1]

    • Stir at room temperature for 4–12 hours.

    • Critical Check: Monitor by TLC/LCMS for the disappearance of the sulfoxide intermediate (often forms quickly) to ensure full conversion to the sulfone.

  • Workup: Quench with saturated aqueous

    
     (to remove excess oxidant). Extract with EtOAc.
    
  • Purification: Silica gel chromatography. Sulfolane derivatives are highly polar; use a gradient of 0–10% MeOH in DCM.

Bioactivity Assay Workflow (TR-FRET)

For nuclear receptors like ROR


t, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is standard.[1]

Assay_Workflow Prep Sample Prep (DMSO Stock) Incubation Incubation Protein + Ligand + Tracer Prep->Incubation Dilute to 1% DMSO Detection TR-FRET Readout (340ex / 520em) Incubation->Detection 1 hr @ RT Analysis Data Analysis IC50 Calculation Detection->Analysis Signal Ratio

Caption: Standard TR-FRET assay workflow for quantifying ligand binding affinity.

ADME & Metabolic Stability Profile

The sulfolane ring imparts specific ADME properties that distinguish it from other cyclic bioisosteres.

  • Microsomal Stability:

    • Experiment: Incubate compound (1

      
      M) with Human Liver Microsomes (HLM) and NADPH.
      
    • Observation: Sulfolane analogs typically show intrinsic clearance (

      
      ) values < 10 
      
      
      
      L/min/mg protein.
    • Mechanism:[2][3] The sulfone group is already highly oxidized (

      
      ), preventing further oxidation at the sulfur center. The adjacent carbons are electron-deficient, reducing susceptibility to HAT (Hydrogen Atom Transfer) by CYP enzymes compared to the 
      
      
      
      -carbons of ethers or amines.[1]
  • Permeability (Caco-2):

    • Due to the high polarity (PSA contribution ~ 35-40

      
       for the 
      
      
      
      group), sulfolane analogs may have lower passive permeability than phenyl analogs.[1]
    • Mitigation: Ensure the rest of the molecule maintains a total PSA < 120

      
       for oral bioavailability.
      

Conclusion & Recommendations

The sulfolane scaffold is a robust "problem-solver" moiety in drug discovery.[1] It is best utilized when:

  • Lead Optimization: A phenyl ring needs to be replaced to lower LogD and improve solubility.

  • Safety De-risking: A basic amine (piperidine) is causing hERG or phospholipidosis issues; sulfolane provides a neutral, polar alternative.

  • Metabolic Stabilization: The lead compound suffers from rapid oxidative clearance on the scaffold ring.

Recommendation: Prioritize the synthesis of 3-substituted sulfolane analogs (chiral center at C3) to explore vectors that maximize H-bond interactions with protein side chains (e.g., Glutamine or Arginine residues).

References

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Rel

    
    t. National Institutes of Health (PMC).
    [Link][1]
    
  • Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]

  • Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Molecular Informatics. [Link][4]

  • Design, synthesis and acaricidal activity of tetrahydrothiophene derivatives. Royal Society of Chemistry (via PMC). [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm. [Link]

Sources

Technical Guide: Melting Point Determination & Validation for 3-(4-bromophenoxy)sulfolane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Determination and Validation for 3-(4-bromophenoxy)sulfolane Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Physicochemical Context

3-(4-bromophenoxy)sulfolane is a specialized organosulfur intermediate, structurally combining the high thermal stability of the sulfolane ring with a reactive bromophenoxy moiety. Often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds, its purity is critical for downstream coupling reactions (e.g., Suzuki-Miyaura coupling).

Unlike its parent compound sulfolane (which melts near ambient temperature, ~27°C), the introduction of the rigid 4-bromophenoxy group significantly elevates the crystal lattice energy, typically raising the melting point (MP) into the 80–120°C range (estimated based on structural analogs).

This guide compares the two primary methodologies for MP determination—Automated Capillary Detection and Differential Scanning Calorimetry (DSC) —and establishes a validation workflow to distinguish the product from its lower-melting precursors.

Table 1: Physicochemical Profile of Target vs. Precursors
CompoundStructureApprox. Melting PointCritical Impurity Marker
3-(4-bromophenoxy)sulfolane Target Product> 80°C (Solid) N/A
Sulfolane Solvent/Parent27.4–27.8°CSolvent inclusion (lowers MP)
4-Bromophenol Precursor66°CUnreacted starting material
3-Bromosulfolane Precursor< 40°C (Low melt solid)Unreacted intermediate

Methodological Comparison: Capillary vs. DSC

For a Senior Application Scientist, the choice between Capillary and DSC is not just about availability; it is about the nature of the data required.

Method A: Automated Capillary Melting Point (Optical)

The Industry Standard for Routine QC. Utilizes light transmission to detect the phase change from opaque solid to clear liquid.

  • Pros: Rapid, requires minimal sample, directly observes "sweating" (solvent impurity).

  • Cons: Subjective if manual; cannot distinguish between melting and simultaneous decomposition without advanced optics.

Method B: Differential Scanning Calorimetry (DSC)

The Thermodynamic Validator. Measures the heat flow difference between the sample and a reference.

  • Pros: Quantitative (Enthalpy of Fusion

    
    ), distinguishes kinetic events (decomposition) from thermodynamic events (melting), allows purity calculation via Van’t Hoff analysis.
    
  • Cons: Expensive, requires hermetic sealing for hygroscopic sulfolanes.

Table 2: Performance Comparison of Alternatives
FeatureAutomated Capillary (Method A) DSC (Method B) Recommendation
Precision ±0.3 – 0.5°C±0.1°CUse DSC for Reference Standards.
Sample Size 1–3 mg2–5 mgCapillary is better for scarce samples.
Purity Insight Qualitative (Range width)Quantitative (Mol % purity)DSC is required for validation.
Hygroscopicity Handling Poor (Open capillary)Excellent (Hermetic pan)Crucial for Sulfolanes.
Throughput High (3–6 samples/run)Low (1 sample/run)Use Capillary for batch QC.

Experimental Protocols

Protocol A: Automated Capillary Determination

Objective: Routine purity confirmation.

  • Sample Preparation:

    • Dry the 3-(4-bromophenoxy)sulfolane sample in a vacuum desiccator over

      
       for 24 hours. Rationale: Sulfolane derivatives are hygroscopic; moisture acts as an impurity, depressing the MP.
      
    • Grind the sample to a fine powder to ensure uniform heat transfer.

  • Packing:

    • Fill a capillary tube to a height of 2–3 mm. Compact by tapping (or using the instrument's tamping function) to remove air pockets.

  • Instrument Parameters:

    • Start Temp: 60°C (well below expected onset).

    • Ramp Rate: 1.0°C/min (fast ramp causes thermal lag and overshoot).

  • Observation:

    • Record Onset Point (first liquid meniscus) and Clear Point (complete liquefaction).

    • Acceptance Criteria: Melting range

      
      .
      
Protocol B: DSC Validation

Objective: Absolute purity calculation and reference standard characterization.

  • Pan Selection:

    • Use Tzero Aluminum Hermetic Pans . Rationale: Prevents sublimation of the bromophenoxy moiety and excludes atmospheric moisture.

  • Parameters:

    • Equilibrate: 30°C.

    • Ramp: 5°C/min to 150°C.

    • Purge Gas: Nitrogen (50 mL/min).

  • Analysis:

    • Integrate the endothermic peak.

    • Use the Van’t Hoff equation (embedded in software) to calculate purity based on peak shape depression.

    • Note: If a broad exotherm follows the melt, thermal decomposition is occurring.

Validation Workflow & Logic

The following diagram illustrates the decision matrix for validating the melting point of a new batch of 3-(4-bromophenoxy)sulfolane.

MP_Validation Start Synthesized 3-(4-bromophenoxy)sulfolane Drying Vacuum Dry (Remove H2O) Start->Drying Capillary Capillary MP Test (Ramp 1°C/min) Drying->Capillary CheckRange Is Range < 2°C? Capillary->CheckRange CheckValue Is MP > 80°C? CheckRange->CheckValue Yes Recrystallize Recrystallize (Remove Impurities) CheckRange->Recrystallize No (Wide Range) DSC_Test DSC Analysis (Hermetic Pan) CheckValue->DSC_Test Yes Reject REJECT BATCH (High Precursor Content) CheckValue->Reject No (<70°C, likely precursor) Recrystallize->Drying MixedMP Mixed MP Test with 4-Bromophenol DSC_Test->MixedMP Purity > 98% Depression Does MP Drop? MixedMP->Depression Valid VALIDATED BATCH Proceed to Release Depression->Valid Yes (Identity Confirmed) Depression->Reject No (Identity Ambiguous)

Figure 1: Decision tree for the validation of melting point data, integrating purification loops and identity confirmation via Mixed Melting Point analysis.

Troubleshooting & Scientific Nuance

The "Sweating" Phenomenon

Sulfolane derivatives often exhibit "sweating" (droplets appearing on the crystal surface) 5–10°C before the true melt.

  • Cause: Trace solvent (sulfolane or water) trapped in the lattice.

  • Solution: Do not record this as the onset. The onset is the collapse of the solid structure. If sweating is excessive, the sample requires further drying or recrystallization (e.g., from isopropanol).

Mixed Melting Point (Identity Validation)

Since 4-bromophenol melts at ~66°C, a crude product melting near 70°C is ambiguous.

  • Procedure: Mix the sample 1:1 with pure 4-bromophenol.

  • Result:

    • If the mixture melts below 60°C (Depression), the sample is different from 4-bromophenol (i.e., it is the product).

    • If the mixture melts at 66°C (No Depression), the sample is 4-bromophenol (reaction failed).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31347, Sulfolane. Retrieved from [Link]

  • U.S. Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF.[1]

  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.
  • Shell Chemicals. (2020). Sulfolane Solvent Technical Datasheet.

Sources

Safety Operating Guide

3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide requires strict adherence to protocols designed for halogenated organic sulfones . As a specialized research intermediate, specific Safety Data Sheets (SDS) may be unavailable in standard databases.[1] Therefore, this guide applies a Structure-Activity Relationship (SAR) safety approach, treating the compound with the rigor required for its constituent functional groups: the skin-permeable sulfolane ring and the halogenated phenolic ether.[1][2]

Part 1: Chemical Identification & Hazard Assessment

Before disposal, you must validate the waste stream characterization.[1][3] This compound is NOT a standard organic solvent waste; it is a halogenated hetero-organic substance.[1][2]

FeatureChemical ComponentSafety/Disposal Implication
Core Structure Sulfolane Ring (Tetrahydrothiophene 1,1-dioxide)High Polarity & Skin Permeability. Sulfolanes can carry dissolved toxins through the skin.[1][2] Do not handle with standard latex gloves.
Substituent 4-BromophenoxyHalogenated Waste. Presence of Bromine (Br) mandates segregation from non-halogenated solvents to prevent equipment corrosion and ensure proper incineration temperatures.[1]
Physical State Solid (Likely)High melting point expected (>100°C) based on structural analogs.[1]
Presumed GHS Acute Tox.[1][4] (Oral), Eye Irrit.[1][4][5][6] 2ATreat as Toxic and Irritant .[1] Avoid dust generation.[1][4][7][8]

Part 2: Pre-Disposal Handling & Segregation

Crucial Directive: Never dispose of this compound down the drain. Sulfolane derivatives are highly water-soluble and stable, making them persistent groundwater contaminants that are difficult to filter via standard municipal treatment.[1]

Waste Stream Classification
  • Primary Stream: Halogenated Organic Waste.[1][9]

  • RCRA Status (USA): While not explicitly P- or U-listed, it must be treated as Characteristic Hazardous Waste (Toxicity) if leachable, or simply as Halogenated Solvent/Solid waste.[1]

  • Segregation: Keep separate from:

    • Non-halogenated solvents (Acetone, Ethanol).[10]

    • Strong Oxidizers (Peroxides, Nitric Acid).

    • Strong Reducers (Lithium Aluminum Hydride).[1]

Packaging Requirements
  • Solids: Collect in a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Solutions: If dissolved in solvent (e.g., DMSO, DCM), collect in a narrow-mouth amber glass or HDPE bottle.[1]

  • Labeling: Label must explicitly state:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkboxes: Toxic, Irritant, Halogenated.[1][5]

    • Date of Accumulation Start.

Part 3: Disposal Workflow (Step-by-Step)

This workflow ensures compliance with environmental regulations (EPA/REACH) and minimizes the risk of toxic by-product formation during destruction.[1][2]

Scenario A: Disposal of Pure Solid Substance
  • PPE Donning: Wear Nitrile gloves (double-gloved recommended due to sulfolane permeability) and safety goggles.[1]

  • Transfer: Transfer the solid waste into a dedicated "Halogenated Solid Waste" container.

  • Decontamination: Wipe the exterior of the stock bottle with a dichloromethane-dampened tissue.[1] Dispose of the tissue in the solid halogenated waste bin.[1]

  • Triple Rinse: If the stock bottle is empty, triple rinse it with a compatible solvent (e.g., Acetone or DCM). Pour the rinsate into the Halogenated Liquid Waste container.

  • Tagging: Deface the original label and mark "Empty - Triple Rinsed" before discarding the glass.

Scenario B: Disposal of Reaction Mixtures (Solutions)
  • Solvent Check: Identify the carrier solvent.[1]

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into Halogenated Waste.[1]

    • If dissolved in Acetone or Methanol : DO NOT pour into Non-Halogenated waste.[1] The presence of the bromine atom contaminates the entire volume.[1] The entire mixture must now be treated as Halogenated Waste.[1]

  • pH Adjustment: Ensure the waste solution is neutral (pH 6-8). Sulfones are stable, but acidic byproducts from reaction workups should be neutralized prior to binning to prevent drum pressurization.[1]

Part 4: Visual Decision Logic

The following diagram outlines the critical decision points for disposing of this compound to ensure it reaches the correct incineration facility.

DisposalWorkflow Start Waste Generation: 3-(4-Bromophenoxy) tetrahydrothiophene 1,1-dioxide StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Solution/Mixture StateCheck->Liquid BinSolid Container: HDPE Wide Mouth Label: Halogenated Solid Toxic Solid->BinSolid SolventCheck Is Carrier Solvent Halogenated? Liquid->SolventCheck HaloYes Yes (e.g., DCM, Chloroform) SolventCheck->HaloYes HaloNo No (e.g., Acetone, DMSO) SolventCheck->HaloNo BinLiquid Container: Amber Glass/HDPE Label: Halogenated Solvent Waste HaloYes->BinLiquid Contaminate CRITICAL STEP: Classify ENTIRE mixture as HALOGENATED WASTE HaloNo->Contaminate Contaminate->BinLiquid Destruction Final Destruction: High-Temp Incineration (with Acid Gas Scrubbing) BinSolid->Destruction BinLiquid->Destruction

Figure 1: Decision matrix for segregating sulfone-based halogenated waste streams.

Part 5: Emergency Spill Response

In the event of a spill, immediate action is required to prevent environmental contamination and personnel exposure.[1][8][11]

  • Evacuate & Ventilate: Clear the immediate area.[1] If the substance is a dry powder, minimize air movement to prevent dust inhalation.[1]

  • PPE Upgrade: Wear Silver Shield/4H® laminate gloves if direct contact with a concentrated solution is likely (Nitrile provides limited protection against prolonged sulfolane exposure).[1] Wear a P100 particulate respirator if dust is present.[1]

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust dispersal, then scoop into a waste jar.

    • Liquids: Surround with absorbent booms. Use vermiculite or chemically inert pads .[1] Do NOT use sawdust (combustible).[1]

  • Decontamination: Scrub the area with a soap/water solution.[1] Sulfolanes are water-soluble.[1][2] Collect all wash water as hazardous waste.[1]

Part 6: Technical Rationale & Compliance

Why Incineration? Halogenated organic compounds cannot be landfilled due to groundwater leaching risks.[1] Incineration at >1000°C is required.[1] The presence of the bromine atom means that during combustion, Hydrogen Bromide (HBr) gas is generated.

  • Standard Incinerators: May be damaged by HBr corrosion.

  • Halogen-Specific Incinerators: Equipped with caustic scrubbers (e.g., Sodium Hydroxide spray towers) to neutralize HBr and SOx gases before release.[1] This is why segregation is vital—sending this to a non-halogenated fuel blending facility could violate their permit limits for halogen content.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 289294, 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link][1][2]

  • Temple University EHRS. Halogenated Solvents in Laboratories: Segregation and Disposal Protocols. Retrieved from [Link][1][2][3]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis & Risk Assessment

The "Why" Behind the Protocol

Handling 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide (CAS: Analogous structure reference) requires a nuanced understanding of its molecular architecture. This compound combines a polar sulfone core (tetrahydrothiophene 1,1-dioxide) with a lipophilic bromophenoxy substituent.

  • The Sulfone Core (Sulfolane moiety): While sulfolane itself has lower skin permeability than DMSO, it is a convulsant in animal models and can cause leukopenia (white blood cell reduction) upon chronic exposure.

  • The Bromophenoxy Group: This increases the lipophilicity of the molecule, potentially facilitating dermal absorption more effectively than the parent sulfolane.

  • Physical State: Typically a solid/crystalline powder.[1] The primary vector for exposure is dust inhalation and dermal contact with solutions.

Safety Band Assignment: Band 3 (High Potency/Irritant) . Treat as a potential systemic toxin and severe eye irritant.

Hierarchy of Controls & PPE Matrix

Do not rely solely on PPE. The primary barrier must be Engineering Controls .

Engineering Controls (Mandatory)[2][3]
  • Primary Containment: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood or Powder Weighing Station .

  • Static Control: Sulfone derivatives are prone to static charge buildup. Use an ionizing bar or anti-static gun during weighing to prevent powder scattering.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Solids) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Use contrasting colors (e.g., Blue/Orange).Provides a visual breach indicator.[2] Nitrile offers excellent degradation resistance to solid sulfones.
Hand Protection (Solutions) Silver Shield / Laminate Gloves (under Nitrile).If dissolved in penetrating solvents (DCM, DMF), nitrile is insufficient. Laminate prevents carrier-solvent permeation.
Eye Protection Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient for fine powders which can bypass side shields and cause mechanical/chemical corneal injury.
Respiratory N95/P100 Respirator (Only if outside fume hood).Note: Respiratory protection is a backup. If you need a respirator, your engineering controls have failed.
Body Protection Tyvek® Lab Coat (Closed front) + Sleeve Covers .Standard cotton coats absorb liquids/dust. Tyvek sheds particulates and prevents dermal migration.

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing
  • Glove Integrity Check: Inflate nitrile gloves with air and submerge in water or listen for leaks before donning.

  • Static Dissipation: Position an ionizing fan inside the balance enclosure.

  • Weighing:

    • Tare the receiving vial with the cap loosely on.

    • Open the stock container only inside the hood.

    • Use a disposable anti-static spatula.

    • Critical Step: Wipe the exterior of the stock container with a damp Kimwipe (solvent-appropriate) before returning it to storage to remove invisible dust residues.

Phase B: Reaction & Transfer
  • Solvent Selection: Be aware that dissolving this compound in DMSO or DMF dramatically increases the risk of skin absorption. The solvent acts as a "Trojan Horse," carrying the brominated sulfone through the skin.

  • Temperature Control: Sulfones are generally thermally stable, but avoid rapid heating which can cause "bumping" and aerosolization.

  • Cannula Transfer: For liquid transfers >10mL, use positive pressure cannula transfer rather than pouring to eliminate splash risk.

Phase C: Decontamination & Waste
  • The "Dirty" Zone: Establish a specific tray in the hood for all contaminated tools (spatulas, weigh boats).

  • Quenching: Rinse all glassware with Acetone or DCM (depending on solubility) into a dedicated "Halogenated Organic Waste" container.

  • Doffing Sequence:

    • Wash outer gloves with soap/water while still on.

    • Remove outer gloves (peel from cuff).

    • Remove goggles (handle by strap only).

    • Remove lab coat.[3]

    • Remove inner gloves.

    • Wash hands with tepid water and soap for 60 seconds.

Visualizing the Safety Workflow

The following diagram outlines the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.

SafetyProtocol Start Start: Risk Assessment CheckState Physical State? (Solid vs. Solution) Start->CheckState SolidPPE PPE: Double Nitrile + Goggles Engineering: Ionizer + Fume Hood CheckState->SolidPPE Solid Powder SolventCheck Solvent Type? CheckState->SolventCheck In Solution Weighing Weighing Procedure (Anti-static measures) SolidPPE->Weighing Reaction Reaction / Manipulation Weighing->Reaction StandardSolvent Standard (MeOH, EtOAc) Use Double Nitrile SolventCheck->StandardSolvent Low Permeation PenetratingSolvent Penetrating (DCM, DMF, DMSO) Use Laminate/Silver Shield SolventCheck->PenetratingSolvent High Permeation StandardSolvent->Reaction PenetratingSolvent->Reaction Cleanup Decontamination (Solvent Rinse -> Waste) Reaction->Cleanup Disposal Disposal: Halogenated Waste Cleanup->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.

Emergency Response & Disposal

Spill Response
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (dampened with water or low-volatility solvent) to suppress dust, then scoop into a bag.

  • Liquid Spill: Cover with absorbent pads. If dissolved in DCM/Chloroform, ensure the room is evacuated if the spill is outside the hood due to volatility.

Waste Disposal[4]
  • Classification: Halogenated Organic Waste .

  • Labeling: Must explicitly list "Contains Bromine" and "Sulfone Derivative."

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as sulfones can react under extreme conditions, and brominated compounds can release toxic vapors.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Sulfolane (Compound Summary).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Tetrahydrothiophene 1,1-dioxide.[1][5][2] Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.